molecular formula C9H7NO B086612 5-phenylisoxazole CAS No. 1006-67-3

5-phenylisoxazole

Cat. No.: B086612
CAS No.: 1006-67-3
M. Wt: 145.16 g/mol
InChI Key: BXQDLEHCXQQSCH-UHFFFAOYSA-N
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Description

5-phenylisoxazole is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound Isoxazole, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195338. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQDLEHCXQQSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143423
Record name Isoxazole, 5-phenyl-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-67-3
Record name Isoxazole, 5-phenyl-
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Record name Isoxazole, 5-phenyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 5-phenyl-
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Record name 5-phenyl-1,2-oxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-phenylisoxazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its synthetic accessibility and versatile chemical nature have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by this compound derivatives. We will dissect the molecular interactions and cellular pathways these compounds modulate to exert their anticancer, antimicrobial, and anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals, offering not only a review of established mechanisms but also detailed experimental protocols and workflow visualizations to support ongoing research and development in this promising area.

Anticancer Mechanisms of Action

The heterogeneity of cancer necessitates a multi-pronged therapeutic approach, and this compound derivatives have emerged as potent agents that interfere with several key pathways crucial for cancer cell proliferation and survival.[4][5]

Induction of Apoptosis

A primary mechanism by which many this compound-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[4] This is a tightly regulated process essential for eliminating damaged or malignant cells.

Derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. For instance, studies have demonstrated that certain compounds can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[4] The evaluation of one series of isoxazole-benzothiazole hybrids found that the lead compound induced apoptosis, which was confirmed by assessing its inhibitory effect on caspase and PARP proteins.[6]

This protocol describes a standard method for quantifying apoptosis in a cell population treated with a this compound derivative using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[7] Late apoptotic or necrotic cells have compromised membrane integrity and will uptake Propidium Iodide (PI).[8]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • This compound test compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[9]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells at a density of 1 x 10⁶ cells in a suitable culture flask or plate. Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24-48 hours). Include an untreated (vehicle) control.[8]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[8]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 700 x g for 5 minutes and discarding the supernatant.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI (e.g., 1 mg/mL stock). Gently mix.[8]

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[9]

  • Final Preparation: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.[10]

Data Interpretation:

  • Annexin V (-) / PI (-): Live, healthy cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Analysis p1 Seed Cells p2 Treat with this compound Derivative p1->p2 p3 Incubate (e.g., 24h) p2->p3 s1 Harvest & Wash Cells p3->s1 Proceed to Staining s2 Resuspend in Binding Buffer s1->s2 s3 Add Annexin V-FITC & PI s2->s3 s4 Incubate 15 min (Dark) s3->s4 a1 Add Binding Buffer s4->a1 Proceed to Analysis a2 Analyze via Flow Cytometry a1->a2

Workflow for Annexin V / PI Apoptosis Assay.
Inhibition of Key Oncogenic Proteins

Beyond inducing apoptosis, this compound derivatives can directly inhibit the function of proteins that drive cancer progression.

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[11] Certain this compound compounds have been designed as covalent inhibitors targeting specific mutant kinases, such as KRAS G12C, which is implicated in a significant percentage of human cancers.[12] These inhibitors work by forming an irreversible bond with the target protein, permanently deactivating it.

  • HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a role in epigenetic regulation. Their inhibition can lead to the re-expression of tumor suppressor genes. Phenylisoxazole-based HDAC inhibitors have been developed that show strong cytotoxicity toward cancer cells, such as prostate cancer PC3 cells, while having minimal effect on normal cells.[13]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Some this compound derivatives have been found to disturb the assembly of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[4]

Kinase TargetThis compound DerivativeIC₅₀ (nM)Reference
Kinase ACompound X15[11]
Kinase DCompound X8[11]
GST-CK1δPF-670462~10[14]
6xHis-CK1εPF-4800567~25[14]
Table 1: Example IC₅₀ values of kinase inhibitors. Note: Compounds listed are for illustrative purposes of assay results and may not all be this compound derivatives.

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. The this compound scaffold is present in a variety of compounds demonstrating activity against both bacteria and fungi.[2][15]

The precise mechanism of action can vary depending on the specific derivative and the target microorganism.[15] However, a common theme is the disruption of essential cellular processes. For instance, some derivatives function as bacterial type-II topoisomerase inhibitors, interfering with DNA replication.[14] Others may disrupt cell membrane integrity or inhibit crucial metabolic enzymes.

The antibacterial activity of synthesized isoxazole derivatives is often enhanced by specific substitutions on the phenyl rings.[2] For example, the presence of methoxy or bromine groups at the C-5 phenyl ring and nitro or chlorine groups at the C-3 phenyl ring has been shown to increase potency.[2]

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.[16]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[17]

  • This compound test compound

  • Sterile 96-well microtiter plates[18]

  • Spectrophotometer (for inoculum standardization)

  • Plate incubator

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend isolated colonies in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL in the well).[16][19]

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the 2X final concentration of the compound to the first column and serially dilute across the plate, discarding the final 100 µL from the last dilution well.[18]

  • Inoculation: Add the diluted bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well should be uniform (e.g., 100 or 200 µL).[17][19]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[20]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[16]

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_read Reading Results p1 Prepare 2-fold serial dilutions of test compound in 96-well plate i1 Inoculate wells with bacterial suspension p2 Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) p2->i1 Combine i2 Include growth and sterility controls i1->i2 i3 Incubate plate at 37°C for 16-20 hours i2->i3 r1 Visually inspect for turbidity i3->r1 Post-Incubation r2 MIC = Lowest concentration with no visible growth r1->r2

Generalized workflow for MIC determination.

Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response implicated in numerous diseases.[21] this compound derivatives have demonstrated significant anti-inflammatory potential through the inhibition of key enzymes in inflammatory pathways.[22]

  • Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine metabolism that produces uric acid.[2] Overproduction of uric acid leads to hyperuricemia and gout, an inflammatory condition.[23] Several this compound-3-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of xanthine oxidase, with activity in the micromolar to submicromolar range.[24]

  • 5-Lipoxygenase (5-LOX) Inhibition: The enzyme 5-lipoxygenase is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[25] Inhibition of 5-LOX is a validated therapeutic strategy for inflammatory conditions like asthma.[25] Certain isoxazole derivatives have been shown to cause concentration-dependent inhibition of the 5-LOX enzyme.[25]

This is a spectrophotometric assay that measures the ability of a compound to inhibit XO by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at ~295 nm.[2][26]

Materials:

  • Xanthine Oxidase (XO) enzyme

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 70 mM, pH 7.5)[1]

  • This compound test compound

  • Allopurinol (positive control inhibitor)[2]

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound and allopurinol at various concentrations. Prepare solutions of xanthine and xanthine oxidase in the phosphate buffer.[2]

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Test Wells: Add buffer, XO enzyme solution, and the test compound solution.

    • Control Wells (No Inhibitor): Add buffer, XO enzyme solution, and vehicle (the solvent used for the test compound).

    • Blank Wells (No Enzyme): Add buffer and test compound solution.[2]

  • Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1][26]

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells (except blanks where buffer is added instead).[1]

  • Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.[27]

  • Data Analysis: Calculate the rate of uric acid formation (ΔOD/min) for each well from the linear portion of the curve.[26] Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] x 100 Plot the % inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile nucleus in drug discovery, giving rise to derivatives that can selectively modulate a wide array of biological targets. Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of key oncogenic enzymes in cancer to the disruption of essential microbial processes and the suppression of pro-inflammatory enzymes. The continued exploration of structure-activity relationships, supported by the robust experimental protocols detailed in this guide, will undoubtedly pave the way for the development of novel, highly effective therapeutics based on this privileged chemical framework. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their potent in vitro activities into clinical success.

References

Introduction: The Versatility of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of the 5-Phenylisoxazole Scaffold

This guide provides a comprehensive technical overview of the this compound scaffold, a cornerstone in modern medicinal chemistry. We will explore its significance as a privileged structure and delve into its diverse biological activities, supported by mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols for researchers and drug development professionals.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a vast array of pharmacologically active compounds. When substituted with a phenyl group at the 5-position, it forms the this compound scaffold. This structural framework is not merely a synthetic building block but a "privileged scaffold," a term bestowed upon molecular cores that can bind to multiple, distinct biological targets, thereby exhibiting a wide spectrum of therapeutic effects. Its rigid, planar nature and the specific electronic properties conferred by the isoxazole ring allow for precise spatial orientation of substituents, facilitating targeted interactions with enzymes and receptors. This guide will dissect the key biological activities that make this scaffold a subject of intense research in the pursuit of next-generation therapeutics, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Chapter 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

The this compound scaffold has emerged as a versatile framework for the design of novel anticancer agents that target various mechanisms underlying cancer progression. These mechanisms range from inhibiting key signaling proteins to inducing programmed cell death.

Mechanisms of Action

The anticancer effects of this compound derivatives are diverse and target critical cellular machinery:

  • Kinase Inhibition: Oncogenic mutations in GTPase proteins like KRAS are implicated in approximately 25% of human cancers. The G12C mutation is a particularly common driver in non-small cell lung cancer and colorectal tumors. Inspired by FDA-approved drugs, researchers have developed this compound-based covalent inhibitors that specifically target the KRAS G12C mutant, preventing it from remaining in a permanently activated state.

  • Tubulin Polymerization Inhibition: Microtubules, formed from the protein tubulin, are essential for cell division and are a prime target for antimitotic cancer drugs. A notable diphenylisoxazole compound was found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and halting cell division in a manner similar to colchicine. This discovery is particularly significant as it represents a new structural class of tubulin inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overactivity is linked to the progression of cancers like prostate cancer. A series of 3-phenylisoxazole derivatives have been synthesized as potent HDAC1 inhibitors, demonstrating significant anti-proliferative activity against prostate cancer cells with minimal toxicity to normal cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Many this compound-piperazine hybrids have shown potent cytotoxicity against liver and breast cancer cell lines. Mechanistic studies revealed these compounds induce oxidative stress, leading to apoptosis (programmed cell death) and cell cycle arrest. They achieve this by modulating key signaling pathways, including the hyperphosphorylation of Akt and the activation of the p53 tumor suppressor protein.

Diagram 1: Key Anticancer Mechanisms of this compound Derivatives

anticancer_mechanisms cluster_scaffold This compound Scaffold cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes scaffold Core Scaffold KRAS KRAS G12C Mutant scaffold->KRAS Covalent Inhibition Tubulin Tubulin scaffold->Tubulin Polymerization Inhibition HDAC1 HDAC1 scaffold->HDAC1 Enzyme Inhibition Akt_p53 Akt/p53 Pathway scaffold->Akt_p53 Pathway Modulation outcome1 Inhibition of Oncogenic Signaling KRAS->outcome1 outcome2 Mitotic Arrest Tubulin->outcome2 outcome3 Epigenetic Modulation HDAC1->outcome3 outcome4 Apoptosis & Cell Cycle Arrest Akt_p53->outcome4

Caption: Key molecular targets and resulting cellular effects of this compound anticancer agents.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the nature and position of substituents on both the phenyl and isoxazole rings.

  • For HDAC inhibitors , the length of the linker at the R2 position of the phenyl ring was critical, with a butyl linker showing the highest activity.

  • For cytotoxic isoxazole-piperazine hybrids , compounds with electron-withdrawing groups like trifluoromethyl (-CF3) or methoxy (-OCH3) on the phenyl ring attached to the piperazine moiety exhibited the most potent activity against liver cancer cells.

  • The addition of an electron-withdrawing group, such as chlorine, on the phenyl ring of fused isoxazole systems can enhance cytotoxic activity.

Data Summary: In Vitro Anticancer Activity
Compound ClassCancer Cell LineTarget/MechanismPotency (IC50)Reference
Phenylisoxazole-HDACi (Cmpd 17)PC3 (Prostate)HDAC1 Inhibition5.82 µM
Isoxazole-Piperazine (Cmpd 5m)Huh7 (Liver)Oxidative Stress, Apoptosis1.8 µM
Isoxazole-Piperazine (Cmpd 5o)Huh7 (Liver)Oxidative Stress, Apoptosis0.3 µM
Isoxazole-Piperazine (Cmpd 5l)MCF-7 (Breast)Cytotoxicity1.9 µM
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration at which a this compound derivative inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., PC3, Huh7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentration of DMSO should be <0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Chapter 2: Anti-inflammatory Activity: Selective COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold is famously incorporated into a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: Targeting the Inflammatory Cascade

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects. This compound derivatives like Valdecoxib and its prodrug Parecoxib were specifically designed to be potent and selective inhibitors of COX-2. By fitting into the active site of the COX-2 enzyme, they block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain without significantly affecting the protective functions of COX-1.

Diagram 2: COX-2 Inhibition Pathway

COX2_Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Pain & Inflammation PGs->Inflammation Scaffold This compound (e.g., Valdecoxib) Scaffold->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 enzyme by this compound derivatives blocks prostaglandin synthesis.

Data Summary: COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib5.00.0051000
Compound C322.570.9324.26
Compound C535.540.8541.82
Compound C638.080.6161.73
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes to assess its potency and selectivity.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound and a known selective inhibitor (e.g., Celecoxib)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

  • 96-well plates, incubator, plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing the heme cofactor.

  • Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, the enzyme solution (either COX-1 or COX-2), and various concentrations of the test compound (dissolved in DMSO). Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

  • Quantify Prostaglandin Production: Use a PGE2 EIA kit to quantify the amount of prostaglandin produced in each well, following the manufacturer's instructions. This typically involves a competitive binding assay where the absorbance is inversely proportional to the amount of PGE2 produced.

  • Data Analysis: Calculate the percent inhibition of COX activity at each compound concentration relative to a vehicle control. Plot the percent inhibition versus the log of compound concentration and determine the IC50 values for both COX-1 and COX-2 using non-linear regression. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Chapter 3: Antimicrobial Activity

The this compound scaffold is a promising framework for developing new antimicrobial agents to combat drug-resistant pathogens.

Spectrum of Activity

Derivatives of this compound have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For example, certain substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds have shown good antibacterial activity against strains like S. aureus, S. pyogenes, E. coli, and P. aeruginosa. They have also been tested against fungi such as A. niger and T. viride.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound and standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Diagram 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow start Start step1 Prepare 2-fold serial dilutions of this compound compound in 96-well plate start->step1 step3 Inoculate all wells (except negative control) with microbe step1->step3 step2 Prepare standardized microbial inoculum (~5x10^5 CFU/mL) step2->step3 step4 Incubate plate (e.g., 24h at 37°C) step3->step4 step5 Visually inspect for turbidity (microbial growth) step4->step5 end Determine MIC: Lowest concentration with no growth step5->end

Caption: A standardized workflow for determining the MIC of a test compound against a microorganism.

Chapter 4: Neuroprotective and CNS Activities

The this compound scaffold is also being explored for its potential in treating neurodegenerative diseases like Parkinson's Disease (PD).

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that breaks down neurotransmitters, including dopamine. In Parkinson's disease, the progressive loss of dopamine-producing neurons leads to motor symptoms. Inhibiting MAO-B increases the levels of available dopamine, providing symptomatic relief.

A series of this compound carbohydrazides were designed and found to be potent, selective, and reversible inhibitors of MAO-B. These compounds showed promise in preclinical models of Parkinsonism, suggesting their potential for treating neurodegenerative disorders associated with MAO-B.

Data Summary: MAO-B Inhibition
CompoundTargetPotency (IC50)SelectivityReference
Phenylisoxazole Analog (5d)MAO-BPotent InhibitorSelective vs MAO-A
Phenylisoxazole Analog (5g)MAO-BPotent InhibitorSelective vs MAO-A
8-Aminoquinoline Analog (6)MAO-B150 nMSelective vs MAO-A
Experimental Protocol: In Vitro MAO-B Inhibition Assay

Objective: To measure the ability of a this compound derivative to inhibit the activity of the MAO-B enzyme.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compound and a known MAO-B inhibitor (e.g., Selegiline)

  • 96-well black plates (for fluorescence)

  • Fluorometric plate reader

Procedure:

  • Assay Preparation: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (kynuramine) to all wells to start the reaction. The MAO enzyme will convert the non-fluorescent substrate into a fluorescent product (4-hydroxyquinoline).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 320/405 nm).

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration. Repeat the assay with the MAO-A enzyme to determine selectivity.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its status as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted substitutions have led to its incorporation in a wide array of therapeutic agents. From potent anticancer drugs targeting novel pathways to selective anti-inflammatory agents and promising neuroprotective compounds, the versatility of this scaffold is remarkable.

Future research will likely focus on several key areas:

  • Multi-target Ligands: Designing single molecules based on the this compound core that can simultaneously modulate multiple targets (e.g., a compound with both anticancer and anti-inflammatory properties).

  • Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to safer and more effective drugs.

  • Combating Drug Resistance: Developing novel antimicrobial derivatives that can overcome existing resistance mechanisms in bacteria and fungi.

The continued exploration of the this compound scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the future of drug discovery and the development of innovative treatments for a wide range of human diseases.

Introduction: The Isoxazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of 5-Phenylisoxazole Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in medicinal chemistry.[3][4] This guide delves into the specific and highly influential class of this compound compounds, tracing their journey from initial discovery and synthetic evolution to their pivotal role in the development of targeted therapeutics. We will explore the fundamental chemical principles that govern their synthesis and the biological rationale that propelled them to the forefront of drug discovery, with a particular focus on their application in anti-inflammatory agents.

Foundational History: The Dawn of Isoxazole Chemistry

The story of isoxazoles begins over a century ago. A pivotal moment in their history was the work of Ludwig Claisen, who first synthesized and correctly identified the isoxazole ring structure in the late 19th and early 20th centuries.[5] His investigations, often involving the reaction of hydroxylamine with 1,3-dicarbonyl compounds, laid the essential groundwork for heterocyclic chemistry.[6][7]

However, the full synthetic potential of isoxazoles was truly unlocked through the systematic study of 1,3-dipolar cycloaddition reactions. Pioneering work by Quilico and later the comprehensive framework established by Rolf Huisgen in the mid-20th century transformed the field.[5][8] Huisgen's elucidation of the reaction between nitrile oxides (as 1,3-dipoles) and unsaturated compounds like alkynes provided a powerful and versatile method for constructing the isoxazole ring, a method that remains central to their synthesis today.[8][9][10]

Core Synthetic Methodologies: Forging the this compound Scaffold

The construction of the this compound core is dominated by two robust and historically significant synthetic strategies. The choice between them is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Huisgen 1,3-Dipolar Cycloaddition

This is the most prominent and versatile route for synthesizing isoxazoles.[9] The reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkyne (a dipolarophile).[11][12][13] For 5-phenylisoxazoles, this typically involves the reaction of a substituted benzonitrile oxide with a terminal alkyne or vice versa.

The causality behind this method's prevalence lies in its efficiency and modularity. Nitrile oxides can be generated in situ from various precursors, such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation), preventing the need to handle potentially unstable intermediates.[13][14] This allows for a one-pot reaction where the nitrile oxide is generated and immediately trapped by the alkyne, leading to high yields of the desired isoxazole.[1][11]

G cluster_cycloaddition Huisgen 1,3-Dipolar Cycloaddition Start Aldoxime (Ar-CH=NOH) NitrileOxide Nitrile Oxide (Ar-C≡N⁺-O⁻) [1,3-Dipole] Start->NitrileOxide Oxidation (e.g., NCS, Chloramine-T) TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne Alkyne (R-C≡CH) [Dipolarophile] Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole [3+2] Cycloaddition

Fig. 1: Huisgen 1,3-dipolar cycloaddition workflow.

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol is a self-validating system representing a standard laboratory procedure for this cornerstone reaction.

  • Step 1: Preparation of the Aldoxime. To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, pour it into ice water, and collect the precipitated aldoxime by filtration.

  • Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition. Dissolve the dried aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Step 3: Initiation of Cycloaddition. Add an oxidizing agent, such as N-Chlorosuccinimide (NCS) or Chloramine-T, portion-wise to the solution at room temperature. An alternative for hydroximoyl chloride precursors is the slow addition of a base like triethylamine.[14]

  • Step 4: Reaction Monitoring and Workup. Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of starting materials by TLC. Once complete, filter the mixture to remove any solid byproducts.

  • Step 5: Purification. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3,5-disubstituted isoxazole.[15]

Claisen-Schmidt Condensation and Subsequent Cyclization

An alternative and equally important strategy involves a two-step process. First, a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative yields a chalcone (an α,β-unsaturated ketone).[16][17] This intermediate is then cyclized by reacting it with hydroxylamine hydrochloride in a basic medium. The hydroxylamine attacks the carbonyl and undergoes condensation and intramolecular addition to form the isoxazole ring.

This method is particularly valuable when the requisite chalcones are readily available or easily synthesized. It provides a different strategic approach to accessing the isoxazole core, building the carbon framework first before introducing the heteroatoms.

G Acetophenone Acetophenone Chalcone Chalcone (α,β-Unsaturated Ketone) Acetophenone->Chalcone Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Claisen-Schmidt Condensation (Base, e.g., NaOH) Isoxazole This compound Derivative Chalcone->Isoxazole Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Isoxazole Cyclization (Base, e.g., KOH)

Fig. 2: Claisen-Schmidt condensation and cyclization pathway.

The this compound Scaffold in Drug Discovery: The COX-2 Inhibitor Revolution

The true ascent of this compound compounds into pharmaceutical prominence is inextricably linked to the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Scientific Rationale: The enzyme cyclooxygenase (COX) converts arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[18][19] Two main isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also to a high risk of gastric side effects. The central hypothesis was that a drug selectively inhibiting only COX-2 would retain anti-inflammatory efficacy while sparing the protective functions of COX-1, representing a major therapeutic advance.[19]

Case Study: Valdecoxib

Valdecoxib, chemically known as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, emerged as a potent and highly selective COX-2 inhibitor.[20] Its structure features the quintessential 3,4-diaryl substituted isoxazole core, which proved to be optimal for fitting into the active site of the COX-2 enzyme.[18][20]

The synthesis of Valdecoxib showcases the power of heterocyclic chemistry in drug development. While several routes exist, they often rely on the core principles of isoxazole formation.

Synthetic Approach Key Precursors Key Transformation Reference
Enamine Cycloaddition Enamine, Nitrile OxideRu(II)-catalyzed 1,3-dipolar cycloaddition[21]
Deoxybenzoin Route Deoxybenzoin, HydroxylamineFormation of an oxime followed by cyclization and sulfonation[22][23]
Boronate Coupling Isoxazole-4-boronate, p-BromobenzenesulfonamideSuzuki coupling reaction to attach the sulfonamide ring[18]
Prodrug Innovation: Parecoxib

While Valdecoxib was effective orally, a need existed for an injectable formulation for acute, postoperative pain management. Valdecoxib's poor water solubility made this challenging. The solution was the development of Parecoxib, a water-soluble prodrug.[24]

Parecoxib is an N-acylated derivative of Valdecoxib. Upon intravenous or intramuscular administration, it is rapidly hydrolyzed by esterases in the liver, releasing the active drug, Valdecoxib, into circulation.[19][25] This ingenious prodrug strategy provided a rapid onset of action for acute pain while leveraging the proven selective COX-2 inhibition mechanism of its active metabolite.[24]

G Parecoxib Parecoxib (Prodrug) (Water-Soluble) Valdecoxib Valdecoxib (Active Drug) Parecoxib->Valdecoxib Hepatic Hydrolysis (Carboxylesterases) COX2 COX-2 Enzyme Valdecoxib->COX2 Selective Inhibition ArachidonicAcid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Conversion ArachidonicAcid->COX2 Substrate Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates

Fig. 3: Metabolic activation of Parecoxib and its mechanism of action.

Beyond Inflammation: The Expanding Therapeutic Horizon

The versatility of the this compound scaffold extends far beyond its role in COX-2 inhibition. Researchers have successfully leveraged this core structure to design inhibitors for a wide range of other biological targets, demonstrating its remarkable adaptability in drug design.

  • Xanthine Oxidase Inhibitors: Derivatives of this compound-3-carboxylic acid have been synthesized and shown to be potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[26]

  • Antidiabetic Agents: Phenylisoxazole hybrids have been investigated as potential treatments for Type 2 Diabetes Mellitus, showing inhibitory activity against α-amylase and α-glucosidase enzymes.[27]

  • Anticancer Agents: The scaffold has been incorporated into novel histone deacetylase (HDAC) inhibitors, which have shown promising anti-proliferative activity in prostate cancer cell lines.[28]

  • Antimicrobial and Antiviral Activity: The isoxazole nucleus is a component in numerous compounds screened for antimicrobial, antifungal, and antiviral properties.[3][29]

Conclusion

The journey of this compound compounds is a compelling narrative of chemical innovation driving biomedical progress. From the foundational synthetic work of Claisen and Huisgen to the targeted design of blockbuster drugs like Valdecoxib, this heterocyclic core has proven its immense value. Its history underscores a fundamental principle of drug development: that a deep understanding of organic synthesis and reaction mechanisms is essential for creating molecules that can precisely interact with biological systems. As researchers continue to explore new synthetic functionalizations and biological targets, the this compound scaffold is poised to remain a vital and enduring component in the future of medicinal chemistry.[4]

References

5-Phenylisoxazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Among its various substituted forms, 5-phenylisoxazole derivatives have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their diverse therapeutic applications, elucidate their mechanisms of action, and analyze their structure-activity relationships. This guide aims to be a definitive resource, synthesizing current knowledge and providing practical insights to catalyze further innovation in this exciting field of drug discovery.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and isoxazoles are no exception.[1] Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal building blocks for designing molecules that can selectively interact with biological targets. The this compound core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[1][2][3][4][5]

This guide will navigate the landscape of this compound derivatives, starting from their fundamental synthesis to their complex biological interactions. By understanding the "why" behind experimental choices and the logic of molecular design, we aim to empower researchers to rationally design and develop the next generation of this compound-based therapeutics.

Synthetic Strategies for this compound Derivatives

The efficient synthesis of the this compound core and its derivatives is paramount for their exploration as therapeutic agents. Several robust synthetic methodologies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

[3+2] Cycloaddition Reactions: A Cornerstone of Isoxazole Synthesis

The [3+2] cycloaddition reaction is a powerful and widely employed method for constructing the isoxazole ring. This reaction typically involves the reaction of a nitrile oxide with an alkyne.

A common approach involves the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with a phenyl-substituted alkyne. Alternatively, a substituted benzonitrile oxide can react with a terminal alkyne. The regioselectivity of the cycloaddition is a key consideration, and reaction conditions can be optimized to favor the desired this compound isomer.[6][7]

Experimental Protocol: Representative [3+2] Cycloaddition for this compound Synthesis

  • Step 1: Oxime Formation. To a solution of a substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Step 2: Nitrile Oxide Generation and Cycloaddition. To the reaction mixture containing the aldoxime, add a terminal alkyne (1.1 eq). Cool the mixture to 0°C and add a solution of sodium hypochlorite (or another suitable oxidizing agent) dropwise. The nitrile oxide is generated in situ and undergoes cycloaddition with the alkyne.

  • Step 3: Work-up and Purification. After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Condensation Reactions: Versatility in Derivative Synthesis

Condensation reactions provide another versatile route to this compound derivatives. A prominent example is the reaction of a β-diketone or a related precursor with hydroxylamine. For instance, the condensation of a 1-phenyl-1,3-butanedione with hydroxylamine hydrochloride will yield a 3-methyl-5-phenylisoxazole. This method allows for the introduction of various substituents at the 3-position of the isoxazole ring.[8]

Another notable method is the one-pot multicomponent synthesis, which can efficiently generate highly substituted this compound derivatives. For example, the reaction of a substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst can produce 5-amino-3-phenylisoxazole-4-carbonitrile derivatives in good yields.[9]

dot

Synthesis_Pathways cluster_cycloaddition [3+2] Cycloaddition cluster_condensation Condensation Reaction cluster_multicomponent Multicomponent Reaction Aldoxime Substituted Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Alkyne Phenyl-substituted Alkyne Isoxazole_C This compound Derivative Alkyne->Isoxazole_C NitrileOxide->Isoxazole_C Diketone 1-Phenyl-1,3-dione Isoxazole_K 3-Substituted-5-Phenylisoxazole Diketone->Isoxazole_K Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_K Aldehyde Aromatic Aldehyde Isoxazole_M 5-Amino-3-phenylisoxazole-4-carbonitrile Aldehyde->Isoxazole_M Malononitrile Malononitrile Malononitrile->Isoxazole_M Hydroxylamine_M Hydroxylamine Hydroxylamine_M->Isoxazole_M

Caption: Key synthetic routes to this compound derivatives.

Therapeutic Applications of this compound Derivatives

The structural versatility of the this compound scaffold has been exploited to develop compounds with a wide array of therapeutic applications.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[5][10]

  • Targeting KRAS Mutations: Certain this compound-based covalent inhibitors have been developed to target the G12C mutant KRAS protein, a key driver in many cancers.[11] These compounds are designed to irreversibly bind to the mutant protein, locking it in an inactive state.

  • Inducing Apoptosis and Cell Cycle Arrest: Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death) and cell cycle arrest.[12] For example, isoxazole-piperazine hybrids have shown potent cytotoxicity against human liver and breast cancer cell lines.[12]

  • Histone Deacetylase (HDAC) Inhibition: Phenylisoxazole-based compounds have been designed as HDAC inhibitors.[13] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Other Mechanisms: Other anticancer mechanisms of this compound derivatives include aromatase inhibition, disruption of tubulin polymerization, and topoisomerase inhibition.[10]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and this compound derivatives have shown promise as anti-inflammatory agents.[2]

  • Inhibition of Pro-inflammatory Mediators: Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole has been evaluated for its anti-inflammatory activity in rat models of paw anaphylaxis.[2]

  • 5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[14] Several isoxazole derivatives have been identified as potent 5-LOX inhibitors, suggesting their potential in treating inflammatory conditions like asthma.[14][15]

  • Xanthine Oxidase Inhibition: Certain this compound-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species, which contribute to inflammation in conditions like gout.[16][17]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][18]

  • Antibacterial Action: Substituted 5-(4-fluorophenyl)-3-phenylisoxazoles have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Similarly, 4-nitro-3-phenylisoxazole derivatives have exhibited potent antibacterial activity against plant pathogens.[6][7]

  • Antifungal Properties: Some derivatives have also displayed significant antifungal activity against various fungal species.[3]

Antiviral Activity

The antiviral potential of this compound derivatives has also been explored. For example, certain 3-(diethylamino)-5-phenylisoxazole derivatives have been synthesized and evaluated for their antirhinovirus activity.[4]

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective this compound-based drugs.

Elucidating the Mechanism of Action

The mechanism of action of this compound derivatives is diverse and target-dependent. For instance, in the context of anticancer activity, they can act as covalent inhibitors of specific enzymes, induce apoptosis through oxidative stress pathways, or inhibit key signaling proteins like HDACs.[11][12][13] Molecular modeling and docking studies are often employed to gain insights into the binding modes of these compounds with their respective targets.[16]

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Signaling_Pathway cluster_cancer Anticancer Mechanisms cluster_inflammation Anti-inflammatory Mechanisms Derivative This compound Derivative KRAS Mutant KRAS Derivative->KRAS Inhibition OxidativeStress Oxidative Stress Derivative->OxidativeStress Induction HDAC HDAC Derivative->HDAC Inhibition LOX 5-Lipoxygenase Derivative->LOX Inhibition XanthineOxidase Xanthine Oxidase Derivative->XanthineOxidase Inhibition Apoptosis Apoptosis OxidativeStress->Apoptosis CellCycleArrest Cell Cycle Arrest OxidativeStress->CellCycleArrest TumorSuppression Tumor Suppressor Gene Expression HDAC->TumorSuppression Upregulation Leukotrienes Leukotriene Production LOX->Leukotrienes UricAcid Uric Acid Production XanthineOxidase->UricAcid

References

spectroscopic data analysis of 5-phenylisoxazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 5-Phenylisoxazole

Introduction: The Structural Elucidation of this compound

This compound is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1] As a member of the isoxazole family, it serves as a crucial building block, or "synthon," in medicinal chemistry and materials science. The arrangement of the phenyl group at the 5-position of the isoxazole ring dictates its chemical reactivity and biological activity. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any research or development application.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, focusing on the logic of spectral interpretation and the causality behind experimental choices, providing researchers with a practical framework for structural elucidation.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), the number of protons or carbons (integration and peak intensity), and the connectivity between neighboring atoms (spin-spin coupling).

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the protons on the isoxazole ring and the phenyl ring. The deshielding effect of the aromatic systems and the electronegative oxygen and nitrogen atoms in the isoxazole ring will cause the signals to appear in the downfield region of the spectrum.

Data Presentation: ¹H NMR of this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~6.8-7.0Doublet1HH-4 (Isoxazole)
2~8.3-8.4Doublet1HH-3 (Isoxazole)
3~7.4-7.6Multiplet3HH-meta, H-para (Phenyl)
4~7.8-7.9Multiplet2HH-ortho (Phenyl)

Note: Data is predicted based on analysis of similar structures like 3,5-diphenylisoxazole where the isoxazole proton appears as a singlet at 6.84 ppm.[2] The substitution pattern of this compound will lead to distinct signals for H-3 and H-4.

Interpretation of the ¹H NMR Spectrum

  • Isoxazole Protons: The proton at position 4 (H-4) of the isoxazole ring is expected to appear as a doublet around 6.8-7.0 ppm. The proton at position 3 (H-3) is significantly downfield due to the anisotropic effect of the C=N bond and the electronegativity of the adjacent nitrogen, appearing as a doublet around 8.3-8.4 ppm. These two protons will show a small coupling constant (³JHH), typically around 1.5-3 Hz.

  • Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (7.4-7.9 ppm). The two ortho protons are the most deshielded due to their proximity to the isoxazole ring and will appear as a multiplet further downfield. The three meta and para protons will appear as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR of this compound

Chemical Shift (δ, ppm)AssignmentRationale
~97C-4 (Isoxazole)Shielded sp² carbon of the isoxazole ring.
~151C-3 (Isoxazole)Deshielded carbon double-bonded to nitrogen.
~171C-5 (Isoxazole)Most deshielded heterocyclic carbon, bonded to oxygen and the phenyl group.
~126C-ortho (Phenyl)Aromatic carbon adjacent to the point of attachment.
~127C-para (Phenyl)Aromatic carbon opposite the point of attachment.
~129C-meta (Phenyl)Aromatic carbons meta to the point of attachment.
~131C-ipso (Phenyl)Quaternary carbon of the phenyl ring attached to the isoxazole.

Note: Chemical shifts are estimated based on data from 3,5-diphenylisoxazole and other substituted analogs.[2][3]

Interpretation of the ¹³C NMR Spectrum

The spectrum will show a total of seven distinct signals, corresponding to the seven unique carbon environments in this compound. The isoxazole carbons (C-3, C-4, C-5) are particularly characteristic. C-5 is the most deshielded (downfield) due to its attachment to the electronegative oxygen and the phenyl ring. C-3 is also significantly deshielded by the adjacent nitrogen. C-4, the only carbon in the heterocycle bonded to a hydrogen, is the most shielded (upfield) of the three. The four signals for the phenyl group (ipso, ortho, meta, para) are found in the typical aromatic region of 125-135 ppm.[4]

Visualization: NMR Signal Correlation

The following diagram illustrates the relationship between the molecular structure and its expected NMR signals.

NMR_Assignment cluster_mol This compound Structure cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol H4 H-4 (~6.9 ppm, d) H3 H-3 (~8.3 ppm, d) H_meta_para H-meta, para (~7.5 ppm, m) H_ortho H-ortho (~7.8 ppm, m) C4 C-4 (~97 ppm) C3 C-3 (~151 ppm) C5 C-5 (~171 ppm) C_phenyl Phenyl Cs (126-131 ppm)

Caption: Correlation of atoms in this compound to their NMR signals.

Chapter 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule.

Data Presentation: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (Phenyl & Isoxazole)
1600-1585, 1500-1400C=C StretchAromatic Ring (in-ring)
~1610C=N StretchIsoxazole Ring
1450-1300C-N/N-O StretchIsoxazole Ring Skeletal
900-675C-H Out-of-Plane BendMonosubstituted Phenyl

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by several key regions:

  • > 3000 cm⁻¹: The presence of peaks in the 3100-3000 cm⁻¹ region is a clear indication of C-H bonds on sp² hybridized carbons, confirming the aromatic nature of both the phenyl and isoxazole rings.[5][6]

  • 1600-1400 cm⁻¹: This "fingerprint" region for aromatics will contain multiple sharp bands. Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the carbon-carbon stretching vibrations within the phenyl ring.[4][7] The C=N stretching of the isoxazole ring also appears in this region, often around 1610 cm⁻¹.

  • < 900 cm⁻¹: Strong absorptions in the 900-675 cm⁻¹ range result from the out-of-plane C-H bending. For a monosubstituted benzene ring, two strong bands are typically observed, one near 750 cm⁻¹ and another near 690 cm⁻¹.[5]

Visualization: IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr Pellet or Thin Film acq Run FT-IR Spectrometer prep->acq Place in Spectrometer proc Process Spectrum (Baseline Correction) acq->proc Generate Absorbance Data bg Acquire Background Spectrum sample Acquire Sample Spectrum bg->sample assign Assign Peaks to Functional Groups proc->assign

Caption: Standard workflow for FT-IR spectroscopic analysis.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint and valuable structural information.

Data Presentation: Predicted EI-MS Fragmentation of this compound

m/zIonIdentity
145[C₉H₇NO]⁺˙Molecular Ion (M⁺˙)
117[C₈H₇N]⁺˙[M - CO]⁺˙
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Interpretation of the Mass Spectrum

  • Molecular Ion Peak (M⁺˙): The molecular weight of this compound is 145.16 g/mol .[1] The peak at m/z = 145 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

  • Key Fragmentations: The isoxazole ring is prone to fragmentation under EI conditions. A common pathway for related oxazoles is the initial loss of carbon monoxide (CO, 28 Da), which would lead to a fragment at m/z = 117.[8] A highly prominent and diagnostic fragmentation involves the cleavage of the isoxazole ring to yield the stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 . Subsequent loss of CO from this fragment produces the phenyl cation ([C₆H₅]⁺) at m/z = 77 , which is often a major peak in the spectra of phenyl-containing compounds.

Visualization: Fragmentation Pathway of this compound

MS_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M This compound [M]⁺˙ m/z = 145 F105 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 M->F105 - C₂H₂N• F117 [M - CO]⁺˙ [C₈H₇N]⁺˙ m/z = 117 M->F117 - CO F77 Phenyl Cation [C₆H₅]⁺ m/z = 77 F105->F77 - CO

Caption: Proposed EI-MS fragmentation pathways for this compound.

Chapter 4: Integrated Spectroscopic Analysis & Structure Confirmation

While each spectroscopic technique provides valuable clues, the definitive structural confirmation of this compound comes from the synergistic integration of all data.

  • MS confirms the molecular weight (145 g/mol ) and the presence of a phenyl group (m/z 77) and a benzoyl-like substructure (m/z 105).

  • IR confirms the aromatic nature of the molecule (>3000 cm⁻¹) and the presence of a monosubstituted phenyl ring (~750, 690 cm⁻¹). It also points to the heterocyclic ring system with characteristic C=N and skeletal vibrations.

  • ¹³C NMR confirms the number of unique carbons (seven) and the presence of a highly deshielded carbonyl-like carbon (C-5, ~171 ppm) and other sp² carbons consistent with the proposed structure.

  • ¹H NMR provides the final, unambiguous proof by showing the specific proton count and connectivity. The distinct signals for the isoxazole protons (H-3 and H-4) and their coupling, along with the characteristic pattern of a monosubstituted phenyl ring, perfectly match the structure of this compound and no other isomer.

Chapter 5: Experimental Protocols

To ensure data quality and reproducibility, adherence to standardized experimental protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse spectrum with a 30° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

    • Set a relaxation delay of 2-5 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount (<1 mg) of this compound in a volatile solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 µg/mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Analyze the mass spectrum corresponding to the GC peak for this compound. Identify the molecular ion and major fragment ions.

References

exploring the SAR of 5-phenylisoxazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazole Analogs

Authored by a Senior Application Scientist

Introduction: The this compound Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it serves as a valuable pharmacophore in medicinal chemistry.[1] Its derivatives are known to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at biological targets.[2] The this compound core, in particular, represents a "privileged" scaffold. This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents, with applications in oncology, inflammation, and infectious diseases.[3]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the rationale behind the molecular design and the experimental methodologies used to validate these compounds.

Core Principles of SAR in the this compound Series

The biological activity of this compound analogs can be systematically modulated by chemical modifications at three primary locations: the phenyl ring, the isoxazole core itself, and any appended functional groups. The following sections will dissect the SAR of this scaffold in the context of several important biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms such as the inhibition of enzymes crucial for cancer cell survival and proliferation.[4][5]

a) Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is linked to the development of various cancers, making them a prime target for therapeutic intervention. A series of 3-phenylisoxazole derivatives have been synthesized and evaluated as HDAC1 inhibitors.[6][7][8][9]

Key SAR Insights:

  • Substituents on the Phenyl Ring (R1): This position is generally well-tolerated, allowing for a variety of substituents without a significant loss of activity.[6][7][8][9] This provides an opportunity to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

  • Linker Length (R2): The length of the linker connecting the isoxazole core to a zinc-binding group is a critical determinant of HDAC1 inhibitory activity. A butyl linker has been shown to be optimal, with the order of activity being butyl > propyl > ethyl > methyl.[6][7][8][9]

Quantitative SAR Data for 3-Phenylisoxazole HDAC1 Inhibitors

Compound IDR1 SubstituentR2 LinkerHDAC1 Inhibition (%) at 1000 nMPC3 Cell Line IC50 (µM)
Hit 7 4-Cl-9.3-
10 HPropyl-9.18
17 HButyl86.785.82

Data synthesized from Qin et al. (2025).[6][7][8][9]

Experimental Protocol: HDAC1 Inhibition Assay

A typical protocol for assessing HDAC1 inhibition involves a fluorometric assay. The principle is based on the deacetylation of a fluorogenic substrate by HDAC1, followed by the development of a fluorescent signal.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of the HDAC1 enzyme, the fluorogenic substrate, and a developer solution.

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in DMSO.

  • Assay Procedure:

    • Add the assay buffer, the HDAC1 enzyme, and the test compound to the wells of a microplate.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a further period (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

b) KRAS G12C Covalent Inhibition

Oncogenic mutations in the KRAS protein are found in a significant percentage of human cancers. The G12C mutation, in particular, has been a focus of drug development efforts. This compound-based covalent inhibitors have been designed to target this specific mutant.[10]

Key SAR Insights:

  • The design of these inhibitors is inspired by approved drugs like Sotorasib and Adagrasib.[10]

  • The isoxazole scaffold serves as a central core to which a reactive group (for covalent modification of the cysteine residue in KRAS G12C) and other substituents are attached.

  • Selectivity for the G12C mutant is a key aspect of the SAR, with compounds being tested against cell lines expressing this mutation (e.g., Calu-1) and wild-type KRAS cell lines (e.g., HCT-116).[10]

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond oncology, this compound analogs have been explored as inhibitors of other enzymes with therapeutic relevance.

a) Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. A series of this compound-3-carboxylic acid derivatives have been synthesized and evaluated as xanthine oxidase inhibitors.[11]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution for potent inhibition.[11]

  • Replacement of the cyano group with a nitro group resulted in a general decrease in inhibitory potency.[11]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Principle: The assay measures the ability of a compound to inhibit the oxidation of xanthine to uric acid by xanthine oxidase. The formation of uric acid can be monitored spectrophotometrically at 295 nm.

  • Procedure:

    • Prepare a solution of xanthine in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Add the test compound (dissolved in DMSO) and xanthine oxidase to the xanthine solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C).

    • Monitor the increase in absorbance at 295 nm over time.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

Chitin Synthesis Inhibition

The 3-phenyl-isoxazol-5-ol scaffold has been investigated for its ability to inhibit chitin synthesis, which is a target for the development of insecticides.[12]

Key SAR Insights:

  • Halogen Substituents: Small halogens like fluorine and chlorine at the para-position of the phenyl ring lead to the most potent inhibitory activity. Larger halogens, such as iodine, result in decreased potency.[12]

  • Alkyl Substituents: Small, linear alkyl groups (methyl, ethyl, propyl, butyl) are well-tolerated and maintain high potency. However, bulky groups like tertiary-butyl lead to a significant loss of activity, suggesting that steric hindrance is detrimental.[12]

  • Electron-Withdrawing and Bulky Groups: Strong electron-withdrawing groups (e.g., nitro) and bulky groups dramatically reduce inhibitory activity.[12]

Quantitative SAR Data for 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors

Compound IDSubstituent (R)IC50 (µM)
1 H0.13
2 F0.08
3 Cl0.07
6 CH30.06
11 t-C4H9>10
12 OCH30.22

Data from BenchChem.[12]

Synthetic Methodologies: Building the this compound Core

The synthesis of this compound analogs often involves the construction of the isoxazole ring through cycloaddition reactions. A common and versatile method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

General Synthetic Scheme for this compound Derivatives

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_cycloaddition 1,3-Dipolar Cycloaddition Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime Reaction with Hydroxylamine Hydroxylamine Hydroxylamine Benzohydroximoyl_chloride Benzohydroximoyl Chloride Benzaldoxime->Benzohydroximoyl_chloride Chlorination (e.g., NCS) 5_Phenylisoxazole This compound Analog Benzohydroximoyl_chloride->5_Phenylisoxazole Reaction with Alkyne in the presence of a base Alkyne Alkyne Alkyne->5_Phenylisoxazole

Caption: General synthetic route to this compound analogs.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

The following is a representative protocol for the synthesis of a 3,5-disubstituted isoxazole, adapted from the synthesis of HDAC inhibitors.[6][7][8][9]

  • Synthesis of the Oxime: A mixture of a substituted benzaldehyde and hydroxylamine in ethanol is heated to form the corresponding benzaldoxime.

  • Formation of the Hydroximoyl Chloride: The benzaldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a solvent like DMF to yield the benzohydroximoyl chloride.

  • Cycloaddition: The benzohydroximoyl chloride is reacted with a suitable alkyne in the presence of a base (e.g., triethylamine) in a solvent like ethanol to afford the desired 3,5-disubstituted isoxazole.

  • Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Logic of SAR-Driven Drug Design

The process of optimizing a lead compound based on SAR data can be visualized as a cyclical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead_Compound Initial Lead (this compound Core) Analog_Synthesis Synthesize Analogs (Vary Substituents) Lead_Compound->Analog_Synthesis Biological_Assay In Vitro & In Vivo Assays Analog_Synthesis->Biological_Assay SAR_Analysis Analyze SAR Data (Identify Key Features) Biological_Assay->SAR_Analysis Optimized_Compound Optimized Lead SAR_Analysis->Optimized_Compound Informed Design Optimized_Compound->Analog_Synthesis Iterative Cycle Further_Development Preclinical & Clinical Development Optimized_Compound->Further_Development

Caption: The iterative cycle of SAR-driven drug design.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The insights gained from SAR studies have enabled the development of potent and selective modulators of a variety of biological targets. The future of research in this area will likely focus on:

  • Multi-target Ligands: Designing single molecules that can simultaneously modulate multiple targets, which could be beneficial for complex diseases like cancer.

  • Improving Pharmacokinetic Properties: Further optimization of the scaffold to enhance drug-like properties, such as oral bioavailability and metabolic stability.

  • Exploring New Biological Targets: Expanding the therapeutic applications of this compound analogs by screening them against a wider range of biological targets.

This guide has provided a comprehensive overview of the SAR of this compound analogs, grounded in experimental data and methodologies. By understanding the principles outlined herein, researchers can more effectively design and develop the next generation of therapeutics based on this versatile scaffold.

References

A Technical Guide to 5-Phenylisoxazole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its versatile synthetic accessibility and profound impact on the pharmacological profiles of bioactive molecules.[1] This five-membered aromatic heterocycle serves not only as a rigid structural anchor but also as a tunable electronic and lipophilic modulator, enabling the fine-tuning of drug-like properties. Its integration into drug candidates has led to significant advancements in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] This guide provides an in-depth analysis of the this compound core, elucidating its fundamental physicochemical properties, detailing robust synthetic methodologies, and examining its role in the mechanism of action of key therapeutic agents through illustrative case studies. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for leveraging this privileged scaffold in contemporary drug discovery programs.

Introduction: The Strategic Value of the Isoxazole Core

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with isoxazole and its derivatives standing out for their wide spectrum of biological activities.[2] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of features that are highly advantageous for drug design.[4]

The weak N-O bond within the isoxazole ring provides a potential site for metabolic cleavage, a property that can be exploited in prodrug design.[3] Furthermore, the ring system's electronic nature and ability to participate in hydrogen bonding allow it to serve as an effective bioisostere for other functional groups, such as phenyl or amide moieties, thereby improving physicochemical and pharmacokinetic properties.[5] The this compound scaffold, in particular, anchors an aromatic substituent at a key position, providing a vector for further functionalization and interaction with biological targets. Its stability and synthetic tractability have made it a popular choice for chemists aiming to develop novel therapeutics with improved efficacy and safety profiles.[1]

Physicochemical & Pharmacokinetic Profile

The success of the this compound scaffold is intrinsically linked to the favorable physicochemical properties it imparts to a molecule. Understanding these characteristics is crucial for predicting a drug candidate's behavior in vivo.

Key Attributes:

  • Metabolic Stability: The aromaticity of the isoxazole ring generally confers good metabolic stability. However, as seen in the case of Leflunomide, the ring can be engineered to undergo specific metabolic transformations, a feature that is highly valuable for prodrug strategies.[6]

  • Lipophilicity (LogP): The phenyl group provides a significant lipophilic contribution, which is essential for membrane permeability and reaching intracellular targets. This lipophilicity can be modulated by substitutions on the phenyl ring to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Hydrogen Bonding: The nitrogen atom in the isoxazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with protein active sites.

  • Scaffold Rigidity: The planar, rigid nature of the this compound core helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. It also provides a well-defined orientation for appended substituents.

Table 1: Representative Physicochemical Properties

Property Typical Value Range Significance in Drug Design
Molecular Weight 145.16 g/mol (unsubstituted) Provides a low-molecular-weight starting point for library synthesis.[1]
cLogP ~2.5 (unsubstituted) Moderate lipophilicity, suitable for balancing solubility and permeability.
Hydrogen Bond Acceptors 1 (Nitrogen atom) Enables key interactions with biological targets.

| Rotatable Bonds | 1 (Phenyl-isoxazole bond) | Low conformational flexibility contributes to higher binding affinity. |

Core Synthetic Strategies

The construction of the this compound ring is well-established, with several reliable methods available to synthetic chemists. The most prevalent and versatile approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Primary Methodology: 1,3-Dipolar Cycloaddition

This powerful reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then rapidly reacts with a terminal alkyne like phenylacetylene to form the 5-substituted isoxazole ring.

Experimental Protocol: Synthesis of this compound

  • Step 1: Oxime Formation: To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.

  • Step 2: In Situ Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture containing the benzaldoxime to 0°C. Add phenylacetylene (1.0 eq). Slowly add a solution of sodium hypochlorite (NaOCl, household bleach) (1.2 eq) dropwise while maintaining the temperature below 10°C. Causality Note: The NaOCl acts as an oxidant to convert the oxime to the highly reactive benzonitrile oxide intermediate. This intermediate must be generated in the presence of the alkyne (the "dipolarophile") to ensure efficient trapping and prevent dimerization.

  • Step 3: Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to destroy any excess oxidant.

  • Step 4: Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

G cluster_start Starting Materials cluster_inter Intermediates cluster_product Final Product A Benzaldehyde D Benzaldoxime A->D + Hydroxylamine B Hydroxylamine HCl B->D C Phenylacetylene F This compound C->F E Benzonitrile Oxide (In Situ) D->E Oxidation (e.g., NaOCl) E->F [3+2] Cycloaddition

Caption: General workflow for the synthesis of this compound.

Case Studies in Medicinal Chemistry

The strategic incorporation of the this compound scaffold has been pivotal to the success of several marketed drugs and clinical candidates.

Case Study 1: Valdecoxib (Bextra) - A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[7] This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7]

  • Mechanism of Action: The therapeutic effect of Valdecoxib is achieved by selectively binding to and inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[8][9]

  • Role of the this compound Scaffold: The diaryl-substituted isoxazole structure of Valdecoxib is critical for its selectivity.[7] The 5-phenyl group occupies a hydrophobic pocket in the COX-2 active site. Crucially, the sulfonamide moiety on the adjacent phenyl ring fits into a specific side-pocket present in COX-2 but not in COX-1, anchoring the molecule and conferring its high affinity and selectivity.[7] Although Valdecoxib was withdrawn from the market due to concerns over cardiovascular risks, its design remains a textbook example of leveraging a heterocyclic core for enzyme selectivity.[8][9]

Case Study 2: Leflunomide (Arava) - An Immunosuppressive Prodrug

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. It is a classic example of a prodrug whose bioactivation involves the isoxazole ring.

  • Mechanism of Action: Leflunomide itself is inactive. Following administration, it undergoes rapid and near-complete conversion to its active metabolite, teriflunomide (A77 1726), through the opening of the isoxazole ring.[6] This ring-scission is catalyzed by cytochrome P450 enzymes in the liver and also occurs in plasma.[6][10] Teriflunomide then inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway, thereby halting the proliferation of rapidly dividing lymphocytes.[11]

  • Role of the Isoxazole Ring: The isoxazole ring in Leflunomide serves as a stable, latent form of the active α-cyanoenol metabolite.[6] The N-O bond cleavage is essential for its bioactivation.[6][10] Studies have shown that substitution on the C3-position of the isoxazole ring prevents this ring opening, rendering the compound inactive and highlighting the precise chemical tuning required for this prodrug strategy.[6] The ring's stability is pH-dependent, with decomposition being faster at basic pH and higher temperatures.[12]

Structure-Activity Relationship (SAR) Insights

Decades of research on this compound derivatives have yielded key insights into their structure-activity relationships, guiding the design of more potent and selective agents.[13]

SAR cluster_R1 cluster_R2 Scaffold R1_node Modulates: - Lipophilicity (LogP) - Target Selectivity - Metabolic Stability (CYP interactions) Scaffold->R1_node R1 R2_node Modulates: - Potency - Hydrogen Bonding - Vector for further functionalization Scaffold->R2_node R2

Caption: Key modification points on the this compound scaffold.

  • Substitutions on the Phenyl Ring (R1): This is the most common site for modification. Adding electron-withdrawing or electron-donating groups can drastically alter the electronic properties and metabolic stability of the molecule. For example, in the COX-2 inhibitors, a para-sulfonamide group was essential for selectivity.[7] In other contexts, halogen or cyano groups have been shown to enhance potency against targets like xanthine oxidase.[13]

  • Substitutions at Position 3 (R2): This position provides a vector for introducing groups that can form additional interactions with the target protein. Small alkyl groups, amides, or carboxylic acids can be installed here to fine-tune potency and solubility. As seen with Leflunomide, the absence of a substituent at this position can be critical for metabolic activation.[6]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly effective building block in medicinal chemistry. Its rigid framework, combined with its tunable electronic and steric properties, allows for the systematic optimization of lead compounds. The successful development of drugs like Valdecoxib and Leflunomide underscores the scaffold's ability to address diverse therapeutic challenges, from achieving enzyme selectivity to enabling sophisticated prodrug strategies.

Future applications will likely focus on exploiting this scaffold in emerging therapeutic areas such as neurodegenerative diseases and targeted cancer therapies.[3] The continued development of novel synthetic methods will further expand the chemical space accessible to medicinal chemists, allowing for the creation of more complex and finely-tuned this compound derivatives. As drug discovery moves towards molecules with increasingly optimized ADME and safety profiles, the strategic use of privileged scaffolds like this compound will remain an indispensable tool for the design of next-generation therapeutics.

References

The 5-Phenylisoxazole Scaffold: A Versatile Core for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Development Professionals

Introduction: The Isoxazole Ring in Agricultural Chemistry

The isoxazole moiety, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged" structure in the design of bioactive molecules.[1] Its unique electronic and structural properties contribute to favorable interactions with biological targets, metabolic stability, and desirable physicochemical characteristics for agrochemical applications.[1] Within this chemical class, the 5-phenylisoxazole scaffold, characterized by a phenyl group at the 5-position of the isoxazole ring, serves as a versatile foundation for the development of a new generation of herbicides, insecticides, and potentially fungicides and plant growth regulators. This guide provides a comprehensive technical overview of the current understanding and potential applications of this compound derivatives in agricultural chemistry, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols for their synthesis and evaluation.

Herbicidal Applications: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

One of the most successful applications of the isoxazole scaffold in the herbicide market is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is critical in the biosynthesis of plastoquinone, a vital cofactor for carotenoid production.[2] Inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2] The resulting "bleaching" of new plant tissue ultimately leads to weed death.[2]

While the commercial herbicide isoxaflutole features a 5-cyclopropylisoxazole core, research has demonstrated that this compound derivatives can also exhibit potent HPPD-inhibiting activity.[3] A key mechanistic feature of these isoxazole-based herbicides is their "pro-herbicidal" nature. In the plant, the isoxazole ring undergoes cleavage to form a more active diketonitrile (DKN) metabolite, which is the actual inhibitor of the HPPD enzyme.[3]

dot graph "HPPD_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "5-Phenylisoxazole_Derivative" [label="this compound Derivative\n(Pro-herbicide)"]; "DKN_Metabolite" [label="Diketonitrile (DKN) Metabolite\n(Active Herbicide)"]; "HPPD_Enzyme" [label="HPPD Enzyme"]; "Plastoquinone_Biosynthesis" [label="Plastoquinone Biosynthesis"]; "Carotenoid_Biosynthesis" [label="Carotenoid Biosynthesis"]; "Chlorophyll_Protection" [label="Chlorophyll Protection"]; "Weed_Death" [label="Weed Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Phenylisoxazole_Derivative" -> "DKN_Metabolite" [label="Ring Cleavage in Plant"]; "DKN_Metabolite" -> "HPPD_Enzyme" [label="Inhibits"]; "HPPD_Enzyme" -> "Plastoquinone_Biosynthesis" [label="Catalyzes"]; "Plastoquinone_Biosynthesis" -> "Carotenoid_Biosynthesis" [label="Essential for"]; "Carotenoid_Biosynthesis" -> "Chlorophyll_Protection" [label="Provides"]; "Chlorophyll_Protection" -> "Weed_Death" [style=dotted, label="Lack of Protection Leads to"]; } caption { label = "Figure 1: Mechanism of action for HPPD-inhibiting herbicides."; fontsize = 10; }

Structure-Activity Relationship (SAR) Insights:

Studies on 5-cyclopropyl-N-phenylisoxazole-4-carboxamides have provided valuable SAR insights that can be extrapolated to this compound analogues.[3] Herbicidal efficacy is influenced by the nature and position of substituents on the phenyl ring of the carboxamide moiety. For instance, certain substitutions can enhance the rate of conversion to the active DKN metabolite or improve its binding to the HPPD active site.[3]

Experimental Protocol: Evaluation of Herbicidal Activity

A standardized greenhouse assay is crucial for evaluating the pre- and post-emergence herbicidal activity of novel this compound derivatives.

dot graph "Herbicidal_Activity_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Compound_Synthesis" [label="Synthesis of this compound Derivatives"]; "Formulation" [label="Formulation in Acetone/Water with Surfactant"]; "Pre-emergence_Application" [label="Pre-emergence Application\n(Soil Treatment)"]; "Post-emergence_Application" [label="Post-emergence Application\n(Foliar Spray)"]; "Weed_Species" [label="Planting of Monocot and Dicot Weed Species"]; "Observation" [label="Observation and Scoring\n(e.g., % inhibition, bleaching)"]; "Data_Analysis" [label="Data Analysis (e.g., GR50 calculation)"];

"Compound_Synthesis" -> "Formulation"; "Formulation" -> "Pre-emergence_Application"; "Formulation" -> "Post-emergence_Application"; "Weed_Species" -> "Pre-emergence_Application"; "Weed_Species" -> "Post-emergence_Application"; "Pre-emergence_Application" -> "Observation"; "Post-emergence_Application" -> "Observation"; "Observation" -> "Data_Analysis"; } caption { label = "Figure 2: Workflow for evaluating herbicidal activity."; fontsize = 10; }

  • Synthesis and Formulation: Synthesize a series of this compound derivatives with varying substituents. Formulate the compounds in a suitable solvent system (e.g., acetone/water) with a surfactant to ensure uniform application.

  • Plant Material: Utilize a selection of economically important monocot and dicot weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti).

  • Pre-emergence Assay: Sow weed seeds in pots. Apply the formulated compounds to the soil surface at various concentrations.

  • Post-emergence Assay: Grow weeds to the 2-3 leaf stage. Apply the formulated compounds as a foliar spray.

  • Evaluation: Maintain the treated plants in a greenhouse under controlled conditions. Assess herbicidal effects (e.g., growth inhibition, bleaching, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data Analysis: Calculate the GR50 (the concentration required to inhibit growth by 50%) for each compound against each weed species.

Insecticidal Applications: Targeting the Nervous and Integumentary Systems

The this compound scaffold has demonstrated significant potential in the development of insecticides with two distinct modes of action: antagonism of the GABA receptor and inhibition of chitin synthesis.

GABA Receptor Antagonism

The γ-aminobutyric acid (GABA) receptor is a crucial inhibitory neurotransmitter receptor in the insect central nervous system.[4] Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation, convulsions, and ultimately, insect death. Several isoxazoline-based insecticides have been commercialized that target the GABA receptor.[5] Research has shown that isoxazole derivatives, including those with a phenyl substituent, can also act as competitive antagonists of insect GABA receptors.[6]

dot graph "GABA_Receptor_Antagonism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "5-Phenylisoxazole_Insecticide" [label="this compound Derivative"]; "GABA_Receptor" [label="GABA Receptor\n(Chloride Channel)"]; "Chloride_Influx" [label="Chloride Ion Influx"]; "Neuronal_Inhibition" [label="Neuronal Inhibition"]; "Hyperexcitation" [label="Hyperexcitation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Insect_Death" [label="Insect Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Phenylisoxazole_Insecticide" -> "GABA_Receptor" [label="Binds to and Blocks"]; "GABA_Receptor" -> "Chloride_Influx" [label="Mediates"]; "Chloride_Influx" -> "Neuronal_Inhibition" [label="Causes"]; "Neuronal_Inhibition" -> "Hyperexcitation" [style=dotted, label="Blockage Prevents Inhibition, Leading to"]; "Hyperexcitation" -> "Insect_Death"; } caption { label = "Figure 3: Mechanism of GABA receptor antagonism by this compound insecticides."; fontsize = 10; }

Chitin Synthesis Inhibition

Chitin is a fundamental structural component of the insect exoskeleton.[7] The inhibition of chitin synthesis disrupts the molting process, leading to larval mortality.[7] N-(3-Phenylisoxazol-5-yl)benzamides have been identified as potent chitin synthesis inhibitors.[7][8]

Structure-Activity Relationship (SAR) Insights:

For chitin synthesis inhibitors, the substitution pattern on both the phenyl ring of the isoxazole and the benzoyl moiety is critical for activity. Studies have shown that 2,6-difluoro-substitution on the benzoyl group significantly enhances chitin synthesis inhibition.[7] Furthermore, the introduction of bulky substituents like trifluoromethyl (CF3) or tert-butyl (t-Bu) at the para-position of the 3-phenyl ring can increase larvicidal activity against certain insect species like Spodoptera litura.[8]

Quantitative Data for Insecticidal Activity:

The following table summarizes the larvicidal activity of selected N-(3-Phenylisoxazol-5-yl)benzamide derivatives against Spodoptera litura.[8]

Compound IDSubstituent on Benzoyl RingSubstituent on 3-Phenyl RingLD50 (µg/g larva)
Reference Diflubenzuron-0.035
1 2,6-F₂4-Cl1.23
2 2,6-F₂4-CF₃0.58
3 2,6-F₂4-t-Bu0.62

Experimental Protocol: Evaluation of Insecticidal Activity

A topical application bioassay is a standard method for determining the contact toxicity of new insecticidal compounds.

  • Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Spodoptera litura) under controlled laboratory conditions.

  • Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Topical Application: Apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of third-instar larvae. A control group should be treated with the solvent only.

  • Observation: Place the treated larvae in individual containers with an artificial diet and incubate under controlled conditions.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) for each compound using probit analysis.[9][10]

Fungicidal Applications: An Area of Emerging Potential

While the herbicidal and insecticidal applications of isoxazole derivatives are well-established, their potential as fungicides is a growing area of research. The isoxazole scaffold is present in some compounds with known antifungal activity, and its derivatives are being explored for their efficacy against various plant pathogenic fungi.[11]

Potential Mechanisms of Action:

Based on the fungicidal activity of other azole compounds, potential mechanisms of action for this compound derivatives could include:

  • Inhibition of Succinate Dehydrogenase (SDH): SDH is a key enzyme in the mitochondrial respiratory chain. Inhibition of SDH disrupts cellular energy production in fungi.[12]

  • Inhibition of Chitin Synthase: Similar to its insecticidal effect, inhibition of chitin synthesis can also be a viable mechanism against fungi, as chitin is an essential component of the fungal cell wall.[13]

Experimental Protocol: Evaluation of Fungicidal Activity

An in vitro mycelial growth inhibition assay is a primary screening method for new fungicidal compounds.

  • Fungal Cultures: Obtain pure cultures of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

  • Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Poisoned Agar Method: Prepare a potato dextrose agar (PDA) medium and amend it with various concentrations of the test compounds.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each amended PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

  • Measurement and Analysis: Measure the radial growth of the fungal colony at regular intervals until the control plate (without any compound) is fully covered. Calculate the percentage of mycelial growth inhibition and determine the EC50 (the concentration that inhibits growth by 50%).

Plant Growth Regulation: A Frontier for Discovery

The application of this compound derivatives as plant growth regulators (PGRs) is a largely unexplored area with significant potential. PGRs are substances that, in small amounts, modify plant physiological processes.[14][15] They can influence a wide range of developmental events, including root and shoot growth, flowering, and stress responses. Given the diverse biological activities of the isoxazole scaffold, it is plausible that certain this compound derivatives could interact with plant hormone pathways or other regulatory systems. Future research in this area could uncover novel compounds for enhancing crop yield, improving stress tolerance, or manipulating plant architecture.

Synthesis of this compound Derivatives: A General Protocol

A common and versatile method for the synthesis of this compound derivatives involves the cycloaddition reaction between a substituted benzaldoxime and an alkyne. A more specific approach for creating 3-phenylisoxazol-5-amine, a key intermediate for many of the discussed agrochemicals, is outlined below.[16]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Substituted_Benzoylacetonitrile" [label="Substituted Benzoylacetonitrile"]; "Hydroxylamine" [label="Hydroxylamine Hydrochloride"]; "Base" [label="Base (e.g., NaOH)"]; "Cyclization" [label="Cyclization Reaction"]; "3-Phenylisoxazol-5-amine" [label="3-Phenylisoxazol-5-amine\n(Intermediate)"]; "Acyl_Chloride" [label="Substituted Benzoyl Chloride"]; "Coupling" [label="Amide Coupling"]; "Final_Product" [label="N-(3-Phenylisoxazol-5-yl)benzamide\n(Final Product)"];

"Substituted_Benzoylacetonitrile" -> "Cyclization"; "Hydroxylamine" -> "Cyclization"; "Base" -> "Cyclization"; "Cyclization" -> "3-Phenylisoxazol-5-amine"; "3-Phenylisoxazol-5-amine" -> "Coupling"; "Acyl_Chloride" -> "Coupling"; "Coupling" -> "Final_Product"; } caption { label = "Figure 4: General synthesis route for N-(3-Phenylisoxazol-5-yl)benzamides."; fontsize = 10; }

Step-by-Step Methodology for the Synthesis of 3-Phenylisoxazol-5-amine: [16]

  • Reaction Setup: In a round-bottom flask, dissolve crude 3-oxo-3-phenylpropanenitrile and hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux for 24 hours.

  • Extraction: After cooling, extract the aqueous mixture with a suitable organic solvent (e.g., chloroform) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenylisoxazol-5-amine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

This 3-phenylisoxazol-5-amine intermediate can then be readily acylated with various substituted benzoyl chlorides to generate a library of N-(3-Phenylisoxazol-5-yl)benzamide derivatives for biological screening.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile core for the discovery and development of novel agrochemicals. Its proven efficacy in herbicidal and insecticidal applications, coupled with its emerging potential in fungicidal and plant growth regulating activities, makes it a focal point for future research. A deeper understanding of the structure-activity relationships, mechanisms of action, and metabolic pathways of this compound derivatives will be crucial for designing next-generation crop protection and enhancement solutions that are not only effective but also possess favorable environmental and toxicological profiles. The continued exploration of this chemical space is poised to deliver innovative tools for sustainable agriculture.

References

The Isoxazole Scaffold: A Privileged Motif in Modern Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The relentless pursuit of novel and effective anticancer agents has led researchers down a multitude of chemical avenues. Among the heterocyclic compounds that have garnered significant attention, the isoxazole ring system stands out as a "privileged scaffold" in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic tractability, making it a cornerstone in the design of innovative cancer therapeutics.[1][2][3] This guide provides a comprehensive technical overview of isoxazole derivatives in cancer research, delving into their diverse mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development.

The Versatility of the Isoxazole Core: A Gateway to Diverse Anticancer Mechanisms

The therapeutic potential of isoxazole derivatives stems from their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][4] Their multifaceted mechanisms of action underscore the remarkable versatility of this chemical scaffold.

Induction of Apoptosis: The Primary Pathway to Cancer Cell Demise

A fundamental strategy in cancer therapy is the selective induction of apoptosis, or programmed cell death, in malignant cells.[5] Isoxazole derivatives have demonstrated significant pro-apoptotic activity through various intrinsic and extrinsic pathways.[4][5][6]

  • Caspase Activation: Many isoxazole compounds trigger the caspase cascade, a family of proteases essential for the execution phase of apoptosis. For instance, certain novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells.[5]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell survival. Some isoxazole derivatives can upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[7]

Signaling Pathway: Isoxazole-Induced Apoptosis

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Isoxazole_Derivative Isoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Isoxazole_Derivative->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isoxazole derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bax.

Kinase Inhibition: Halting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Isoxazole-containing molecules have been successfully designed as potent inhibitors of various kinases.[2][8]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) Inhibition: EGFR is often overexpressed in tumors, leading to uncontrolled cell growth. Novel isoxazole derivatives have been synthesized that exhibit significant inhibitory activity against EGFR-TK.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Isoxazole-based compounds can inhibit VEGFR, thereby disrupting the tumor's blood supply.[9][10]

Experimental Workflow: Kinase Inhibition Assay

kinase_inhibition_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Kinase_Substrate Prepare Kinase and Substrate Compound_Incubation Incubate Kinase with Isoxazole Derivative Kinase_Substrate->Compound_Incubation Add_ATP Initiate Reaction with ATP Compound_Incubation->Add_ATP Quantify_Phosphorylation Quantify Substrate Phosphorylation Add_ATP->Quantify_Phosphorylation Calculate_IC50 Calculate IC50 Value Quantify_Phosphorylation->Calculate_IC50

Caption: A generalized workflow for determining the inhibitory potency of isoxazole derivatives against a target kinase.

Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for cell division. Compounds that interfere with tubulin polymerization or depolymerization can arrest cancer cells in mitosis, leading to cell death. Certain isoxazole derivatives have been identified as tubulin polymerization inhibitors, highlighting another avenue for their anticancer activity.[4][11]

Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone that is critical for the stability and function of numerous oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in a multi-pronged attack on cancer cells. Several isoxazole-based HSP90 inhibitors have shown promising preclinical activity.[12]

Structure-Activity Relationship (SAR) Studies: Guiding Rational Drug Design

Understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity is paramount for the rational design of more potent and selective anticancer agents.[2][4][13]

  • Substitution Patterns on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring significantly influence activity. For example, in some series, the presence of specific aryl groups at the 3- and 5-positions is crucial for potent cytotoxicity.[13]

  • Hybrid Molecules: Incorporating the isoxazole moiety into hybrid molecules with other known pharmacophores, such as coumarin or acridine, can lead to synergistic anticancer effects.[14]

  • Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems, like indole, can create rigid scaffolds amenable to diverse modifications, allowing for fine-tuning of their pharmacological properties.[13]

Compound Series Key Structural Features Observed Activity/Target Reference
3,4-IsoxazolediamidesModifications at the C-4 positionPotent antiproliferative and pro-apoptotic activity[5][12]
Isoxazole-CarboxamidesPhenyl-isoxazole core with carboxamide linkerPotent activity against various cancer cell lines[15]
IsoxazoloindolesFused isoxazole and indole ringsAnticancer properties, with activity influenced by substituents on the aryl group[13]
Quinoline-based IsoxazolesQuinoline moiety attached to the isoxazoleAntitumor activity, with potential to overcome drug resistance[16]

Experimental Protocol: In Vitro Cytotoxicity Evaluation using the MTS Assay

A fundamental step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects on cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel isoxazole derivative against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test isoxazole derivative (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation System:

  • Positive and Negative Controls: The inclusion of a known cytotoxic agent (positive control) and a vehicle control (negative control) is essential for validating the assay's performance.

  • Dose-Response Curve: A clear dose-dependent inhibition of cell viability should be observed.

  • Reproducibility: The experiment should be performed in triplicate and repeated at least twice to ensure the reproducibility of the results.

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[1] Future research will likely focus on:

  • Targeted Drug Delivery: The development of isoxazole-based drug conjugates and nanoformulations to enhance tumor-specific delivery and reduce off-target toxicity.[15]

  • Combination Therapies: Investigating the synergistic effects of isoxazole derivatives with existing chemotherapeutic agents and immunotherapies.

  • Inhibition of Novel Targets: Exploring the potential of isoxazole compounds to inhibit emerging cancer targets, such as poly (ADP-ribose) polymerase (PARP).[17]

References

The 5-Phenylisoxazole Scaffold: A Theoretical and Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-phenylisoxazole motif is a privileged heterocyclic scaffold that commands significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure serve as a versatile template for the design of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical applications of the this compound ring system. We will explore its fundamental electronic structure through computational analysis, detail robust synthetic and characterization protocols, and examine its role as a modulator of key biological pathways, thereby offering a holistic view for the rational design of novel therapeutics.

Unveiling the Core: Theoretical Insights into the this compound Ring System

A deep understanding of the electronic landscape of the this compound core is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate these properties.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. In the this compound system, the HOMO is typically distributed over the phenyl ring, while the LUMO is localized on the isoxazole ring. This separation of frontier orbitals has significant implications for its chemical behavior. The electron-rich phenyl ring is susceptible to electrophilic attack, while the electron-deficient isoxazole ring is prone to nucleophilic attack.

A representative computational workflow for analyzing the electronic structure of a this compound derivative is outlined below. This process, rooted in DFT, provides a robust framework for predicting molecular properties.

G cluster_workflow Computational Workflow for Electronic Structure Analysis mol_structure 1. Define Molecular Structure (this compound Derivative) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props analysis 5. Analysis & Visualization electronic_props->analysis

Caption: A typical computational workflow for the electronic structure analysis of this compound derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP typically reveals a negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential (blue), highlighting their electrophilic nature. This information is invaluable for predicting non-covalent interactions with biological targets.

Conformational Analysis

The planarity of the this compound scaffold is a defining feature. X-ray crystallography studies of various derivatives consistently show a high degree of planarity between the phenyl and isoxazole rings.[1] This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. Torsion angles between the two rings are typically minimal, contributing to a well-defined three-dimensional structure.

Synthesis and Characterization: A Self-Validating System

The synthesis of this compound derivatives is well-established, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology. This section provides detailed protocols for synthesis and characterization, forming a self-validating system where theoretical predictions can be confirmed by empirical data.

Synthesis Protocols

This protocol offers an efficient and environmentally friendly route to substituted 5-phenylisoxazoles.

Materials:

  • Substituted aromatic aldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (CAS)

  • Isopropyl alcohol

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • Slowly add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (4:6) mobile phase.

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

This classic approach provides a reliable method for constructing the isoxazole ring.

Materials:

  • Aldoxime

  • Alkene

  • Oxidizing agent (e.g., Chloramine-T)

  • Solvent (e.g., Ethanol)

Procedure:

  • Generate the nitrile oxide in situ from the corresponding aldoxime using an oxidizing agent like Chloramine-T in a suitable solvent.

  • The generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with an alkene dipolarophile.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

G cluster_synthesis General Synthesis Workflow for 5-Phenylisoxazoles start Starting Materials (Aldehyde, Hydroxylamine, etc.) reaction Reaction (e.g., 1,3-Dipolar Cycloaddition, Multicomponent Reaction) start->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, IR, MS, X-ray) purification->characterization

Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.

Spectroscopic and Crystallographic Characterization

The unambiguous identification of synthesized this compound derivatives relies on a suite of analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton on the C4 position of the isoxazole ring typically appears as a characteristic singlet in the range of δ 6.5-7.0 ppm.[2] Protons on the phenyl ring and any substituents will resonate in their expected regions.

  • ¹³C NMR: The carbon atoms of the isoxazole ring exhibit distinct chemical shifts, with C5 generally appearing around δ 170 ppm, C3 around δ 162 ppm, and C4 around δ 97 ppm.[2]

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

  • IR: Key vibrational frequencies include C=N stretching (around 1570-1615 cm⁻¹), N-O stretching (around 1400-1450 cm⁻¹), and C=C stretching of the aromatic ring.[3]

  • MS: The molecular ion peak (M+) is typically observed, and fragmentation patterns can provide further structural information.

2.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This technique is invaluable for confirming stereochemistry, and analyzing intermolecular interactions that govern crystal packing.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction: [1]

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structural model.

Biological Significance and Mechanism of Action

The this compound scaffold is a key component in numerous biologically active compounds, demonstrating a wide range of pharmacological activities.[4]

Xanthine Oxidase Inhibition

Several this compound derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a key target for the treatment of gout.[2] Molecular docking studies have revealed that the this compound core can effectively occupy the active site of the enzyme, forming crucial interactions with key amino acid residues.

G cluster_xo Mechanism of Xanthine Oxidase Inhibition xanthine Xanthine xo Xanthine Oxidase xanthine->xo Binds to active site uric_acid Uric Acid xo->uric_acid Catalyzes oxidation isoxazole This compound Inhibitor isoxazole->xo Blocks active site

Caption: Simplified schematic of xanthine oxidase inhibition by a this compound derivative.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected this compound Derivatives

CompoundRIC₅₀ (µM)Reference
1 H1.25[2]
2 4-CN0.85[2]
3 3-NO₂2.10[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5][6] By blocking these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.[7][8]

G cluster_inflammation Anti-inflammatory Mechanism of this compound Derivatives stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimuli->nfkb cox2_5lox COX-2 / 5-LOX nfkb->cox2_5lox mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) cox2_5lox->mediators isoxazole This compound Derivative isoxazole->nfkb Inhibits isoxazole->cox2_5lox Inhibits

Caption: Proposed anti-inflammatory mechanism of action for this compound derivatives.

Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives

CompoundTargetIC₅₀ (µM)Reference
C3 5-LOX8.47[5]
C5 5-LOX10.48[5]
C6 COX-20.55[6]

Conclusion

The this compound ring system represents a highly valuable scaffold in the field of drug discovery. Its well-defined electronic and structural features, coupled with accessible synthetic routes, make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the theoretical principles governing its behavior, detailed experimental protocols for its synthesis and characterization, and insights into its mechanisms of action against key biological targets. By integrating computational and experimental approaches, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

A Technical Guide to the Solubility and Stability of 5-Phenylisoxazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Phenylisoxazole is a heterocyclic aromatic compound that serves as a vital structural motif in medicinal chemistry, appearing in a range of therapeutically active agents.[1] The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These parameters are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This technical guide provides an in-depth exploration of the solubility and stability characteristics of the this compound core. We present not only the theoretical underpinnings but also detailed, field-proven experimental protocols for the systematic evaluation of these properties, grounded in International Council for Harmonisation (ICH) guidelines. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary knowledge to de-risk and accelerate the progression of this compound-based candidates from discovery to clinical development.

Introduction: The Significance of the this compound Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. When substituted with a phenyl group at the 5-position, the resulting this compound scaffold (Figure 1) offers a unique combination of electronic properties and steric architecture. Its rigid structure and capacity for hydrogen bonding and π-π stacking interactions make it a privileged scaffold in drug design.[1]

However, the journey from a promising lead compound to a viable drug product is fraught with challenges, many of which can be predicted and mitigated by a robust early-phase characterization of its solubility and stability.

  • Solubility directly impacts oral absorption, dose requirements, and the feasibility of developing parenteral formulations.

  • Stability dictates the compound's shelf-life, storage conditions, and potential for degradation into inactive or potentially toxic byproducts.[2][3]

This guide provides the strategic and tactical framework for evaluating these critical attributes in line with global regulatory expectations.[4]

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₇NO[5] Molecular Weight: 145.16 g/mol [5] XLogP3: 2.0 (indicating moderate lipophilicity)[6]

Aqueous and Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a measure of the maximum amount of the substance that can be dissolved in a given solvent system at a specific temperature. For drug development, understanding solubility across a range of pH values and in various organic solvents is essential for predicting gastrointestinal absorption and designing viable formulations.

Causality Behind Solubility: Physicochemical Drivers

The solubility of this compound is governed by the interplay between its crystalline structure (lattice energy) and its interaction with the solvent (solvation energy). Its XLogP value of 2.0 suggests that while it has aromatic character, it is not excessively lipophilic and should exhibit some solubility in polar organic solvents.[6] Aqueous solubility, particularly in the physiological pH range of 1.2 to 6.8, is a critical parameter for oral drug candidates.[7][8] The isoxazole moiety is weakly basic, meaning its solubility can be influenced by the pH of the medium.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The most widely accepted method for determining equilibrium solubility is the shake-flask method, as recommended by ICH guidelines.[9] This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent or buffer at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, 95% Ethanol, Dimethyl Sulfoxide (DMSO))

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (e.g., 37 °C for physiological relevance)[7]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)[10]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C ± 1 °C). Agitate for a predetermined period (typically 24 to 48 hours).[7] Expert Insight: A preliminary kinetics study is recommended to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 8, 16, 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Trustworthiness Check: Avoid disturbing the solid material at the bottom. This is a critical step to prevent artificially high concentration readings.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent. Expert Insight: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution & Quantification: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the validated analytical method. Analyze the sample to determine the concentration.

  • Verification: After sample collection, the pH of the remaining buffer solution should be measured to ensure it has not shifted significantly during the experiment.[11]

Data Presentation: Representative Solubility of this compound

While extensive public data for this compound is limited, the following table provides an illustrative summary of expected solubility based on its physicochemical properties. Researchers must determine this experimentally for their specific batch of material.

Solvent SystemTemperature (°C)Expected Solubility ClassRepresentative Value (mg/mL)
Water37Sparingly Soluble0.1 - 1.0
pH 1.2 Buffer (HCl)37Sparingly Soluble0.2 - 1.5
pH 6.8 Buffer (Phosphate)37Sparingly Soluble0.1 - 1.0
95% Ethanol25Soluble> 30
Dimethyl Sulfoxide (DMSO)25Freely Soluble> 100
Acetonitrile25Soluble> 30

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Sample Processing cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of solvent/buffer A->B Step 1 C Agitate in shaker at constant temp (e.g., 37°C) for 24-48 hours B->C Step 2 D Centrifuge to pellet excess solid C->D Step 3 E Withdraw clear supernatant D->E Step 4 F Filter through 0.45 µm syringe filter E->F Step 5 G Dilute sample appropriately F->G Step 6 H Quantify using validated HPLC-UV method G->H Step 7 I Report as mg/mL or mol/L H->I Step 8

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability and Degradation Pathways

Stability testing is essential for identifying degradation products and understanding the intrinsic chemical behavior of a molecule.[12] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[2][13] This is a regulatory requirement and a scientific necessity to develop stability-indicating analytical methods.[3][14]

Intrinsic Stability of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses inherent chemical liabilities. The N-O bond is relatively weak and susceptible to cleavage under certain conditions. Published studies on other isoxazole-containing molecules, such as leflunomide, have shown that the ring is generally stable under acidic conditions but can undergo base-catalyzed hydrolysis.[15] This reaction proceeds via nucleophilic attack at the C5 position, leading to ring opening.[15] This provides a scientifically sound hypothesis for the primary degradation pathway of this compound under basic conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that the degradation products are generated at sufficient levels for detection without completely consuming the parent compound.[13][16]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in Acetonitrile/Water)

  • Acids: 0.1 M Hydrochloric Acid (HCl)

  • Bases: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Heat: Oven capable of maintaining 60-80 °C

  • Photostability Chamber: Capable of delivering light exposure of 1.2 million lux hours and 200 watt hours/m²[12]

  • Validated stability-indicating HPLC method (e.g., with a photodiode array (PDA) detector to assess peak purity)

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl (to yield a final acid concentration of 0.1 M). Incubate at a set temperature (e.g., 60 °C) and sample at various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH (to yield 0.1 M). Incubate at room temperature and sample at shorter time points (e.g., 0.5, 1, 2, 4 hours) due to the expected higher reactivity.[15]

    • Oxidation: Mix equal parts of the stock solution with 6% H₂O₂ (to yield 3%). Incubate at room temperature and sample at various time points.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80 °C. Sample at various time points.

    • Photostability: Expose a vial of the stock solution (and a control vial wrapped in foil) to light in a photostability chamber.

  • Neutralization: Before analysis, acidic and basic samples must be neutralized to prevent damage to the HPLC column. Add an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage degradation of the this compound peak.

    • Monitor for the appearance of new peaks (degradation products).

    • Use a PDA detector to check the peak purity of the parent compound at each time point to ensure co-elution is not occurring.

    • A mass balance should be calculated to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

Predicted Stability Profile of this compound

Based on the known chemistry of the isoxazole ring, the following outcomes are predicted.

Stress ConditionPredicted StabilityLikely Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 60°C)Likely StableMinimal degradation expected.[15]
Base Hydrolysis (0.1 M NaOH, RT)Labile Base-catalyzed ring opening. [15]
Oxidation (3% H₂O₂, RT)Potentially LabileOxidation of the phenyl ring or isoxazole ring.
Thermal (80°C)Likely StableHigh thermal stability is common for aromatic heterocycles.
Photolysis (ICH Q1B)Potentially LabilePhotochemical rearrangement or degradation.[17]

Visualizations: Forced Degradation Workflow & Proposed Pathway

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Start This compound (1 mg/mL Solution) Acid Acidic 0.1 M HCl, 60°C Start->Acid Base Basic 0.1 M NaOH, RT Start->Base Ox Oxidative 3% H₂O₂, RT Start->Ox Therm Thermal 80°C Start->Therm Photo Photolytic ICH Q1B Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze all samples via Stability-Indicating HPLC Ox->HPLC Therm->HPLC Photo->HPLC Neutralize->HPLC Deg Calculate % Degradation HPLC->Deg Purity Assess Peak Purity (PDA) HPLC->Purity Balance Perform Mass Balance HPLC->Balance End Identify Degradation Pathways Deg->End Purity->End Balance->End

Caption: Workflow for an ICH Q1A(R2) Forced Degradation Study.

G Reactant This compound Intermediate [Intermediate Adduct] Reactant->Intermediate Nucleophilic Attack Product Ring-Opened Product (Benzoylacetonitrile) Intermediate->Product Ring Cleavage H2O H₂O OH OH⁻

Caption: Proposed Pathway for Base-Catalyzed Ring Opening.

Conclusion and Strategic Recommendations

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental pillar of successful drug development. The protocols and insights provided in this guide offer a robust framework for generating the critical data needed to make informed decisions.

Key Recommendations for Researchers:

  • Characterize Early: Perform equilibrium solubility and forced degradation studies as early as possible in the discovery-development interface. This data can help prioritize compounds with more favorable properties.

  • Use Validated Methods: The integrity of all data rests on the quality of the analytical methods used for quantification. Ensure that HPLC methods are fully validated for specificity, linearity, accuracy, and precision.[10]

  • Think Mechanistically: Do not just generate data; seek to understand it. The observation of base-lability, for example, immediately informs formulation scientists to avoid alkaline excipients and consider pH control in liquid formulations.[15][18]

  • Adhere to Guidelines: Follow ICH guidelines meticulously.[7][13] This ensures that the data generated is reliable, reproducible, and suitable for inclusion in regulatory submissions.

By systematically applying these principles, development teams can effectively navigate the challenges associated with the physicochemical properties of this compound-based drug candidates, ultimately increasing the probability of technical and clinical success.

References

The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to 5-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 5-phenylisoxazole, a heterocyclic compound that has garnered significant attention in the scientific community. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile scaffold in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Core Properties of this compound

This compound is an aromatic heterocyclic compound distinguished by a five-membered ring containing adjacent nitrogen and oxygen atoms, with a phenyl group attached at the 5-position. This unique structure imparts a range of chemical properties that make it a valuable building block in organic synthesis.

PropertyValueSource(s)
CAS Number 1006-67-3[1][2][3]
Molecular Formula C₉H₇NO[1][2][3]
Molecular Weight 145.16 g/mol [2][4]
Appearance Colorless liquid[2]
Boiling Point 103-107 °C at 5 mmHg[2]
Melting Point 22 °C (lit.)[3]
Density 1.138 g/cm³ at 24 °C[3]

Synthesis and Mechanistic Insights

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and powerful method for synthesizing 5-substituted isoxazoles is the [3+2] dipolar cycloaddition reaction between an alkyne and a nitrile oxide.[2] This reaction is highly efficient and regioselective, allowing for the controlled synthesis of a wide variety of isoxazole derivatives.

The general mechanism involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne in a concerted or stepwise fashion to form the isoxazole ring. The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

Isoxazole Synthesis via [3+2] Cycloaddition cluster_reactants Reactants cluster_product Product Aldoxime R-CH=NOH (Aldoxime) NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Alkyne Ph-C≡CH (Phenylacetylene) Isoxazole This compound Alkyne->Isoxazole [3+2] Cycloaddition NitrileOxide->Isoxazole [3+2] Cycloaddition

Caption: General workflow for the synthesis of this compound via a [3+2] dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from established methodologies.[5]

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzaldoxime (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add phenylacetylene (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise to the flask.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

The Role of this compound in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The this compound core, in particular, serves as a versatile starting point for the development of novel therapeutic agents across a wide range of disease areas.

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties.[2] These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7] For instance, the well-known COX-2 inhibitor Valdecoxib contains a related 3-phenylisoxazole core.

Anticancer Therapeutics

The this compound moiety is a feature of several potent anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression in cancer cells.[8] The design of novel HDAC inhibitors based on the 3-phenylisoxazole scaffold has shown promising results in preclinical studies.[8]

Enzyme Inhibition

Beyond inflammation and cancer, this compound derivatives have been developed as inhibitors for a variety of other enzymes. A notable example is the inhibition of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[9] The ability to selectively target enzyme active sites makes this scaffold highly attractive for rational drug design.

Applications of this compound in Drug Discovery cluster_therapeutic_areas Therapeutic Areas cluster_targets Molecular Targets This compound Core This compound Core Anti-inflammatory Anti-inflammatory This compound Core->Anti-inflammatory Anticancer Anticancer This compound Core->Anticancer Enzyme Inhibition Enzyme Inhibition This compound Core->Enzyme Inhibition Antioxidant Antioxidant This compound Core->Antioxidant COX/LOX COX/LOX Anti-inflammatory->COX/LOX HDACs HDACs Anticancer->HDACs Xanthine Oxidase Xanthine Oxidase Enzyme Inhibition->Xanthine Oxidase Free Radicals Free Radicals Antioxidant->Free Radicals

Caption: The diverse applications of the this compound scaffold in drug discovery.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals for the aromatic protons of the phenyl ring and the protons on the isoxazole ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups, such as C=N and N-O stretching vibrations of the isoxazole ring and the C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion

This compound is a molecule of significant importance in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the scientific community.

References

Introduction: The Structural Imperative of 5-Phenylisoxazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Crystal Structure Analysis of 5-Phenylisoxazole Derivatives: From Single Crystal to Supramolecular Architecture

The this compound scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anticonvulsant properties.[1][2] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a fundamental requirement for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring the stability and bioavailability of the final active pharmaceutical ingredient (API).[3][4] The unexpected appearance of a different crystal form, or polymorph, can have profound implications for a drug's properties and performance, making a thorough understanding of its solid-state chemistry essential.[5][6]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structure, providing high-resolution data on bond lengths, angles, and the intricate network of intermolecular interactions that govern crystal packing.[7][8] This guide provides a comprehensive overview of the methodologies, underlying principles, and advanced analyses involved in the crystal structure determination of this compound derivatives, designed for researchers and scientists seeking to leverage this powerful technique for rational drug design.

Part 1: The Foundation - Cultivating Analysis-Grade Single Crystals

The success of any crystallographic analysis hinges on the quality of the single crystal. This is often the most challenging and empirical step in the process. The goal is to encourage molecules to slowly transition from the disordered state of a solution to a highly ordered, three-dimensional lattice. For this compound derivatives, the choice of crystallization method and solvent is paramount, dictated by the compound's solubility, polarity, and capacity for hydrogen bonding.

Causality in Experimental Choice: Selecting the Right Crystallization Strategy

The slow growth of crystals is critical; rapid precipitation typically leads to powders or amorphous solids.[9] The selection of an appropriate solvent system is a balance between ensuring sufficient solubility to create a saturated solution while avoiding such high solubility that the compound "oils out" rather than crystallizing.[10]

Common Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method.[11] A near-saturated solution of the compound is prepared and left in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.[7][10] This gradual increase in concentration promotes slow, ordered crystal growth.

  • Solvent/Vapor Diffusion: This technique is ideal for compounds that are highly soluble in one solvent but insoluble in another.[9][11] A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger jar containing a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: Based on the principle that solubility decreases with temperature, a saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool very slowly.[10]

The diagram below illustrates the decision-making process for selecting a crystallization method.

G start Start: Purified This compound Derivative solubility_test Assess Solubility in Various Solvents start->solubility_test mod_sol Moderately Soluble? solubility_test->mod_sol high_sol Highly Soluble? mod_sol->high_sol No evaporation Method: Slow Evaporation mod_sol->evaporation Yes diffusion Method: Solvent/Vapor Diffusion high_sol->diffusion Yes cooling Method: Slow Cooling (Temp Dependent Solubility) high_sol->cooling Consider end_crystal Outcome: Single Crystals evaporation->end_crystal end_fail Outcome: Oil/Powder (Re-evaluate Solvents) evaporation->end_fail diffusion->end_crystal diffusion->end_fail cooling->end_crystal cooling->end_fail

Caption: Decision workflow for crystallization method selection.

Protocol 1: Single Crystal Growth via Slow Evaporation

This protocol is a self-validating system; success is defined by the outcome—the formation of well-defined, single crystals suitable for diffraction.

  • Solvent Screening: Test the solubility of ~1-2 mg of the purified this compound derivative in 0.5 mL of various solvents (e.g., ethyl acetate, ethanol, methanol, dichloromethane).[12] Identify a solvent in which the compound is moderately soluble. Ethyl acetate is often a successful choice for these derivatives.[1]

  • Preparation of Solution: Dissolve 5-10 mg of the compound in the chosen solvent in a clean, small vial (e.g., 4 mL). Gentle warming may be used to achieve saturation, but the solution should be free of undissolved material upon cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Incubation: Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.[7] This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) and monitor it over several days to weeks.[9] Once crystals of sufficient size (>0.1 mm) have formed, carefully extract them using a cryo-loop or a mounted needle.

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)

SCXRD analysis provides the definitive three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

G cluster_exp Experimental Workflow cluster_analysis Computational Analysis crystal_mount 1. Crystal Mounting (on Goniometer) data_collection 2. X-ray Data Collection (Diffractometer) crystal_mount->data_collection integration 3. Data Integration (Process Images) data_collection->integration structure_solution 4. Structure Solution (Direct Methods) integration->structure_solution refinement 5. Structure Refinement (Least-Squares) structure_solution->refinement validation 6. Validation & Deposition (CIF file) refinement->validation

Caption: The workflow of single-crystal X-ray diffraction analysis.

Protocol 2: SCXRD Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop, which is then affixed to a goniometer head on the diffractometer.[7] The crystal is often flash-cooled in a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[12]

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[7][12] At each orientation, a diffraction image is recorded, capturing the intensities and positions of the diffracted X-ray beams.[8]

  • Data Integration and Scaling: The collected images are processed to determine the unit cell parameters and space group. The intensities of thousands of individual reflections are integrated and scaled.[7]

  • Structure Solution: An initial electron density map is calculated from the diffraction data. Using direct methods or Patterson methods, an initial model of the molecular structure is generated.[8][12]

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares procedures.[12] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor.

Part 3: Structural Interpretation - From Data to Molecular Insights

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains the precise coordinates of every atom. Analysis of this data reveals critical structural features of this compound derivatives.

Key Geometric Parameters

A crucial aspect is the planarity between the phenyl and isoxazole rings. The dihedral angle between these two rings significantly influences the molecule's overall conformation and its ability to participate in intermolecular interactions like π-π stacking.[1][3] For example, in ethyl this compound-3-carboxylate, this dihedral angle is very small at 0.5(1)°, indicating an almost perfectly planar molecule.[1][13] In contrast, other derivatives show larger dihedral angles, such as 24.6(3)° and 26.8(3)° in a thiadiazolyl-substituted this compound, indicating a more twisted conformation.[3]

Compound Space Group a (Å) b (Å) c (Å) β (°) / α, γ (°) Phenyl-Isoxazole Dihedral Angle (°) Reference
Ethyl this compound-3-carboxylateP2₁/c11.233(3)5.829(2)17.618(5)100.22(1)0.5(1)[1][13]
5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I)Pca2₁10.339(3)15.655(4)13.564(4)9024.6(3)[3]
5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II)Pca2₁10.339(3)15.655(4)13.564(4)9026.8(3)[3]
5-Amino-3-(4-methoxyphenyl)isoxazoleP2₁/n14.153(4)5.845(2)11.838(3)102.39(1)7.30(13)[14]

Table 1: Comparative Crystallographic Data for Selected this compound Derivatives.

Part 4: Supramolecular Analysis - The Architecture of the Crystalline State

The biological and physical properties of a drug are governed not only by its molecular structure but also by how the molecules arrange themselves in the solid state.[4] Analyzing the intermolecular interactions is key to understanding crystal packing, predicting polymorphism, and explaining properties like solubility and stability.[15]

Dominant Intermolecular Interactions

In this compound derivatives, the crystal packing is often dictated by a combination of weak intermolecular forces:

  • C–H···O and C–H···N Hydrogen Bonds: These are prevalent interactions where hydrogen atoms attached to carbon act as donors to the oxygen or nitrogen atoms of the isoxazole ring or other functional groups.[1][3]

  • π–π Stacking: The planar aromatic systems of the phenyl and isoxazole rings can stack on top of each other, contributing significantly to the lattice energy.[3]

  • van der Waals Forces: These non-specific interactions are crucial for overall crystal cohesion.[4]

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 5-Phenylisoxazoles from Chalcone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed framework for the synthesis of 5-phenylisoxazole derivatives, a privileged scaffold in medicinal chemistry, utilizing chalcones (α,β-unsaturated ketones) as versatile precursors. We delve into the underlying reaction mechanisms, present validated, step-by-step experimental protocols, and offer expert insights into critical process parameters. This document is designed for researchers, chemists, and drug development professionals, aiming to equip them with the necessary knowledge for the successful synthesis, purification, and characterization of this important class of heterocyclic compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and rigid structure allow it to act as a bioisostere for other functional groups and to engage in specific, high-affinity interactions with biological targets. Consequently, isoxazole motifs are integral to a range of clinically approved drugs, including the antibiotic sulfisoxazole and the antipsychotic risperidone.[2]

Chalcones, readily synthesized via the Claisen-Schmidt condensation of aldehydes and ketones, serve as ideal starting materials for building the isoxazole core.[3][4] Their intrinsic α,β-unsaturated carbonyl system is perfectly primed for cyclocondensation reactions. The reaction with hydroxylamine hydrochloride is one of the most direct and efficient methods to forge the isoxazole ring from a chalcone backbone, making this a widely adopted strategy in synthetic chemistry.[5][6][7][8]

This guide provides a comprehensive overview of this transformation, bridging theoretical principles with practical, field-proven laboratory protocols.

Reaction Principle and Mechanism

The synthesis of a 3,5-disubstituted isoxazole from a chalcone precursor proceeds via a cyclocondensation reaction with hydroxylamine (typically supplied as hydroxylamine hydrochloride, NH₂OH·HCl). The overall transformation involves the formation of a C-N and a C-O bond to construct the heterocyclic ring.

The mechanism can be described in the following key steps:

  • Michael Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This 1,4-conjugate addition forms a hydroxylamino-ketone intermediate.

  • Oxime Formation: The hydroxylamino-ketone intermediate then undergoes intramolecular condensation. The nitrogen's free lone pair attacks the carbonyl carbon, forming a cyclic hemiaminal.

  • Dehydration and Aromatization: This cyclic intermediate readily dehydrates (loses a molecule of water) to yield a transient 4,5-dihydroisoxazole (isoxazoline) intermediate.[9] Subsequent elimination of another water molecule or oxidation leads to the formation of the stable, aromatic isoxazole ring. The exact sequence can vary depending on the reaction conditions.

The general mechanism is illustrated below.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Hydroxylamino-ketone) Chalcone->Intermediate1 + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Isoxazoline Intermediate Intermediate2->Intermediate3 - H₂O (Dehydration) Product 3,5-Disubstituted Isoxazole Intermediate3->Product Aromatization (-H₂O or [O]) G cluster_0 Part A: Chalcone Synthesis cluster_1 Part B: Isoxazole Synthesis A_start Mix Aldehyde & Ketone A_react Add to cooled ethanolic NaOH A_start->A_react A_stir Stir at RT (2-3 hours) A_react->A_stir A_filter Filter & Wash with H₂O A_stir->A_filter A_recrys Recrystallize from Ethanol A_filter->A_recrys A_product Pure Chalcone A_recrys->A_product B_start Combine Chalcone, NH₂OH·HCl, Base in Ethanol A_product->B_start Use as Precursor B_reflux Reflux (6-12 hours) Monitor by TLC B_start->B_reflux B_workup Pour into Ice Water B_reflux->B_workup B_filter Filter & Wash with H₂O B_workup->B_filter B_recrys Recrystallize from Ethanol B_filter->B_recrys B_product Pure this compound B_recrys->B_product

References

Application Note & Protocol Guide: Synthesis of 5-Phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the synthesis of 5-phenylisoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We present two robust and widely-used synthetic methodologies: the cyclocondensation of a chalcone precursor with hydroxylamine and the [3+2] cycloaddition of benzonitrile oxide with an alkyne. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles, comparative analysis of the routes, and expert insights into reaction optimization and troubleshooting. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in modern drug discovery, present in a wide array of approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the immunomodulator Leflunomide[1][2]. The this compound core, in particular, serves as a versatile intermediate and a fundamental building block for novel therapeutic agents and functional materials[3]. The stability of the isoxazole ring, coupled with its capacity for diverse functionalization at the 3, 4, and 5-positions, makes it an attractive target for organic synthesis[4].

The efficacy of a synthetic route is determined by its efficiency, regioselectivity, scalability, and access to readily available starting materials. This guide will focus on two primary, field-proven strategies for constructing the this compound ring system.

Overview of Synthetic Strategies

The construction of the isoxazole ring is typically achieved through two principal pathways:

  • Cyclocondensation Reactions: These methods involve the reaction of a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl system (like a chalcone) with hydroxylamine (NH₂OH)[4][5]. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. This approach is valued for its operational simplicity and use of common starting materials.

  • 1,3-Dipolar Cycloaddition: This powerful and highly modular reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile)[6][7]. The reaction is often concerted and pericyclic, offering excellent control over regioselectivity. For the synthesis of this compound, this involves the reaction of benzonitrile oxide with an acetylene source[2][7].

Below is a diagram illustrating these two fundamental approaches.

G Core Synthetic Pathways to Isoxazoles cluster_0 Cyclocondensation Route cluster_1 1,3-Dipolar Cycloaddition Route A 1,3-Dicarbonyl or α,β-Unsaturated Ketone C Oxime Intermediate A->C Condensation B Hydroxylamine (NH₂OH) B->C D Isoxazole C->D Cyclization & Dehydration E Nitrile Oxide (R-C≡N⁺-O⁻) G Isoxazole or Isoxazoline E->G F Alkyne or Alkene F->G G Mechanism: Chalcone to this compound Chalcone Chalcone (1,3-Diphenylprop-2-en-1-one) Intermediate1 Michael Adduct Chalcone->Intermediate1 + NH₂OH (1,4-Addition) NH2OH Hydroxylamine (NH₂OH) Intermediate2 Cyclic Hemiketal Oxime Intermediate1->Intermediate2 Intramolecular Condensation Isoxazoline Hydroxyl-Isoxazoline Intermediate2->Isoxazoline Tautomerization Product This compound Isoxazoline->Product - H₂O (Dehydration) G Workflow: 1,3-Dipolar Cycloaddition Start Benzaldoxime Step1 Oxidation/Chlorination (e.g., NCS or NaOCl) Start->Step1 Intermediate Hydroximoyl Chloride Step1->Intermediate Step2 Base-induced Elimination (e.g., Et₃N) Intermediate->Step2 Dipole Benzonitrile Oxide (Reactive Intermediate) Step2->Dipole Step3 [3+2] Cycloaddition Dipole->Step3 Dipolarophile Phenylacetylene Dipolarophile->Step3 Product 3,5-Diphenylisoxazole Step3->Product

References

The 5-Phenylisoxazole Scaffold: A Privileged Motif in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Resurgence of a Versatile Heterocycle in Oncology

In the relentless pursuit of novel and effective anticancer agents, the 5-phenylisoxazole core has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, provides a unique platform for the rational design of potent and selective therapeutics. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the application of this compound derivatives in oncology. We will delve into the mechanistic underpinnings of their anticancer activity, provide detailed protocols for their evaluation, and present a framework for the logical progression of a drug discovery campaign centered on this remarkable heterocyclic system. The narrative will not merely list procedures but will elucidate the scientific rationale behind experimental choices, empowering the reader to not only replicate but also innovate. Isoxazole derivatives have gained prominence in recent years due to their potential for anticancer activity with fewer side effects[1].

Mechanisms of Action: Unraveling the Multifaceted Anticancer Properties of this compound Derivatives

The anticancer efficacy of this compound derivatives is not confined to a single mechanism of action. Instead, this versatile scaffold has been shown to engage multiple, critical cellular pathways implicated in cancer cell proliferation, survival, and metastasis. Two of the most extensively characterized mechanisms are the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many this compound derivatives have been demonstrated to reinstate this crucial cellular process in cancer cells through the intrinsic mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

This compound derivatives can modulate the delicate balance between these opposing factions. By downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax, these compounds disrupt the mitochondrial outer membrane permeabilization (MOMP)[2][3]. This event triggers the release of cytochrome c from the mitochondria into the cytoplasm, a point of no return in the apoptotic cascade. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome and the subsequent activation of caspase-9, an initiator caspase. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell by cleaving a plethora of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis[2][4].

cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway This compound Derivative This compound Derivative Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) This compound Derivative->Bcl-2 (anti-apoptotic) Inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) This compound Derivative->Bax (pro-apoptotic) Activation Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Inhibits MOMP Bax (pro-apoptotic)->Mitochondrion Induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Caspase-9 (Initiator) Caspase-9 (Initiator) Apoptosome->Caspase-9 (Initiator) Activation Caspase-3/7 (Executioner) Caspase-3/7 (Executioner) Caspase-9 (Initiator)->Caspase-3/7 (Executioner) Activation Apoptosis Apoptosis Caspase-3/7 (Executioner)->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Consequently, tubulin is a clinically validated and highly attractive target for anticancer drug development. A significant number of this compound derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin[5][6][7].

By occupying the colchicine-binding site, these compounds physically obstruct the association of tubulin dimers, thereby preventing the formation of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cancer cell death[8]. The ability of these compounds to target the colchicine site is particularly significant, as it can circumvent resistance mechanisms that have developed against other classes of tubulin inhibitors, such as the taxanes.

cluster_1 Tubulin Polymerization Inhibition Workflow α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Elongation Microtubule Elongation α/β-Tubulin Dimers->Microtubule Elongation Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics This compound Derivative This compound Derivative Colchicine Binding Site Colchicine Binding Site This compound Derivative->Colchicine Binding Site Binding Colchicine Binding Site->Microtubule Elongation Inhibition Colchicine Binding Site->Disrupted Microtubule Dynamics G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disrupted Microtubule Dynamics->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The potency and selectivity of this compound derivatives are exquisitely sensitive to the nature and position of substituents on both the phenyl and isoxazole rings. A comprehensive understanding of the SAR is paramount for the rational design of next-generation anticancer agents with improved efficacy and reduced off-target toxicity.

Compound Series Substitution Pattern Observed Activity Cancer Cell Lines IC50 (µM)
Series A 3-(3,4,5-trimethoxyphenyl)-5-phenylisoxazoleModerate anticancer activityMCF-7, A549, HCT1165.0 - 15.0
Series B 3-(3,4,5-trimethoxyphenyl)-5-(4-chlorophenyl)isoxazoleEnhanced anticancer activityMCF-7, A549, HCT1161.0 - 5.0
Series C 3-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)isoxazoleReduced anticancer activityMCF-7, A549, HCT116> 20.0
Series D 3-(4-chlorophenyl)-5-phenylisoxazolePotent anticancer activityPC-3, HepG20.5 - 2.0

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions and cell lines used.

Key SAR Insights:

  • Substitution on the 5-phenyl ring: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), at the para-position of the 5-phenyl ring generally enhance anticancer activity. Conversely, electron-donating groups, such as methoxy, often lead to a decrease in potency.

  • Substitution on the 3-position: The nature of the substituent at the 3-position of the isoxazole ring is also critical. A trimethoxyphenyl group is a common motif in many potent tubulin inhibitors, mimicking the A-ring of colchicine.

  • Linker modifications: For derivatives where the this compound core is part of a larger molecule, the nature and length of any linker can significantly impact activity.

Experimental Protocols: A Practical Guide to Evaluating this compound Derivatives

The following protocols provide a robust framework for the in vitro evaluation of this compound derivatives as potential anticancer agents.

Protocol 1: Cell Viability Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells) and wash twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability and the ability of its derivatives to modulate multiple key cancer-related pathways provide a rich landscape for drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers in this exciting field. Future efforts should focus on the development of more potent and selective this compound derivatives, the elucidation of their in vivo efficacy and pharmacokinetic profiles, and the identification of predictive biomarkers to guide their clinical development. Through a combination of rational design, rigorous biological evaluation, and a deep understanding of the underlying cancer biology, the full therapeutic potential of this remarkable heterocyclic system can be realized.

References

Application Note: The 5-Phenylisoxazole Scaffold in Modern Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

Welcome to a detailed exploration of the 5-phenylisoxazole motif's application in the design of targeted covalent inhibitors. The resurgence of covalent drugs, once sidelined due to concerns over indiscriminate reactivity, has been remarkable. This revival is built on a sophisticated understanding of how to balance electrophilicity and selectivity, enabling the creation of highly potent and durable therapeutics.[1][2] This guide moves beyond simple protocols to explain the underlying principles and strategic decisions involved in leveraging the unique properties of the this compound scaffold to create next-generation covalent inhibitors, with a particular focus on challenging targets like KRAS G12C.

The Strategic Advantage of Covalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target protein, a mechanism that offers several distinct advantages over traditional non-covalent drugs:

  • Prolonged Duration of Action: By permanently modifying the target, the inhibitory effect lasts until the protein is degraded and resynthesized, potentially leading to less frequent dosing.[3][]

  • High Potency and Efficiency: The irreversible nature of the binding can overcome high concentrations of endogenous substrates or ligands, achieving a level of biochemical efficiency that is difficult to attain with reversible inhibitors.[5]

  • Targeting "Undruggable" Proteins: Many challenging targets, such as the KRAS family of proteins, have shallow binding pockets or lack deep grooves for a non-covalent ligand to achieve high affinity.[][6][7] Covalent inhibition provides a powerful strategy to effectively engage such targets by anchoring the inhibitor to a nearby nucleophilic residue.[]

The key to a successful covalent inhibitor lies in its "warhead," an electrophilic group that reacts with a nucleophilic amino acid residue (most commonly cysteine) on the target protein.[8][9] However, the efficacy of the warhead is critically dependent on the rest of the molecule—the scaffold—which must first guide the inhibitor to the correct binding site through a series of non-covalent interactions. This is where the this compound moiety has emerged as a privileged structure.

The this compound: More Than a Simple Scaffold

The isoxazole ring is a five-membered heterocycle that is a staple in medicinal chemistry, found in numerous FDA-approved drugs and noted for its broad spectrum of biological activities.[10][11][12] In the context of covalent inhibitor design, particularly for KRAS G12C, the this compound component is not merely a linker. It serves as a critical recognition element that precisely orients the inhibitor within the target's binding site.

Its utility stems from several key features:

  • Hydrogen Bond Acceptor: The nitrogen and oxygen atoms in the isoxazole ring can form crucial hydrogen bonds with residues in the protein's binding pocket, significantly contributing to binding affinity and specificity.[6][13]

  • Rigid Conformation: The aromatic nature of the ring system provides a rigid, planar structure that helps to minimize the entropic penalty of binding.

  • Tunable Electronics and Sterics: The phenyl group at the 5-position can be easily modified with various substituents to optimize van der Waals and hydrophobic interactions, allowing for fine-tuning of the inhibitor's properties.

In many successful KRAS G12C inhibitors, the this compound moiety anchors the molecule into the switch-II pocket, positioning an acrylamide or similar warhead for optimal reaction with the Cys12 residue.[6][13][14][15]

A Note on the Isoxazole as a "Masked" Warhead

While the primary application discussed here uses the this compound as a recognition scaffold, it is worth noting its potential to act as a latent, or "masked," electrophile. Under certain conditions, the isoxazole ring can be opened by a potent nucleophile, acting as a masked acylating agent.[16][17][18] This advanced strategy involves designing the isoxazole to be stable in circulation but reactive upon binding to the target, representing an exciting frontier in covalent drug design.

Mechanism of Action: A Two-Step, Synergistic Process

The action of a this compound-based covalent inhibitor is a two-step process. This mechanism ensures that the reactive warhead is sequestered until the inhibitor is correctly positioned, which is the foundation of its target selectivity.

  • Reversible Binding (E+I ⇌ E·I): The inhibitor first binds non-covalently to the target protein (E). The this compound scaffold, along with other parts of the molecule, drives this initial binding and recognition, forming hydrogen bonds and hydrophobic interactions. The affinity of this initial interaction is defined by the inhibition constant, KI.

  • Irreversible Covalent Bonding (E·I → E-I): Once the non-covalent complex (E·I) is formed, the electrophilic warhead is positioned in close proximity to the target nucleophile (e.g., Cys12 in KRAS G12C). This proximity facilitates the nucleophilic attack, forming a permanent covalent bond. The maximum rate of this reaction is defined by kinact.

The overall efficiency of the covalent inhibitor is best described by the second-order rate constant kinact/KI.[19]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Target Protein (E) + EI Non-covalent Complex (E·I) E->EI k_on I Inhibitor (I) EI->E k_off EI_2 Non-covalent Complex (E·I) E_I Covalent Adduct (E-I) EI_2->E_I k_inact

Caption: Two-step mechanism of covalent inhibition.

Application Protocols: From Design to Cellular Validation

This section provides a series of streamlined protocols for the development and validation of a this compound-based covalent inhibitor targeting a cysteine residue.

Experimental Workflow Overview

The development path for a covalent inhibitor is a systematic, multi-stage process. Each stage provides critical data that informs the next, ensuring that resources are focused on the most promising candidates. This workflow is designed to be self-validating, with clear go/no-go decision points.

A 1. Design & Synthesis (Pharmacophore Model) B 2. Biochemical Characterization (Enzyme Assay) A->B C 3. Covalent Binding Verification (Intact Protein MS) B->C Is it potent? D 4. Kinetic Analysis (Determine k_inact/K_I) C->D Is it covalent? E 5. Cellular Potency & Selectivity (MTT/CTG Assays) D->E Is it efficient? F 6. Target Engagement in Cells (Cellular Thermal Shift Assay) E->F Is it cell potent & selective? G Lead Candidate F->G Does it engage the target in cells?

Caption: A self-validating workflow for covalent inhibitor development.

Protocol: Synthesis via Optimized Amide Coupling

This protocol is based on optimized methods for synthesizing KRAS G12C inhibitors, which often involves coupling a carboxylic acid-bearing isoxazole fragment with a piperazine-acrylamide fragment.[13][14][15]

Objective: To synthesize the final covalent inhibitor through an efficient amide bond formation.

Materials:

  • Arylmethyl isoxazole acid (1.0 eq)

  • Piperazine-acrylamide fragment (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.0 eq)

  • DMAP (4-Dimethylaminopyridine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add the arylmethyl isoxazole acid (1.0 eq) and the piperazine-acrylamide fragment (1.1 eq).

  • Dissolve the starting materials in anhydrous DMF.

  • Add DMAP (3.0 eq) to the solution, followed by HBTU (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: The use of HBTU/DMAP has been shown to significantly increase yields compared to other coupling agents like EDC/HOBt, and it avoids the use of potentially explosive reagents.[6][13] The excess equivalents ensure the reaction goes to completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Verification of Covalent Adduct Formation by Mass Spectrometry

Objective: To confirm that the inhibitor forms a covalent bond with the target protein and to identify the specific residue modified.

Materials:

  • Purified target protein (e.g., recombinant KRAS G12C)

  • Synthesized inhibitor

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • Acetonitrile

  • LC-MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

Procedure:

  • Incubation: Incubate the target protein (1-5 µM) with the inhibitor (5-10 fold molar excess) in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) at room temperature for 2-4 hours. Include a DMSO vehicle control.

  • Denaturation and Reduction: Denature the protein by adding urea or guanidine-HCl. Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

  • Alkylation: Alkylate free cysteine residues by adding IAA and incubating in the dark for 30 minutes. This step ensures that only the cysteine covalently modified by the inhibitor remains un-alkylated.

  • Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Digest overnight at 37°C.

  • Sample Cleanup: Quench the digestion with formic acid. Desalt the peptide mixture using a C18 ZipTip or similar solid-phase extraction method.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Crucially, define a variable modification on the target cysteine residue corresponding to the mass of the inhibitor.

    • Identify the peptide containing the mass shift and confirm the modification site by manual inspection of the MS/MS fragmentation spectrum. The presence of b- and y-ions containing the mass addition confirms the covalent adduct.[20][21][22]

Protocol: Determination of Covalent Kinetic Parameters (k_inact/K_I)

Objective: To quantify the efficiency of covalent bond formation.

Materials:

  • Target enzyme and its substrate

  • Plate reader capable of kinetic measurements (e.g., fluorescence or absorbance)

  • A range of inhibitor concentrations

Procedure:

  • Assay Setup: In a 96- or 384-well plate, add varying concentrations of the inhibitor.

  • Initiate Reaction: Add the enzyme to the wells and pre-incubate with the inhibitor for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Measure Activity: After each pre-incubation time, initiate the enzymatic reaction by adding the substrate. Immediately measure the product formation kinetically over time.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the enzyme velocity (rate) against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for covalent inhibitors: kobs = kinact * [I] / (KI + [I])

    • This fit will yield the values for kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is the critical measure of inhibitor efficiency.[5][19]

Data Presentation and Interpretation

Clear data presentation is essential for comparing compounds and making informed decisions.

Table 1: Sample Data for a Fictional this compound-Based Inhibitor Series

Compound IDWarheadTarget Cys Control (e.g., C12S mutant) IC₅₀ (µM)kinact/KI (M⁻¹s⁻¹)Cell Line 1 (KRAS G12C) IC₅₀ (nM)Cell Line 2 (KRAS WT) IC₅₀ (nM)Selectivity Index
Lead-01 Acrylamide> 5055,00025> 10,000> 400
Control-01 Methylamide (Non-covalent)15N/A12,500> 20,000~1.6
Lead-02 Chloroacetamide> 508,000150> 10,000> 66
  • Interpretation: Lead-01 shows high efficiency (kinact/KI) and potent, selective inhibition of the mutant cell line. The lack of activity against the C12S mutant protein and the poor activity of the non-covalent control (Control-01) strongly support a covalent mechanism of action targeting the intended cysteine.[23]

Conclusion

The this compound scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its ability to act as a high-fidelity recognition element allows for the precise positioning of electrophilic warheads, leading to the development of potent and selective covalent inhibitors for some of medicine's most intractable targets. The protocols and workflows outlined in this guide provide a robust framework for harnessing the potential of this privileged scaffold in your own drug discovery programs.

References

Application Note & Protocols: Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and validated protocols for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1] We focus on the prevalent and efficient one-pot, multi-component reaction (MCR) strategy, which offers high atom economy and simplified workup procedures.[2][3] This guide details three distinct protocols employing different catalytic systems, from traditional Lewis acids to modern green chemistry approaches, designed for researchers in organic synthesis and pharmaceutical development. Each protocol is accompanied by a mechanistic rationale, comparative data, and visualization aids to ensure reproducibility and a deep understanding of the synthetic pathway.

Overview of Synthetic Strategies

The synthesis of the 5-aminoisoxazole core is most effectively achieved through a domino, one-pot condensation reaction involving three primary components: an aromatic aldehyde, an active methylene compound (malononitrile), and hydroxylamine. The reaction proceeds through the initial formation of an oxime from the aldehyde and hydroxylamine, followed by a Knoevenagel condensation of the aldehyde with malononitrile. The subsequent Michael addition and intramolecular cyclization yield the final isoxazole ring. The choice of catalyst and solvent system is critical in optimizing reaction time, yield, and environmental impact.[1][2][3]

We will explore three robust protocols based on this multi-component strategy:

  • Method A: Ceric Ammonium Sulfate (CAS) Catalyzed Synthesis in Isopropyl Alcohol.

  • Method B: Titanium Dioxide (TiO₂) Nanoparticle Catalyzed Synthesis in Ethanol.

  • Method C: Green Synthesis using a Potassium Carbonate/Glycerol Deep Eutectic Solvent.

Mechanistic Pathway of the Three-Component Reaction

The underlying mechanism for these one-pot syntheses involves a coordinated sequence of reactions. The catalyst, typically a Lewis acid, activates the aldehyde carbonyl group, facilitating two key transformations: (1) condensation with hydroxylamine to form an aldoxime, and (2) a Knoevenagel condensation with the acidic C-H bonds of malononitrile to form a benzylidene malononitrile intermediate. The final steps involve a Michael addition of the oxime to the activated alkene, followed by an intramolecular cyclization and dehydration to furnish the stable aromatic isoxazole ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Cascade benzaldehyde Benzaldehyde benzaldehyde_oxime Benzaldehyde Oxime benzaldehyde->benzaldehyde_oxime + Hydroxylamine benzylidene_malononitrile Benzylidene Malononitrile benzaldehyde->benzylidene_malononitrile + Malononitrile hydroxylamine Hydroxylamine (NH₂OH·HCl) hydroxylamine->benzaldehyde_oxime malononitrile Malononitrile malononitrile->benzylidene_malononitrile catalyst Catalyst (e.g., CAS, TiO₂) catalyst->benzaldehyde Activates michael_adduct Michael Adduct (Acyclic Intermediate) benzaldehyde_oxime->michael_adduct Michael Addition benzaldehyde_oxime->michael_adduct benzylidene_malononitrile->michael_adduct benzylidene_malononitrile->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Cyclization final_product 5-amino-3-phenylisoxazole- 4-carbonitrile cyclized_intermediate->final_product - H₂O (Dehydration)

Figure 1: General workflow for the one-pot synthesis of the target compound.

Detailed Synthesis Protocols

Method A: Ceric Ammonium Sulfate (CAS) Catalyzed Synthesis

This protocol utilizes ceric ammonium sulfate (CAS), an efficient and cost-effective Lewis acid catalyst that promotes the reaction under reflux conditions.[2]

Rationale: CAS activates the aldehyde's carbonyl group, accelerating both the Knoevenagel condensation with malononitrile and the formation of the benzaldehyde oxime intermediate, thereby driving the reaction forward efficiently.

Experimental Protocol:

  • Setup: To a 50 mL round-bottom flask (RBF) equipped with a magnetic stirrer and reflux condenser, add malononitrile (1.0 mmol, 66 mg) and benzaldehyde (1.2 mmol, 127 mg).

  • Solvent & Reagent Addition: Add isopropyl alcohol (25 mL) to the flask and stir to dissolve the reactants. To this solution, add hydroxylamine hydrochloride (1.0 mmol, 69 mg).

  • Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulfate (CAS) (2.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6 v/v).[2]

  • Workup: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 5-amino-3-phenylisoxazole-4-carbonitrile.

Method B: Titanium Dioxide (TiO₂) Nanoparticle Catalyzed Synthesis

This method employs titanium dioxide as a heterogeneous Lewis acid catalyst, offering advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles.[3]

Rationale: TiO₂ acts as a solid-phase Lewis acid, providing active sites for the condensation reactions to occur. Its heterogeneous nature simplifies the purification process, as the catalyst can be removed by simple filtration.

Experimental Protocol:

  • Setup: In a 50 mL RBF fitted with a magnetic stirrer and reflux condenser, combine malononitrile (1.0 mmol, 66 mg), benzaldehyde (1.2 mmol, 127 mg), and hydroxylamine hydrochloride (1.0 mmol, 69 mg).

  • Solvent Addition: Add ethanol (30 mL) as the solvent.

  • Catalyst Addition: Add a catalytic amount of TiO₂ (2.0 mmol) to the flask.

  • Reaction: Vigorously stir the reaction mixture at reflux for 7 hours. Monitor the reaction's progress via TLC.[3]

  • Workup and Isolation: After cooling, follow the same workup, extraction, and isolation procedure as described in Method A. The TiO₂ catalyst can be recovered from the aqueous layer after extraction.

Method C: Green Synthesis in a K₂CO₃/Glycerol Deep Eutectic Solvent

This protocol represents a highly efficient and environmentally friendly approach, utilizing a deep eutectic solvent (DES) as both the catalyst and reaction medium at room temperature.[1]

Rationale: The K₂CO₃/Glycerol DES acts as a recyclable, non-toxic, and biodegradable medium. The basicity of potassium carbonate facilitates the deprotonation of malononitrile and hydroxylamine, while glycerol's hydrogen-bonding network helps to stabilize intermediates and promote the reaction, often leading to shorter reaction times and high yields without external heating.[1]

Experimental Protocol:

  • Setup: In a 25 mL flask with a magnetic stirrer, combine malononitrile (1.0 mmol, 66 mg), benzaldehyde (1.0 mmol, 106 mg), and hydroxylamine hydrochloride (1.0 mmol, 69 mg).

  • Solvent/Catalyst Addition: Add the deep eutectic solvent, prepared by mixing potassium carbonate and glycerol (molar ratio 1:4), as the reaction medium.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 20-120 minutes.[1] Monitor completion by TLC.

  • Workup and Isolation: Upon completion, add water to the reaction mixture to precipitate the solid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. If necessary, the product can be recrystallized from ethanol.

Comparative Analysis of Synthesis Methods

ParameterMethod A (CAS)[2]Method B (TiO₂)[3]Method C (K₂CO₃/Glycerol)[1]
Catalyst Ceric Ammonium SulfateTitanium Dioxide (TiO₂)K₂CO₃ / Glycerol
Solvent Isopropyl AlcoholEthanolGlycerol (DES)
Temperature RefluxRefluxRoom Temperature
Reaction Time ~5 hours~7 hours20 - 120 minutes
Yield Good to ExcellentExcellent70 - 94%
Key Advantage High efficiency, common reagentHeterogeneous, reusable catalystGreen, rapid, no heating required

Product Characterization

The identity and purity of the synthesized 5-amino-3-phenylisoxazole-4-carbonitrile should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals for aromatic protons of the phenyl group and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR: Characteristic signals for the nitrile carbon (-CN), the carbons of the isoxazole ring, and the phenyl ring carbons.[2]

  • FT-IR (cm⁻¹): Peaks corresponding to N-H stretching (amino group), C≡N stretching (nitrile group), and C=N/C=C stretching (isoxazole and phenyl rings).[2]

  • Mass Spectrometry (m/z): A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇N₃O, MW: 185.18 g/mol ).[2]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Malononitrile is toxic and should be handled with extreme care.

  • Hydroxylamine hydrochloride is corrosive and an irritant.

  • Organic solvents like isopropyl alcohol and ethanol are flammable. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide details three reliable and efficient methods for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile. The one-pot, three-component reaction is a versatile and powerful strategy. While traditional Lewis acid catalysis (Method A and B) provides excellent yields, the use of a deep eutectic solvent (Method C) offers a greener, faster, and more energy-efficient alternative suitable for modern, sustainable laboratory practices.[1] The selection of a specific protocol can be tailored to the available resources, desired throughput, and environmental considerations of the research setting.

References

Application Notes & Protocols: Synthesis of 5-Phenylisoxazole via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif prominently featured in a multitude of functional molecules, from pharmaceuticals to advanced materials. Its unique electronic properties and ability to act as a bioisostere for amide or ester groups make it a cornerstone in drug discovery.[1][2] Compounds bearing the isoxazole core exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, stands out as one of the most powerful and versatile strategies for the regioselective construction of this valuable scaffold.[3]

This guide provides an in-depth exploration of the synthesis of a model compound, 5-phenylisoxazole, through the [3+2] cycloaddition of a nitrile oxide with an alkyne. We will dissect the underlying mechanism, present a detailed and validated experimental protocol, and discuss the critical parameters that govern the reaction's success, offering researchers a comprehensive resource for practical application.

Part 1: The Mechanistic Blueprint of Isoxazole Formation

The synthesis hinges on the reaction between a 1,3-dipole (benzonitrile oxide) and a dipolarophile (phenylacetylene). This reaction class is a cornerstone of heterocyclic chemistry, enabling the direct formation of five-membered rings in a highly efficient and often stereospecific manner.[3]

1.1 The Key Intermediates: Nitrile Oxide and Alkyne

  • The 1,3-Dipole: Benzonitrile Oxide (Ph-C≡N⁺-O⁻) Nitrile oxides are highly reactive intermediates. Their transient nature necessitates in situ generation to prevent rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which would otherwise sequester the reactive species and diminish the yield of the desired isoxazole.[4] Common generation methods include:

    • Dehydrochlorination of Hydroximoyl Chlorides: This is a widely used and reliable method, where a base like triethylamine (Et₃N) abstracts a proton and expels a chloride ion from a benzohydroximoyl chloride precursor.[5][6]

    • Oxidation of Aldoximes: Oxidants such as sodium hypochlorite (bleach) or hypervalent iodine reagents can convert aldoximes directly into nitrile oxides.[7][8]

  • The Dipolarophile: Phenylacetylene (Ph-C≡C-H) Phenylacetylene serves as the two-carbon component in this cycloaddition.[9] As a terminal alkyne, its reaction with the nitrile oxide leads directly to the aromatic isoxazole ring system.[10] The substituents on the alkyne and the nitrile oxide play a crucial role in determining the reaction's regioselectivity.

1.2 The Cycloaddition Pathway

The reaction is a concerted, pericyclic process that proceeds through a six-electron, five-membered aromatic transition state. Frontier Molecular Orbital (FMO) theory is often invoked to explain the high regioselectivity observed. For the reaction between benzonitrile oxide and phenylacetylene, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (or vice-versa) dictates that the phenyl group of the alkyne will preferentially orient itself adjacent to the oxygen atom of the nitrile oxide. This leads overwhelmingly to the formation of the 3,5-disubstituted isoxazole regioisomer, in this case, 3,5-diphenylisoxazole. When benzonitrile oxide reacts with phenylacetylene, the product is specifically 3,5-diphenylisoxazole. To synthesize this compound, the reactants would be a nitrile oxide and phenylacetylene. For the purpose of this guide, we will focus on the reaction of benzonitrile oxide and acetylene , which would yield 3-phenylisoxazole, or more relevantly, a generic nitrile oxide (R-CNO) and phenylacetylene to yield a this compound derivative. For clarity in the protocol, we will detail the synthesis of 3,5-diphenylisoxazole from benzonitrile oxide and phenylacetylene, as it is a classic, well-documented example that directly illustrates the synthesis of a "phenylisoxazole."

G Figure 1: Reaction Scheme for 3,5-Diphenylisoxazole Synthesis cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Dipolarophile cluster_2 [3+2] Cycloaddition cluster_3 Product Precursor Benzohydroximoyl Chloride Base + Et3N Precursor->Base NitrileOxide Benzonitrile Oxide Base->NitrileOxide Byproduct - Et3N·HCl NitrileOxide->Byproduct Reaction Concerted Transition State NitrileOxide->Reaction Dipolarophile Phenylacetylene Dipolarophile->Reaction Product 3,5-Diphenylisoxazole Reaction->Product

Caption: Figure 1: Reaction Scheme for 3,5-Diphenylisoxazole Synthesis.

Part 2: Experimental Protocol

This protocol details the synthesis of 3,5-diphenylisoxazole via the dehydrochlorination of benzohydroximoyl chloride in the presence of phenylacetylene.

2.1 Materials and Equipment

Reagents & MaterialsEquipment
BenzaldoximeRound-bottom flasks (50 mL, 100 mL)
N-Chlorosuccinimide (NCS)Magnetic stirrer and stir bars
PhenylacetyleneAddition funnel
Triethylamine (Et₃N), distilledIce-water bath
Dichloromethane (DCM), anhydrousRotary evaporator
Diethyl etherThin-Layer Chromatography (TLC) plates
Hexanes, technical gradeUV lamp (254 nm)
Ethyl acetate, technical gradeGlass funnel and filter paper
Sodium bicarbonate (NaHCO₃), sat. soln.Chromatography column
Brine, saturated solutionStandard glassware and consumables
Magnesium sulfate (MgSO₄), anhydrous
Silica gel (for column chromatography)

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Chlorosuccinimide (NCS) is an irritant. Avoid inhalation and skin contact.

  • Organic solvents are flammable and volatile. Keep away from ignition sources.

2.2 Step-by-Step Synthesis

G Figure 2: Experimental Workflow A Step 1: Synthesize Benzohydroximoyl Chloride (Benzaldoxime + NCS in DCM) B Step 2: Set up Cycloaddition (Dissolve Phenylacetylene in DCM) A->B C Step 3: In situ Nitrile Oxide Generation (Slowly add Benzohydroximoyl Chloride & Et3N) B->C D Step 4: Reaction Monitoring (TLC until starting material consumed) C->D E Step 5: Aqueous Work-up (Wash with NaHCO3, water, brine) D->E F Step 6: Drying and Concentration (Dry with MgSO4, concentrate via rotovap) E->F G Step 7: Purification (Silica gel column chromatography) F->G H Step 8: Characterization (NMR, HRMS, MP) G->H

Caption: Figure 2: Experimental Workflow for Isoxazole Synthesis.

Protocol Details:

Step 1: Preparation of Benzohydroximoyl Chloride (Precursor)

  • In a 100 mL round-bottom flask, dissolve benzaldoxime (e.g., 1.21 g, 10 mmol) in 30 mL of anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The causality here is critical: slow addition prevents an exothermic reaction and potential side products.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • The resulting solution containing benzohydroximoyl chloride is used directly in the next step without isolation. The in situ use is preferable due to the lachrymatory nature and moderate stability of the hydroximoyl chloride.

Step 2: 1,3-Dipolar Cycloaddition

  • In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (1.02 g, 10 mmol) in 20 mL of anhydrous DCM.

  • To this solution, add triethylamine (1.52 mL, 11 mmol, 1.1 eq.). The slight excess of base ensures complete dehydrochlorination in the subsequent step.

  • Cool the phenylacetylene solution to 0 °C in an ice bath.

  • Slowly add the benzohydroximoyl chloride solution from Step 1 to the stirred phenylacetylene solution via an addition funnel over 30 minutes. This slow addition maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approx. 12-16 hours).

Step 3: Work-up and Purification

  • Monitor the reaction to completion using TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and saturated brine (1 x 30 mL). The bicarbonate wash quenches any remaining acidic species.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a solid or oil. Purify it by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent to yield 3,5-diphenylisoxazole as a white solid.

Part 3: Key Parameters and Causality

The success of the 1,3-dipolar cycloaddition is governed by several interdependent parameters. Understanding the causality behind these choices is key to optimization and troubleshooting.

ParameterTypical ChoiceRationale & Field-Proven Insights
Solvent DCM, THF, TolueneThe solvent should be inert to the reaction conditions and capable of dissolving all reactants. Aprotic solvents are required. DCM is often chosen for its excellent solvating properties and ease of removal.
Base Triethylamine (Et₃N)A non-nucleophilic organic base is essential for generating the nitrile oxide without competing in side reactions. Et₃N is the standard choice due to its appropriate basicity and the formation of a solid ammonium salt byproduct (Et₃N·HCl) that can sometimes be filtered off.
Temperature 0 °C to Room Temp.The initial generation of the nitrile oxide is performed at 0 °C to control the exothermic reaction and minimize dimerization. The cycloaddition itself is typically efficient at room temperature. Microwave-assisted protocols can significantly shorten reaction times but require specific equipment.[11][12]
Stoichiometry ~1:1:1.1 (Oxime:Alkyne:Base)A slight excess of the base ensures full conversion of the hydroximoyl chloride. A 1:1 ratio of the dipole precursor to the dipolarophile is typical for intermolecular reactions.
Yield 60-95%Yields are generally good to excellent but can be impacted by the purity of reagents and the efficiency of the in situ generation step.[11][12]

References

Application Notes & Protocols for the Development of Antiviral Agents from 5-Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[3][4] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antiviral agents based on the 5-phenylisoxazole core structure. We will detail a logical workflow from chemical synthesis and initial screening to the principles of lead optimization through structure-activity relationship (SAR) studies. The protocols provided are designed to be robust and self-validating, incorporating essential controls and clear endpoints for data interpretation.

Introduction: The this compound Scaffold in Antiviral Discovery

The search for novel antiviral agents is a continuous and critical endeavor, driven by the emergence of new viral pathogens and the development of resistance to existing therapies.[5] Heterocyclic compounds are a rich source of pharmacologically active molecules, and the isoxazole nucleus is particularly noteworthy.[2] The this compound scaffold offers a synthetically accessible and versatile framework. The stability of the isoxazole ring allows for extensive functionalization of the phenyl ring and other positions, enabling chemists to systematically modulate the compound's physicochemical properties and biological activity.[6] This adaptability is crucial for navigating the complex process of drug discovery, from initial hit identification to lead optimization.[7]

This guide outlines a validated pathway for identifying and characterizing this compound derivatives with antiviral potential. It begins with a general synthetic strategy, followed by a detailed screening cascade designed to assess both efficacy and safety, and culminates in a discussion of how to use the initial data to guide the synthesis of more potent and selective analogs.

Section 1: General Synthesis of this compound Derivatives

The construction of the this compound ring is commonly achieved via a [3+2] cycloaddition reaction. A typical and efficient method involves the reaction of a substituted acetylene with a nitrile oxide, which is generated in situ from an aldoxime.[8] This approach provides a direct and modular route to a diverse library of analogs.

The causality behind this synthetic choice lies in its robustness and modularity. By varying the substituents on the starting phenylacetylene (R¹) and the benzaldoxime (R²), researchers can rapidly generate a library of compounds with diverse chemical properties, which is the foundational step for any structure-activity relationship (SAR) study.

cluster_start Starting Materials cluster_reaction Core Reaction A Substituted Phenylacetylene (Ar¹-C≡CH) D [3+2] Cycloaddition A->D B Substituted Benzaldoxime (Ar²-CH=NOH) C In situ generation of Nitrile Oxide (Ar²-C≡N⁺-O⁻) (e.g., using NaOCl) B->C C->D E This compound Derivative Library D->E Formation of Isoxazole Ring

Caption: General workflow for the synthesis of this compound derivatives.

Section 2: The Antiviral Screening Cascade

Identifying a promising antiviral candidate requires a multi-step screening process to assess efficacy and cytotoxicity concurrently. This cascade ensures that resources are focused on compounds that are both potent against the virus and safe for the host cells. The initial step in evaluating new antiviral drugs relies on robust in vitro methods, typically using cell-based assays that can model the entire viral life cycle.[9]

start This compound Compound Library primary_screen Protocol 2.1: Primary Screen (CPE Reduction Assay) start->primary_screen toxicity_screen Protocol 2.2: Cytotoxicity Assay (e.g., Neutral Red Uptake) start->toxicity_screen data_analysis Data Analysis: Calculate EC₅₀ & CC₅₀ primary_screen->data_analysis toxicity_screen->data_analysis si_calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ data_analysis->si_calc hit_selection Hit Selection (Potent EC₅₀ & High SI) si_calc->hit_selection sar_study Section 3: Structure-Activity Relationship (SAR) Studies hit_selection->sar_study end Lead Candidate sar_study->end

Caption: Workflow of the antiviral screening cascade for hit identification.

Protocol 2.1: Primary Antiviral Screening - Cytopathic Effect (CPE) Reduction Assay

This protocol details a primary CPE reduction assay, a widely used method to quantify a compound's ability to protect host cells from virus-induced death.[10]

Rationale: This cell-based assay is a cost-effective and efficient first-pass screen. It provides a holistic view of antiviral activity, as it can detect inhibitors of any stage of the viral life cycle that ultimately prevents cell death.[9] Vero E6 or HeLa cells are common choices due to their high susceptibility to a broad range of viruses and their clear display of CPE.[11][12]

Materials:

  • Permissive host cell line (e.g., Vero 76, Vero E6, HeLa)[10][11]

  • Cell culture medium (e.g., MEM with 2% FBS)[10]

  • Test compounds dissolved in DMSO

  • Target virus stock with a known titer

  • Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2, Acyclovir for HSV)

  • 96-well cell culture plates

  • Cell viability stain (e.g., Neutral Red or Crystal Violet)[12]

  • Plate reader

Procedure:

  • Cell Seeding: The day before the assay, seed a 96-well plate with the host cells at a density that will result in a near-confluent monolayer (e.g., 2 x 10⁴ cells/well). Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds. A common starting range is eight serial half-log₁₀ concentrations, from 32 µM down to 0.01 µM.[10]

  • Dosing: Remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the diluted compounds to triplicate wells for the antiviral test.

  • Controls (Critical for Self-Validation):

    • Virus Control (VC): Wells with cells and virus, but no compound (represents 0% protection).

    • Cell Control (CC): Wells with cells and medium only, no virus or compound (represents 100% viability).

    • Positive Control: Wells with cells, virus, and a known antiviral drug.

    • Toxicity Control: See Protocol 2.2.

  • Infection: Add the virus to all wells except the Cell Control wells at a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the Virus Control wells show the desired level of CPE.

  • Quantification of Cell Viability: Fix the cells (e.g., with 10% formalin) and stain with a viability dye like Crystal Violet or Neutral Red.[10][12] After washing and solubilizing the dye, read the absorbance on a plate reader (e.g., 540 nm for Neutral Red).[10]

Protocol 2.2: Cytotoxicity Assay

Rationale: This assay is essential to ensure that the observed "antiviral activity" is not simply due to the compound killing the host cells. It is run in parallel with the CPE assay, using the same cell line, incubation time, and compound concentrations, but without the addition of the virus.[9]

Procedure:

  • Follow steps 1-3 of Protocol 2.1.

  • Add the serially diluted compounds to duplicate wells of uninfected cells.

  • Incubate for the same duration as the CPE assay.

  • Quantify cell viability using the same staining method as in the CPE assay.

Data Analysis and Hit Selection
  • Calculate Percent Protection & Viability:

    • % Protection (Antiviral Assay): [(Abs_Test - Abs_VC) / (Abs_CC - Abs_VC)] * 100

    • % Viability (Toxicity Assay): (Abs_Toxicity / Abs_CC) * 100

  • Determine EC₅₀ and CC₅₀: Using non-linear regression analysis, plot the percent protection or viability against the compound concentration to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).

  • Calculate Selectivity Index (SI): The SI is a critical measure of a compound's therapeutic window.

    • SI = CC₅₀ / EC₅₀

  • Hit Criteria: A compound is typically considered a promising "hit" if it meets criteria such as an EC₅₀ < 10 µM and an SI > 10.[10]

Table 1: Example Screening Data for Hypothetical this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Lead-001 4-FH1.2> 50> 41.7
Lead-002 4-ClH2.5> 50> 20.0
Lead-003 H4-OCH₃8.945.15.1
Lead-004 4-F4-OCH₃0.838.448.0
Control Acyclovir-0.5> 100> 200

Section 3: Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, the next phase is to synthesize and test a focused library of analogs to understand the relationship between chemical structure and antiviral activity.[7] The goal of SAR is to improve potency (lower EC₅₀), reduce toxicity (increase CC₅₀), and enhance pharmacokinetic properties.[13]

For the this compound scaffold, modifications can be systematically explored at several positions.

cluster_scaffold This compound Core for SAR Exploration scaffold R1_label Position 5 (Phenyl Ring): - Electronic effects (F, Cl, OCH₃) - Steric bulk (t-Bu) - Affects target binding scaffold->R1_label R2_label Position 3 (Substituent): - Can modulate solubility - Potential vector for  additional interactions scaffold->R2_label

Caption: Key positions on the this compound scaffold for SAR modification.

Causality in SAR:

  • Position 5 (Phenyl Ring): Adding electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can drastically alter the electronic distribution of the molecule, which can enhance or disrupt key binding interactions (e.g., hydrogen bonds, pi-stacking) with the viral target protein.[13]

  • Position 3: Modifying this position can influence the molecule's overall polarity and solubility, which are critical for cell permeability and bioavailability. It can also serve as an attachment point for larger functional groups to probe for additional binding pockets in the target protein.

By systematically synthesizing and testing analogs (as seen in Table 1, where adding a 4-F to R¹ and a 4-OCH₃ to R² improved potency and SI), researchers can build a predictive model to guide the design of a highly potent and selective lead candidate.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and chemical versatility of this core structure allow for extensive exploration of the chemical space required for drug discovery. By employing a rigorous and self-validating screening cascade, researchers can efficiently identify active compounds and differentiate true antiviral effects from non-specific cytotoxicity. Subsequent, logically driven SAR studies are paramount to optimizing these initial hits into viable lead candidates for further preclinical development.

References

Application Notes & Protocols: Screening 5-Phenylisoxazole Libraries for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-Phenylisoxazole Scaffold – A Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] When substituted with a phenyl group at the 5-position, the resulting this compound scaffold becomes what is known as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, leading to a broad spectrum of pharmacological activities.[1] The incorporation of the isoxazole ring can enhance physicochemical properties, and derivatives have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4][5]

One notable example of a drug featuring this core is Valdecoxib, a potent COX-2 inhibitor. The specific arrangement of the phenyl and isoxazole rings allows for critical interactions within the active site of the target enzyme. This proven clinical success, along with demonstrated activity against targets like STAT3, xanthine oxidase, and various protein kinases, makes this compound libraries a rich source for hit discovery campaigns.[3][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively screen these libraries to uncover novel biologically active compounds. It details a robust high-throughput screening (HTS) workflow, from library preparation to hit validation, using a biochemical kinase inhibition assay as the primary screen and a cell-based viability assay for secondary confirmation.

Section 1: Library Preparation and Quality Control

The success of any screening campaign is fundamentally dependent on the quality of the compound library. A this compound library for HTS is typically synthesized using combinatorial chemistry techniques, such as the [3+2] cycloaddition of nitrile oxides with alkynes, to generate a diverse set of analogs.[5]

Key Quality Control (QC) Steps:

  • Purity Analysis: Each compound in the library must be assessed for purity, typically via High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). A minimum purity threshold of >95% is recommended for HTS to avoid false positives arising from impurities.

  • Identity Confirmation: Mass spectrometry provides definitive confirmation of the molecular weight of each synthesized compound, ensuring its identity matches the intended structure.

  • Solubility Assessment: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock plates (e.g., 10 mM). It is crucial to visually inspect these plates for any precipitation. Poorly soluble compounds can cause significant issues with automated liquid handlers and lead to inaccurate concentration-response data.

  • Plate Management: Library compounds are stored in microtiter plates at -20°C or -80°C. A clear system for plate mapping, tracking, and managing freeze-thaw cycles is essential to maintain compound integrity.

Section 2: The High-Throughput Screening (HTS) Workflow

High-throughput screening (HTS) employs automation, miniaturized assays, and robotics to rapidly test thousands to millions of compounds.[7][8] The goal of the primary screen is to quickly and cost-effectively identify "hits"—compounds that show activity in a specific assay. The general workflow is a multi-stage process designed to triage a large library down to a small number of validated lead compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Lead Generation start This compound Library (10,000s compounds) assay_dev Assay Development & Validation (Z'-factor > 0.5) start->assay_dev primary_hts Single-Concentration HTS (e.g., 10 µM) assay_dev->primary_hts hit_id Primary Hit Identification primary_hts->hit_id retest Confirmation Screen (Fresh Compound) hit_id->retest dose_response Dose-Response (IC50 Determination) retest->dose_response secondary_assay Orthogonal/ Cell-Based Assay dose_response->secondary_assay sar Structure-Activity Relationship (SAR) secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-Throughput Screening (HTS) cascade for a this compound library.

Section 3: Protocol 1: Primary Biochemical Screen (Kinase Inhibition)

This protocol describes a primary HTS assay to identify inhibitors of a target protein kinase using a luminescence-based readout that measures ATP depletion. Kinases are a major class of drug targets, and many small molecule inhibitors target the ATP-binding site.[9][10] The ADP-Glo™ Kinase Assay is a common format that measures the amount of ADP produced, which is directly proportional to kinase activity.[10][11]

Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP The amount of ADP generated is quantified in a subsequent reaction where it is converted back to ATP, which then drives a luciferase-luciferin reaction to produce light. An inhibitor will block the first reaction, leading to less ADP, and thus a lower luminescent signal.

Materials:

  • Target Kinase (e.g., MAP4K4)

  • Kinase Substrate (e.g., a generic peptide like Myelin Basic Protein, MBP)

  • ATP (at a concentration near the Kₘ for the enzyme)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • 384-well, low-volume, white assay plates

  • Acoustic liquid handler (e.g., Echo) for compound dispensing

  • Multichannel pipette or automated dispenser for reagents

  • Plate reader with luminescence detection capability

Protocol:

  • Assay Plate Preparation:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound from the 10 mM DMSO stock plates into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • Dispense 20 nL of DMSO into control wells (32 wells for negative/high signal control, 32 wells for positive/low signal control).

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • For the positive control (maximum inhibition), prepare a 2X Kinase/Substrate solution that also contains a known, potent inhibitor of the target kinase.

  • Kinase Reaction:

    • Add 10 µL of the 2X Kinase/Substrate solution to all wells containing library compounds and the negative control wells.

    • Add 10 µL of the 2X Kinase/Substrate/Positive Control Inhibitor solution to the positive control wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate for 1-2 hours at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Procedure):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin needed for the light-producing reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Section 4: Data Analysis and Hit Selection

1. Assay Quality Assessment (Z'-factor): Before analyzing the library compounds, the quality of the HTS assay must be validated. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the robustness and reliability of the assay.[12][13]

  • Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

    • Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

  • Interpretation: [12]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unusable assay.

2. Hit Identification:

  • Normalization: The raw luminescence data from each compound well is normalized to the plate controls to determine the percent inhibition.

    • % Inhibition = 100 * [ (μₙ - Signalₓ) / (μₙ - μₚ) ]

      • Where Signalₓ is the signal from the compound well.

  • Hit Threshold: A statistical cutoff is used to define a "hit." A common method is to set the threshold at three standard deviations (SD) from the mean of the negative controls. For example, any compound producing an inhibition value greater than (μ_negative_controls - 3*SD_negative_controls) is considered a primary hit.

Section 5: Protocol 2: Secondary Cell-Based Assay (Cell Viability)

Primary hits from a biochemical screen must be validated in a more biologically relevant context. A cell-based assay helps to confirm that the compound is active in a cellular environment and can also identify compounds that are cytotoxic, which can be a source of false positives in many assay formats. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[14][15]

Principle: This assay measures the amount of ATP present in a cell culture, which is an indicator of metabolically active, viable cells.[16][17][18] The reagent lyses the cells to release ATP, which then drives a luciferase reaction. A decrease in luminescence indicates a reduction in cell viability.

Materials:

  • A relevant cancer cell line (e.g., CT-26 mouse colon tumor cells if the kinase target is implicated in colon cancer).[3]

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • 384-well, clear-bottom, white-walled tissue culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega).

  • Confirmed primary hit compounds for dose-response testing.

Protocol:

  • Cell Plating:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in culture medium to a final density of 5,000 cells per 40 µL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of the hit compounds in DMSO. A common 8-point, 3-fold dilution series starting from 10 mM is standard.

    • Add 100 nL of the diluted compounds to the cell plates. This will create a final concentration range from, for example, 50 µM down to ~23 nM.

    • Include DMSO-only wells as the vehicle control (100% viability).

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[16]

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Section 6: Hit Validation and Progression

Dose-Response Curve and IC₅₀ Determination: The data from the secondary assay is used to generate dose-response curves. The percent viability is plotted against the logarithm of the compound concentration. This sigmoidal curve is then fitted with a non-linear regression model to determine the IC₅₀ value—the concentration of the inhibitor required to reduce cell viability by 50%.[19][20][21] A lower IC₅₀ value indicates a more potent compound.[20]

Hypothetical Data Summary:

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (Cell Viability IC₅₀, µM)Notes
Phenyl-Isox-00185.21.5Potent hit. Good correlation.
Phenyl-Isox-00292.1> 50Biochemical hit, not active in cells. Possible permeability issue.
Phenyl-Isox-00378.50.8Potent hit. Priority for follow-up.
Phenyl-Isox-00415.3N/AInactive.
Phenyl-Isox-00581.42.3Potent hit.

This data allows for the prioritization of hits. Compounds like Phenyl-Isox-003 and Phenyl-Isox-001 would be prioritized for further studies, such as kinase selectivity profiling and initial structure-activity relationship (SAR) analysis.[9]

Data_Analysis cluster_0 Data Processing cluster_1 Hit Triage cluster_2 Validation Analysis raw_data Raw Luminescence Data z_prime Calculate Z'-Factor (Plate QC) raw_data->z_prime normalization Normalize Data (% Inhibition) raw_data->normalization z_prime->normalization hit_threshold Apply Hit Threshold (e.g., > 3*SD) normalization->hit_threshold hit_list Generate Primary Hit List hit_threshold->hit_list dose_response Plot Dose-Response Curves hit_list->dose_response ic50 Calculate IC50 Values dose_response->ic50 prioritize Prioritize & Rank Hits ic50->prioritize

Caption: Workflow for HTS data analysis and hit validation.

Section 7: Illustrative Mechanism of Action – STAT3 Pathway

Some this compound derivatives have been shown to inhibit the STAT3 signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[3] A validated hit from the screen could potentially act on an upstream kinase (like JAK) that phosphorylates STAT3.

STAT3_Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor This compound Hit Compound Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT3 signaling pathway by a hypothetical hit.

Conclusion

Screening this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The privileged nature of this scaffold ensures a high potential for identifying compounds with significant biological activity across diverse target classes. By employing a systematic and rigorous HTS workflow—encompassing meticulous library QC, robust primary and secondary assays, and stringent data analysis—researchers can efficiently navigate from a large chemical library to a set of well-characterized, cell-active hits. The protocols and frameworks detailed in this guide provide a solid foundation for initiating such a drug discovery campaign, ultimately paving the way for the development of the next generation of this compound-based therapeutics.

References

Application Note: A Strategic Guide to In Vitro Assay Development for 5-Phenylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 5-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects. This guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for the in vitro characterization of this important compound class. We move beyond simplistic step-by-step instructions to explain the scientific rationale behind assay selection and experimental design, ensuring a robust and logical screening cascade from initial target engagement to functional cellular outcomes.

Introduction: The this compound Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore. When substituted with a phenyl group at the 5-position, the resulting scaffold offers a synthetically tractable and conformationally favorable starting point for drug design. Literature analysis reveals that this compound derivatives frequently target key enzymes such as protein kinases, lipoxygenases, and xanthine oxidase, as well as modulate G-Protein Coupled Receptor (GPCR) signaling pathways.[1][2][3][4] This diversity of targets necessitates a flexible and well-considered assay development strategy to accurately determine a compound's mechanism of action and therapeutic potential.

This document outlines a tiered approach to testing, beginning with foundational assays for compound characterization, moving to direct target engagement (biochemical assays), and culminating in physiologically relevant functional assessments (cell-based assays).

Foundational Concepts: Building a Trustworthy Assay System

Before assessing specific biological targets, it is critical to establish baseline parameters for the test compounds. These initial steps prevent misinterpretation of data in subsequent, more complex assays.

Compound Management and Solubility

The majority of small molecules, including this compound derivatives, are dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (typically 10-30 mM).

  • Causality: DMSO is a powerful aprotic solvent that can solubilize a wide range of hydrophobic compounds. However, high concentrations of DMSO (>1%) can be toxic to cells and interfere with enzyme function.

  • Protocol Insight: Always prepare a serial dilution series of the compound in the appropriate assay buffer or cell culture medium. Critically, ensure the final concentration of DMSO is consistent across all wells, including vehicle controls (e.g., 0.1% or 0.5%). Visually inspect the diluted compound solutions for any signs of precipitation, which would invalidate the results.

General Cytotoxicity Assessment

A primary goal is to distinguish between specific, target-mediated effects and non-specific cytotoxicity. Therefore, a cell viability assay should be performed early in the screening process on relevant cell lines.

  • Self-Validation: This assay serves as a crucial control. If a compound shows high activity in a cell-based functional assay but is also highly cytotoxic at the same concentration, the functional result is likely an artifact of cell death.

  • Recommended Assay: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[3][5]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay (Based on Promega Technical Bulletin #TB288)[6]

  • Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are properly adhered and in logarithmic growth phase.

  • Compound Treatment: Add serially diluted this compound compounds and controls to the wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cells" (medium only for background) wells. Incubate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[7]

  • Assay Execution: a. Equilibrate the cell plate to room temperature for approximately 30 minutes.[7] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL for a 96-well plate). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a plate luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental wells. Plot the resulting relative light units (RLU) against the logarithm of compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Tier 1: Biochemical Assays for Direct Target Engagement

Biochemical assays utilize purified, recombinant proteins to provide a clean, direct measure of a compound's ability to engage its molecular target without the complexity of a cellular environment.

Protein Kinase Inhibition

Protein kinases are a major class of enzymes targeted by isoxazole-containing compounds.[8] The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of virtually any ADP-generating enzyme by quantifying the amount of ADP produced in the reaction.[1]

  • Causality: The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity.[2]

Protocol 2: ADP-Glo™ Kinase Inhibition Assay (Based on Promega Technical Manual #TM313)[2]

  • Reagent Preparation: Prepare 1X kinase reaction buffer, the specific kinase of interest, the appropriate substrate, and ATP at a chosen concentration (often at or near the Kₘ for ATP).

  • Reaction Setup (384-well plate): a. To appropriate wells, add 2.5 µL of the test compound serially diluted in kinase buffer. b. Add 2.5 µL of a 2X Kinase/Substrate mix. c. Initiate the kinase reaction by adding 5 µL of 2X ATP solution. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls. d. Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[9] b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[9] c. Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Reagent ComponentTypical Final ConcentrationPurpose
Test Compound0.1 nM - 100 µMPutative inhibitor
Target Kinase1-10 ng/µLEnzyme source
Peptide Substrate0.1-1 mg/mLPhospho-acceptor
ATP1-100 µM (near Kₘ)Phosphate donor
MgCl₂10-20 mMCo-factor for kinase
DTT1-2 mMReducing agent

Table 1: Typical Reagent Concentrations for a Kinase Inhibition Assay.

5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes and a known target for anti-inflammatory drugs.[2][10] Fluorometric or spectrophotometric assays are commonly used to screen for 5-LOX inhibitors.

  • Causality: These assays measure the conversion of a substrate (e.g., linoleic acid or arachidonic acid) by the 5-LOX enzyme into a product that can be detected either by an increase in absorbance at 234 nm or through a coupled reaction with a fluorescent probe.[11]

Protocol 3: Fluorometric 5-LOX Inhibitor Screening Assay (Based on Abcam protocol ab284521)[12]

  • Control & Compound Setup: In a 96-well white plate, add 2 µL of test compound dilutions. Also prepare wells for "Enzyme Control" (buffer only), "Solvent Control" (vehicle only), and "Inhibitor Control" (e.g., Zileuton).

  • Reaction Mix Preparation: Prepare a master mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX Enzyme.

  • Reaction Initiation: Add 40 µL of the Reaction Mix to each well. Incubate at room temperature for 10 minutes.

  • Substrate Addition: Prepare the LOX Substrate working solution. Add 20 µL to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the plate in a fluorescence plate reader (Ex/Em = 500/536 nm) in kinetic mode, recording every 30-60 seconds for 10-20 minutes.[12]

  • Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve for each well. Calculate percent inhibition relative to the solvent control and determine the IC₅₀ value.

Tier 2: Cell-Based Assays for Functional Activity

Cell-based assays provide a more physiologically relevant context by assessing a compound's effect on a specific pathway within a living cell. These assays measure the functional consequences of target engagement.

Western Blot for Kinase Pathway Modulation

If a compound inhibits a specific kinase in a biochemical assay, the next logical step is to confirm that it inhibits the kinase's signaling pathway in cells. Western blotting to detect the phosphorylation of a known downstream substrate is the gold-standard method. For example, to confirm inhibition of the PI3K/Akt pathway, one would measure the level of phosphorylated Akt (p-Akt).[10]

  • Causality: A successful inhibitor will reduce the phosphorylation of its downstream target. The Western blot uses phospho-specific antibodies to visualize this change, comparing the ratio of the phosphorylated protein to the total amount of that protein to control for loading differences.

Protocol 4: Western Blot for Phospho-Akt (Ser473) (Based on general protocols from Abcam and BenchChem)[10]

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal signaling. Treat cells with the this compound compound at various concentrations for a predetermined time (e.g., 1-6 hours). Include a vehicle control and a positive control stimulant (e.g., IGF-1) to activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.[10]

  • Protein Quantification: Determine protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µ g/lane ), add Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. (Note: BSA is preferred over milk for phospho-antibodies to reduce background). b. Incubate overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).[13] c. Wash with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash extensively with TBST. e. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Data Analysis: Quantify band intensity using densitometry software. Express results as the ratio of p-Akt to total Akt signal.

ELISA for Prostaglandin E2 (PGE2) Production

To confirm the anti-inflammatory activity of a 5-LOX inhibitor (or a COX inhibitor), one can measure the production of downstream inflammatory mediators like prostaglandins.

  • Causality: In relevant cells (e.g., macrophages, monocytes), stimulation with an inflammatory agent like lipopolysaccharide (LPS) induces the arachidonic acid cascade, leading to the production and secretion of PGE2. An effective inhibitor will reduce the amount of PGE2 released into the cell culture supernatant.[14]

Protocol 5: PGE2 Competitive ELISA (Based on protocols from Arbor Assays and Cloud-Clone Corp)[15][16]

  • Cell Stimulation: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat cells with various concentrations of the this compound compound for 1 hour.

  • Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce PGE2 production.

  • Sample Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.

  • ELISA Procedure: a. Prepare PGE2 standards according to the kit manufacturer's instructions. b. Add standards, controls, and collected supernatant samples to the wells of the antibody-coated microplate. c. Add the HRP-conjugated PGE2 tracer to each well. This will compete with the PGE2 in the sample for antibody binding sites. d. Incubate for the specified time (e.g., 2 hours) at room temperature.[16] e. Wash the plate multiple times to remove unbound reagents. f. Add a TMB substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[14] g. Add a stop solution and immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of PGE2 in each unknown sample. Determine the IC₅₀ value for the inhibition of PGE2 production.

GPCR Activity via cAMP Measurement

Many drugs target GPCRs, which often signal through the second messenger cyclic AMP (cAMP). Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common high-throughput method to measure changes in intracellular cAMP.[4]

  • Causality: The assay is a competitive immunoassay. A europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. Intracellular cAMP produced by the cell upon GPCR activation competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP levels lead to a decrease in the HTRF signal (FRET disruption), whereas low cAMP levels result in a high HTRF signal.[17][18]

Protocol 6: HTRF cAMP Assay for Gs- or Gi-Coupled Receptors (Based on Cisbio HTRF protocols)[19][20]

  • Cell Preparation: Use a cell line stably expressing the GPCR of interest. Harvest and resuspend cells in stimulation buffer.

  • Assay Setup (384-well plate): a. Dispense 5 µL of the cell suspension into each well. b. Add 5 µL of the this compound compound (as a potential antagonist) or buffer (for agonist testing). c. Add 5 µL of a known agonist (for antagonist mode) or buffer (for agonist mode). For Gi-coupled receptors, an agent like forskolin is added to stimulate cAMP production, and the inhibitor's ability to reduce this signal is measured. d. Incubate for 30 minutes at room temperature.[20]

  • Lysis and Detection: a. Add 5 µL of the d2-labeled cAMP analog working solution. b. Add 5 µL of the cryptate-labeled anti-cAMP antibody working solution. c. Incubate for 60 minutes at room temperature.[17]

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate/donor) and 665 nm (d2/acceptor).

  • Data Analysis: Calculate the 665/620 emission ratio and the Delta F% (a measure of signal change). For agonists, plot the response against concentration to determine EC₅₀. For antagonists, plot the inhibition of the agonist response against concentration to determine IC₅₀.

Data Interpretation and Assay Cascade Logic

A logical progression of assays is key to building a comprehensive profile of a this compound compound. The data from each step informs the next, creating a self-validating workflow.

G cluster_0 Foundational Assays cluster_1 Tier 1: Biochemical Screening cluster_2 Tier 2: Cellular Validation Compound Compound Synthesis & Solubilization Toxicity Cytotoxicity Assay (e.g., CellTiter-Glo) Compound->Toxicity Biochem Biochemical Assays (e.g., Kinase, 5-LOX) Toxicity->Biochem Proceed if CC50 > 10x Bio-IC50 Hit_Biochem Biochemical Hit (IC50 < Threshold) Biochem->Hit_Biochem Cellular Cell-Based Functional Assays (e.g., p-Akt WB, PGE2 ELISA) Hit_Biochem->Cellular Validate Mechanism Confirmed_Hit Confirmed Cellular Activity (IC50 correlates with Biochem) Cellular->Confirmed_Hit Lead_Opt Lead_Opt Confirmed_Hit->Lead_Opt Proceed to Lead Optimization

Figure 1. A logical workflow for in vitro screening of this compound compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics. A successful in vitro evaluation campaign, however, depends on more than just performing assays; it requires a strategic approach. By starting with foundational characterization, progressing to direct target engagement in clean biochemical systems, and finally validating the mechanism in functional, cell-based models, researchers can build a robust data package. This tiered, causality-driven methodology ensures that resources are spent efficiently and that the resulting data is reliable, interpretable, and provides a solid foundation for advancing promising compounds toward further development.

References

large-scale synthesis of 5-phenylisoxazole for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Large-Scale Synthesis of 5-Phenylisoxazole for Preclinical Studies

Authored by: A Senior Application Scientist

Abstract

The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] this compound, in particular, serves as a crucial building block for more complex drug candidates, including potent inhibitors of enzymes like xanthine oxidase and histone deacetylases (HDACs).[3][4][5] The progression from discovery to preclinical evaluation necessitates a synthetic route that is not only reliable and high-yielding but also scalable, safe, and economically viable. This document provides a detailed, field-proven protocol for the multi-gram synthesis of this compound, tailored for researchers and drug development professionals. We present a robust method centered on the cyclization of a 1,3-dicarbonyl compound with hydroxylamine, chosen for its operational simplicity, high atom economy, and scalability over other methods like 1,3-dipolar cycloadditions for this specific target.

Introduction: The Strategic Importance of this compound

The this compound moiety is considered a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[2][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-epileptic properties.[2][7][8] The synthesis of this core structure is therefore a critical first step in the development pipeline for many potential therapeutics.

For preclinical studies, where tens to hundreds of grams of material may be required for toxicology and efficacy models, the synthetic route must be rigorously optimized. Key considerations include:

  • Scalability: The ability to increase batch size without significant drops in yield or purity.

  • Safety: Minimizing the use of hazardous reagents and energetic intermediates.

  • Purity: Achieving >98% purity required for in-vivo studies.

  • Cost-Effectiveness: Utilizing readily available and inexpensive starting materials.

The protocol detailed herein addresses these requirements by employing a classical and highly efficient condensation reaction.

Selecting the Optimal Synthetic Strategy

Several methods exist for isoxazole synthesis, with two primary routes being the most common:

  • Huisgen 1,3-Dipolar Cycloaddition: This elegant reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][10][11] While powerful for creating substituted isoxazoles, generating the required unsubstituted acetylene gas on a large scale introduces significant safety and handling challenges. Furthermore, the in-situ generation of benzonitrile oxide from precursors like benzaldoxime requires careful control of oxidizing agents.[12][13][14]

  • Condensation of a 1,3-Dicarbonyl with Hydroxylamine: This is a highly reliable and straightforward method for constructing the isoxazole ring.[2] For this compound, the reaction between benzoylacetaldehyde (a β-ketoaldehyde) and hydroxylamine hydrochloride provides a direct, high-yielding, and easily scalable pathway. This route avoids the complexities of the cycloaddition approach for this specific target molecule, making it the superior choice for preclinical supply.

We have selected the condensation pathway for its robustness and safety profile on a larger scale.

Logical Workflow for Synthesis

G cluster_0 Synthesis Protocol cluster_1 Quality Control A Reagents: - Benzoylacetaldehyde - Hydroxylamine HCl - Sodium Acetate - Ethanol/Water B Reaction: Condensation & Cyclization A->B Mix & Reflux C Workup: Precipitation in Water B->C Cool & Pour D Purification: Recrystallization C->D Isolate Crude E Final Product: This compound D->E Isolate Pure F Structure Verification: ¹H NMR, ¹³C NMR, MS E->F Characterize G Purity Analysis: HPLC, Melting Point E->G

Caption: Overall workflow for the synthesis and quality control of this compound.

Detailed Synthesis Protocol

This protocol is optimized for a ~10-gram scale and can be linearly scaled up with appropriate equipment modifications.

Reaction Mechanism

The synthesis proceeds via the initial formation of an oxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of benzoylacetaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring. The regioselectivity is driven by the differential reactivity of the ketone and aldehyde carbonyls.

G Start Benzoylacetaldehyde + Hydroxylamine Intermediate Oxime Intermediate Start->Intermediate Condensation Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Simplified reaction mechanism for this compound formation.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMoles (mol)Equiv.Purity
BenzoylacetaldehydeC₉H₈O₂148.1610.0 g0.06751.0>95%
Hydroxylamine HClNH₂OH·HCl69.495.15 g0.07411.1>98%
Sodium AcetateCH₃COONa82.036.13 g0.07471.1>99%
EthanolC₂H₅OH46.07100 mL--95%
Deionized WaterH₂O18.02500 mL---
HexanesC₆H₁₄86.18~100 mL--Reagent
Ethyl AcetateC₄H₈O₂88.11~50 mL--Reagent
Step-by-Step Experimental Procedure

Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetaldehyde (10.0 g, 0.0675 mol).

  • Reagent Addition: Add ethanol (100 mL), followed by hydroxylamine hydrochloride (5.15 g, 0.0741 mol) and sodium acetate (6.13 g, 0.0747 mol). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The solution will become homogeneous as it heats.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-3 hours. The disappearance of the starting benzoylacetaldehyde spot indicates completion.

  • Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of cold deionized water while stirring. A white to off-white precipitate of crude this compound will form.

  • Filtration: Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight. A typical crude yield is 85-95%.

Purification Protocol

For preclinical applications, high purity is essential. Recrystallization is an effective method for purifying the crude product.

  • Solvent Selection: A mixed solvent system of ethyl acetate and hexanes is ideal for recrystallization.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Isolation: Collect the pure, crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum at 40°C.

  • Yield: The typical yield after recrystallization is 75-85% of pure this compound.[15]

Characterization and Quality Control

The identity and purity of the final compound must be rigorously confirmed.

TestSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point Capillary Method43-46 °C
¹H NMR 400 MHz, CDCl₃δ 8.25 (d, 1H), 7.85-7.80 (m, 2H), 7.50-7.40 (m, 3H), 6.60 (d, 1H)
¹³C NMR 100 MHz, CDCl₃δ 170.5, 151.0, 130.5, 129.0, 127.0, 126.5, 98.0
Mass Spec (ESI) ESI-MS[M+H]⁺ calculated for C₉H₈NO: 146.06; Found: 146.1
Purity HPLC (UV 254 nm)≥98.0%

Conclusion

This application note details a scalable, safe, and efficient synthesis of this compound suitable for supplying material for preclinical research. The chosen method, based on the condensation of benzoylacetaldehyde and hydroxylamine, is superior to alternatives for this specific target due to its operational simplicity and avoidance of hazardous reagents.[2] By following this protocol, research and development teams can reliably produce the high-purity material necessary to advance new isoxazole-based drug candidates through the development pipeline. The principles of green chemistry, such as high atom economy and the use of safer solvents like ethanol and water, are also well-represented in this approach.[16][17][18]

References

Topic: Analytical Techniques for Characterizing 5-Phenylisoxazole Purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylisoxazole is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a building block for numerous pharmaceutical agents and advanced materials.[1][2] The precise characterization of its purity is a non-negotiable prerequisite for reproducible research, scalable synthesis, and regulatory compliance in drug development. This guide provides a comprehensive, multi-technique framework for the robust assessment of this compound purity. We delve into the causality behind method selection and present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is designed to empower researchers to establish a self-validating analytical workflow for quality control and impurity profiling.

Introduction: The Imperative for Purity Analysis

This compound (CAS No: 1006-67-3) is an aromatic heterocyclic compound whose structural motif is integral to a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3] In drug development, even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final product. Therefore, a rigorous and orthogonal analytical strategy is essential to not only quantify the purity of this compound but also to identify and characterize any potential process-related impurities or degradants. This note outlines such a strategy, moving beyond simple pass/fail criteria to a holistic understanding of the material's chemical integrity.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource(s)
CAS Number 1006-67-3[1]
Molecular Formula C₉H₇NO[1][4]
Molecular Weight 145.16 g/mol [1]
Appearance Colorless liquid or solid[1]
Boiling Point 103-107 °C at ~5 mmHg[1]
Melting Point 22 °C (lit.)[4]

A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles. This approach minimizes the risk of co-eluting impurities or undetected species. The relationship between these core techniques is illustrated below.

G cluster_0 Primary Quantitative Analysis cluster_1 Structural Confirmation & Identification cluster_2 Thermal & Solid-State Properties HPLC HPLC-UV (Purity Assay, % Area) MS Mass Spectrometry (GC-MS/LC-MS) (Molecular Weight, Impurity ID) HPLC->MS Identify Peaks GC_FID GC-FID (Orthogonal Purity, Volatiles) GC_FID->MS Identify Peaks NMR NMR Spectroscopy (Identity, Structural Impurities) DSC DSC (Crystalline Purity, Melting Point) Batch This compound Batch Batch->HPLC Primary Method Batch->GC_FID Confirms Purity Batch->NMR Confirms Identity Batch->DSC Solid-State Check

Caption: Integrated workflow for this compound purity characterization.

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, separating the main compound from its impurities for quantification.

High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC (RP-HPLC) is the premier technique for quantifying non-volatile organic compounds. For this compound, the combination of a nonpolar stationary phase (C18) and a polar mobile phase provides excellent separation of the main analyte from polar and nonpolar impurities. The phenyl and isoxazole rings are chromophoric, allowing for sensitive detection by UV spectrophotometry.[5]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.[5]

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Phosphoric acid (for mobile phase pH adjustment).[6]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution with the initial mobile phase (70:30 Water:Acetonitrile) to a working concentration of approximately 100 µg/mL.[7]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Before sample analysis, perform at least five replicate injections of the working standard solution.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is ≤ 2.0%.[7]

  • Purity Calculation:

    • Purity is calculated using the area percent method from the resulting chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow A Prepare Mobile Phase & Sample Solution B Equilibrate HPLC System (Stable Baseline) A->B C Perform System Suitability Test (SST) B->C D Inject Sample (in duplicate) C->D E Integrate Peaks & Calculate % Area D->E F Report Purity (Pass/Fail) E->F

Caption: Step-by-step HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an ideal orthogonal technique to HPLC for purity assessment, particularly for identifying volatile or semi-volatile impurities that may be present from the synthesis (e.g., residual solvents, starting materials).[8] The high resolution of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification of separated components by comparing their mass spectra to libraries like NIST.[8] Commercial suppliers often cite purity as determined by GC.[1]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation & Materials:

    • GC system with a capillary column inlet and a mass selective detector.

    • DB-5ms or equivalent column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Helium (carrier gas).

    • Acetonitrile or Ethyl Acetate (GC grade).

  • Chromatographic & MS Conditions:

ParameterSetting
Carrier Gas Flow Helium, 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40 - 450 m/z
  • Sample Preparation:

    • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or ethyl acetate.

  • Data Analysis:

    • Calculate purity based on the % area of the main peak in the Total Ion Chromatogram (TIC).

    • Identify impurity peaks by searching their mass spectra against the NIST library.

Spectroscopic and Thermal Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation and identity confirmation.[9] Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule.[10] Impurities, even at low levels, will often present their own distinct signals, making NMR a powerful tool for detecting structurally related impurities that might co-elute in chromatography.

Protocol: ¹H and ¹³C NMR

  • Instrumentation & Materials:

    • NMR spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent.

  • Data Acquisition & Analysis:

    • Acquire standard ¹H and ¹³C spectra.

    • Confirm the identity by comparing observed chemical shifts to known literature values.[10][11]

    • Integrate all peaks in the ¹H spectrum. The presence of unexpected signals or integrals that do not correspond to the molecular structure indicates impurities.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, DSC shows a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak, which can be used to estimate purity (van't Hoff equation). This makes DSC a valuable tool for assessing the bulk purity of the solid material.

Protocol: DSC Thermal Analysis

  • Instrumentation & Materials:

    • Differential Scanning Calorimeter.

    • Aluminum pans and lids.

  • Experimental Conditions:

    • Sample Weight: 2-5 mg, accurately weighed into an aluminum pan.

    • Temperature Program: Heat from 0 °C to 50 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge (50 mL/min).

  • Data Analysis:

    • Determine the onset temperature and peak maximum of the melting endotherm.

    • A broad peak or a melting point significantly lower than the literature value (22 °C) suggests the presence of impurities.[4]

Conclusion

The characterization of this compound purity requires a scientifically sound, multi-faceted approach. While RP-HPLC serves as the primary quantitative method, its results must be corroborated by orthogonal techniques like GC-MS for volatile impurities, NMR for structural confirmation and detection of related impurities, and DSC for solid-state purity. By integrating these methods, researchers and drug developers can build a comprehensive purity profile, ensuring the quality, safety, and reliability of their work. This self-validating system provides the trustworthiness required for advancing scientific discovery and pharmaceutical development.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the isoxazole scaffold. The isoxazole ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] However, its synthesis is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers that are difficult to separate and reduce overall yield.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these common hurdles.

The Core Challenge: A Tale of Two Isomers

The most prevalent method for synthesizing the isoxazole ring is the Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[5][6][7] The primary challenge arises from the two possible orientations of this cycloaddition, which can lead to the formation of different regioisomers, most commonly 3,5-disubstituted versus 3,4-disubstituted isoxazoles.[5] Controlling which isomer is formed is paramount for any successful synthetic campaign.

The regiochemical outcome is not random; it is dictated by a subtle interplay of electronic and steric factors of the reacting partners, as well as the reaction conditions.[8][9] Understanding these principles is the key to troubleshooting and optimizing your synthesis.

G cluster_main 1,3-Dipolar Cycloaddition: The Regiochemical Dilemma reagents R1-C≡N⁺-O⁻ (Nitrile Oxide) + R2-C≡C-R3 (Alkyne) pathA Pathway A (Favored by Factor X) reagents->pathA pathB Pathway B (Favored by Factor Y) reagents->pathB productA 3,5-Disubstituted Isoxazole pathA->productA [3+2] Cycloaddition productB 3,4-Disubstituted Isoxazole pathB->productB [3+2] Cycloaddition

Caption: Two primary pathways in isoxazole synthesis leading to different regioisomers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Question: I'm performing a 1,3-dipolar cycloaddition and getting a roughly 1:1 mixture of the 3,4- and 3,5-disubstituted isoxazoles. Separation is difficult and the yield of my desired product is low. What can I do?

Answer: This is the most common challenge in isoxazole synthesis. Achieving high regioselectivity requires careful control over several factors. The outcome is governed by the Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the transition state energy and, thus, the product ratio.[6]

Here’s how you can manipulate the reaction to favor one isomer:

1. Catalyst Control: The Most Powerful Lever The choice of catalyst, or lack thereof, can completely reverse regioselectivity.

  • Thermal (Metal-Free) Conditions: In the absence of a catalyst, regioselectivity is often poor, especially if the electronic and steric biases of the substrates are not well-differentiated.[5]

  • Copper(I) Catalysis: Cu(I) catalysts are widely used and strongly favor the formation of 3,5-disubstituted isoxazoles when using terminal alkynes.[10][11][12] The copper acetylide intermediate that forms alters the electronics of the alkyne, directing the nitrile oxide to add in a specific orientation.[13]

  • Ruthenium(II) Catalysis: Ruthenium catalysts can promote the formation of the opposite isomer, often yielding 3,4,5-trisubstituted isoxazoles with high selectivity, even from non-terminal alkynes where copper is ineffective.[11]

2. Substrate Electronics and Sterics The electronic nature of the substituents on both the nitrile oxide and the dipolarophile plays a crucial role.

  • Electron-Withdrawing Groups (EWGs) on the dipolarophile (e.g., esters, ketones) lower its LUMO energy, favoring a specific orbital interaction that often leads to 5-substituted products.

  • Electron-Donating Groups (EDGs) on the dipolarophile raise its HOMO energy, which can change the preferred reaction pathway.

  • Steric Hindrance: A bulky substituent on the alkyne will sterically disfavor the approach of the nitrile oxide's substituted side, often leading to the formation of the less hindered isomer.

3. Strategic Choice of Starting Materials Sometimes, the standard cycloaddition is not the best approach. Alternative methodologies have been developed specifically to enforce regiochemical control.

  • Using β-Enamino Diketones: Cyclocondensation of β-enamino diketones with hydroxylamine offers excellent regiochemical control. By varying reaction conditions (e.g., solvent, base, or Lewis acid), you can selectively access 4,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles from the same precursor.[1][14]

  • Chalcone-Rearrangement Strategy: This method uses rearranged chalcones (β-ketoacetals) to reliably produce 3,4-disubstituted isoxazoles , a class that can be challenging to access via other routes.[15][16]

4. Solvent and Temperature Effects While less impactful than catalysts, these parameters can fine-tune selectivity.

  • Solvent Polarity: The choice of solvent can influence reaction rates and regioselectivity.[8] Experimenting with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, Acetonitrile) can sometimes shift the isomeric ratio in your favor.

  • Temperature: Higher temperatures can sometimes overcome the activation barrier for the undesired pathway, leading to lower selectivity.[8] Running the reaction at the lowest feasible temperature is often beneficial.

Summary Table: Influencing Regioselectivity
FactorCondition / ModificationLikely Favored IsomerRationale / Causality
Catalyst None (Thermal)Mixture, or depends on substrate biasGoverned purely by FMO and sterics of substrates.[5]
Copper(I) salts (e.g., CuI)3,5-disubstituted (from terminal alkynes)Formation of a copper-acetylide intermediate directs the cycloaddition.[10][13]
Ruthenium(II) complexes3,4,5-trisubstitutedDifferent coordination mechanism allows for reaction with internal alkynes.[11]
Substrate EWG on alkyne5-substituted isomerLowers alkyne LUMO, enhancing interaction with nitrile oxide HOMO.
Bulky group on alkyneLess sterically hindered isomerSteric repulsion in the transition state.
Methodology β-Enamino diketone + NH₂OHControllable (3,4-, 4,5-, or 3,4,5-)Reactivity of the two carbonyls can be tuned by conditions (solvent, Lewis acids).[1][14]
Conditions Low TemperatureHigher selectivityFavors the pathway with the lowest activation energy.[8]
Issue 2: My desired regioisomer is forming, but the overall yield is low.

Question: I've managed to get good selectivity for my target isoxazole, but my isolated yield after chromatography is only 20-30%. Where is my product going?

Answer: Low yields, even with good selectivity, are often due to competing side reactions or losses during work-up.

1. The Culprit: Nitrile Oxide Dimerization The most significant competing reaction is the dimerization of the in situ generated nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[8][17] This is especially problematic if the cycloaddition step is slow.

  • Solution 1: Control Concentration: Generate the nitrile oxide slowly in the presence of the dipolarophile. This can be achieved by the slow addition of a base (like triethylamine) to the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride). This keeps the instantaneous concentration of the free nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.

  • Solution 2: Adjust Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile (the alkyne) relative to the nitrile oxide precursor. This increases the probability of a productive cycloaddition.[8]

2. Starting Material or Product Decomposition The N-O bond in isoxazoles can be labile under certain conditions.

  • Harsh Conditions: Excessively high temperatures or strongly acidic/basic conditions during the reaction or work-up can cause the isoxazole ring to decompose.[17] Monitor your reaction by TLC and avoid prolonged heating once the starting material is consumed.

  • Work-up Woes: If your product is an oil instead of a solid, it can be difficult to purify and may be lost during extraction. Try techniques like scratching the flask with a glass rod or adding a non-polar solvent like hexane to induce crystallization.[17]

3. Purification Losses Significant amounts of product can be lost during purification.

  • Column Chromatography: Ensure you have chosen an appropriate solvent system (e.g., Hexane/Ethyl Acetate) for good separation from byproducts.[17] Sometimes the product can co-elute with a byproduct, leading to impure fractions and lower isolated yield.

  • Recrystallization: While excellent for purity, recovery can be low. Ensure you are using a minimal amount of hot solvent to dissolve your product and allow for slow cooling. Common solvent systems for isoxazoles include Ethanol/Water.[17]

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between synthesizing 3,5- and 3,4-disubstituted isoxazoles? A1: The synthesis of 3,5-disubstituted isoxazoles is often more straightforward and is typically achieved via the 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne, often catalyzed by copper(I).[10][12] The synthesis of 3,4-disubstituted isoxazoles is generally more challenging via this classic route. It often requires internal alkynes, which are less reactive, or specialized strategies like the reaction of β-ketoacetals with hydroxylamine or enamine-triggered [3+2] cycloadditions to ensure the correct regiochemical outcome.[15][18]

Q2: How do I choose between a metal-catalyzed and a metal-free approach? A2: Your choice depends on your target isomer and substrate.

  • Choose Metal-Catalyzed (CuI) if: Your target is a 3,5-disubstituted isoxazole and you are using a terminal alkyne. The reaction is often faster, cleaner, and more regioselective than the thermal equivalent.[10]

  • Choose Metal-Free if: You are exploring novel reactivity, aiming for a "greener" synthesis, or using substrates incompatible with metals.[5] Be aware that you may need to invest more time in optimizing conditions to control regioselectivity. Some modern metal-free methods provide excellent control but may require more specialized starting materials.[18]

Q3: My crude product is an oil and won't crystallize. How can I purify it? A3: This is a common problem. First, ensure all residual solvent has been removed under high vacuum.[17] If it remains an oil, your primary purification method will be silica gel column chromatography. If it is still impure, consider techniques like distillation (if thermally stable) or preparative HPLC. To induce crystallization from the purified oil, you can try dissolving it in a minimal amount of a polar solvent (like ether or ethyl acetate) and then slowly adding a non-polar solvent (like hexane or pentane) until it becomes cloudy, then allowing it to stand.[17]

Protocol Example: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via CuI Catalysis

This protocol describes a one-pot, three-component reaction to selectively synthesize 3,5-disubstituted isoxazoles, adapted from a demonstrated, reliable method.[10] This method leverages a Sonogashira coupling followed by an intramolecular cyclization, all catalyzed by inexpensive CuI.

Reaction: Synthesis of 3-Phenyl-5-methylisoxazole

Materials:

  • Benzoyl chloride (1.0 mmol)

  • Propyne (or a suitable precursor, 1.2 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Sodium Acetate (AcONa, 2.4 mmol)

  • Tetrahydrofuran (THF), anhydrous (2 mL)

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add CuI (0.05 mmol), triethylamine (3.0 mmol), and anhydrous THF (2 mL).

  • Add benzoyl chloride (1.0 mmol) to the stirred mixture.

  • Introduce propyne (1.2 mmol) to the reaction vessel.

  • Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the formation of the intermediate α,β-unsaturated ynone by TLC.

  • After the initial coupling is complete, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the flask.

  • Continue stirring at 60 °C for an additional 5 hours. Monitor the formation of the isoxazole product by TLC.

  • Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methylisoxazole.

Causality: The CuI catalyst is dual-acting. First, it facilitates the Sonogashira coupling of the acid chloride and the alkyne to form the key ynone intermediate. Second, it is proposed to play a role in the subsequent cyclization with hydroxylamine, ensuring high regioselectivity for the 3,5-disubstituted product, in contrast to the mixture often obtained in uncatalyzed reactions.[10]

References

Technical Support Center: Purification Strategies for 5-Phenylisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the purification of 5-phenylisoxazole isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating specific isomers of phenylisoxazole, a common scaffold in medicinal chemistry. The structural similarity between regioisomers, such as 3-phenylisoxazole and this compound, often leads to nearly identical physical properties, making their separation a significant purification challenge.[1][2] This guide provides in-depth, experience-driven answers to common questions, troubleshooting tips for prevalent issues, and validated protocols to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of this compound isomers.

Q1: Why are this compound and its regioisomers (e.g., 3-phenylisoxazole) so difficult to separate?

A1: The primary challenge lies in the high degree of structural similarity. Regioisomers have the same molecular formula and weight, and often possess very similar polarity, solubility, and crystal packing tendencies. This results in nearly identical behavior in common purification systems:

  • Chromatography: Isomers exhibit very close retention factors (Rƒ) on Thin-Layer Chromatography (TLC) and co-elute during column chromatography because their interaction with the stationary phase (e.g., silica gel) is almost identical.[2][3]

  • Crystallization: Their similar structures can allow them to co-crystallize, forming a mixed crystal lattice that is difficult to resolve by simple recrystallization.[2]

Q2: What is the first step I should take when faced with a mixture of phenylisoxazole isomers?

A2: The crucial first step is to develop an analytical method to visualize the separation. Thin-Layer Chromatography (TLC) is the most effective initial technique.[1][4] Before attempting any large-scale purification, you must confirm that you can achieve at least partial separation on a TLC plate. If you cannot distinguish the isomers on TLC, you will not be able to separate them using standard flash column chromatography.[3]

Q3: My isomers are inseparable on TLC. What does this mean for my purification strategy?

A3: If your isomers show identical Rƒ values across a wide range of solvent systems on TLC, conventional flash chromatography on silica gel is unlikely to succeed.[2][5] At this point, you must pivot to higher-resolution techniques. The two primary alternatives are:

  • High-Performance Liquid Chromatography (HPLC): Often the most effective method for separating stubborn isomers.[5][6]

  • Derivative Formation: Chemically modify the isomers to create new compounds with more distinct physical properties, separate the derivatives, and then reverse the chemical modification. This is a more complex, multi-step approach and is generally considered a last resort.

Q4: How do I confirm the identity of my purified isomer?

A4: Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers.[6]

  • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substituent pattern. For example, the proton on the isoxazole ring (at C4) will have a different chemical shift in this compound compared to the corresponding proton in 3-phenylisoxazole.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity and are vital for definitive assignment.[6]

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns under tandem MS (MS/MS) conditions can sometimes differ, providing additional evidence for identification.[6]

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the most common purification method. This section provides solutions to problems frequently encountered when using it to separate this compound isomers.

Q5: My spots are very close on TLC (ΔRƒ < 0.1). How can I improve the separation for a column?

A5: A small ΔRƒ indicates a challenging separation that requires careful optimization.

  • Cause: The chosen solvent system is not selective enough for the isomers.

  • Solution 1: Systematic Solvent Screening: Do not rely on a single solvent system. Test a wide range of eluents with varying polarities and chemical properties. A structured approach is best.[3][7] See the protocol below for a detailed screening method.

  • Solution 2: Reduce Solvent Strength: A weaker eluent (less polar) will cause all compounds to move slower on the plate, which can sometimes magnify small differences in Rƒ. Aim for an Rƒ value of ~0.2-0.3 for your target compound.

  • Solution 3: Additives: For compounds with acidic or basic functional groups, adding a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape and sometimes enhance separation.[7]

Experimental Protocol: Systematic TLC Solvent Screening
  • Prepare Stock Solution: Dissolve a small sample of your crude isomeric mixture in a suitable solvent like ethyl acetate or dichloromethane.

  • Spot TLC Plates: Spot the mixture onto at least 3-4 different TLC plates (silica gel).

  • Develop in Different Solvent Systems: Prepare developing chambers with the solvent systems listed in the table below.

  • Visualize and Compare: After developing, visualize the plates under UV light and/or with a stain. Compare the ΔRƒ between the isomers in each system.

  • Select the Best System: Choose the solvent system that provides the largest ΔRƒ for scale-up to column chromatography.

Table 1: Recommended TLC Screening Solvents for Isoxazole Isomers
Solvent ClassPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Starting Ratio (v/v)Notes
Standard Hexanes / HeptaneEthyl Acetate (EtOAc)9:1The most common starting point. Vary ratio from 95:5 to 1:1.
Alternative Dipole Hexanes / HeptaneDichloromethane (DCM)1:1DCM offers different selectivity compared to EtOAc.
Aromatic TolueneEthyl Acetate (EtOAc)9:1The aromatic solvent can have specific π-π interactions that aid separation.[3]
Ether-based Hexanes / HeptaneDiethyl Ether (Et₂O)8:2Ether is less polar than EtOAc and can provide different selectivity.

Q6: I ran a column with the "best" solvent from my TLC screen, but the isomers still co-eluted. What went wrong?

A6: This is a common issue where TLC separation doesn't translate perfectly to a column.

  • Cause 1: Overloading the Column: The most frequent cause of failure. Too much sample loaded onto the column exceeds its separation capacity, causing bands to broaden and overlap.

  • Solution 1: Reduce the Load: As a rule of thumb for difficult separations, use a high ratio of silica to sample, at least 100:1 (e.g., 100g of silica for 1g of crude material).[7]

  • Cause 2: Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

  • Solution 2: Pack a High-Quality Column: Ensure the silica bed is well-compacted and level. Using a "slurry packing" method is generally more reliable than "dry packing."

  • Cause 3: Band Broadening: The longer the compound stays on the column, the broader the elution band becomes.

  • Solution 3: Use a Longer Column and/or Finer Silica: A longer, narrower column increases the number of theoretical plates, providing more opportunities for separation. Using smaller particle size silica (e.g., 25-40 µm instead of 40-63 µm) can also significantly improve resolution, though it may require higher pressure (flash systems).[7]

Part 3: Advanced Purification: HPLC & Crystallization

When standard chromatography fails, more powerful techniques are required.

High-Performance Liquid Chromatography (HPLC)

Q7: When should I switch from flash chromatography to preparative HPLC?

A7: Switch to preparative HPLC when you have exhausted optimization of flash chromatography. HPLC is the method of choice when isomers are nearly identical in polarity (ΔRƒ < 0.05) or if you require very high purity (>99%).[5][6]

Q8: What column and mobile phase should I start with for HPLC separation of phenylisoxazole isomers?

A8: Reversed-phase HPLC is typically the most effective method.[6]

  • Column Selection: A standard C18 column is the universal starting point. If separation is poor, switching to a column with a different stationary phase chemistry can provide the necessary selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent alternatives as they can engage in π-π interactions with the phenyl ring of your isomers, offering a different separation mechanism than the hydrophobic interactions of a C18 column.[6]

  • Mobile Phase: A gradient of water and acetonitrile is standard. Both solvents should be modified with 0.1% formic acid or trifluoroacetic acid (TFA). These acidic additives protonate silanols on the stationary phase and ensure the analyte is in a single protonation state, leading to sharper peaks and better reproducibility.[6]

Table 2: Example Starting Conditions for Reversed-Phase HPLC
ParameterRecommended SettingRationale
Instrumentation HPLC system with UV detectorStandard for aromatic compounds.
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose starting point.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase. Acid improves peak shape.
Gradient 5% B to 95% B over 15 minA broad gradient to find the elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmPhenylisoxazoles strongly absorb UV light.
Crystallization

Q9: My isomeric mixture is a solid. Can I use recrystallization instead of chromatography?

A9: Recrystallization can be an effective and scalable purification method, but only if the isomers have significantly different solubilities in a particular solvent system and do not co-crystallize.[1]

  • How to Test: Use small-scale screening. Place ~10-20 mg of the mixture in several different test tubes. Add a single solvent (e.g., ethanol, ethyl acetate, toluene, hexanes) dropwise while heating until the solid dissolves. Let it cool slowly to room temperature, then in an ice bath.

  • Successful Outcome: One isomer crystallizes out as a pure solid, while the other remains in the mother liquor. You must analyze both the crystals and the liquor by an analytical method (TLC, HPLC, or NMR) to confirm separation.

  • Common Problem: The isomers co-crystallize, meaning the resulting solids are still a mixture.[2] If this happens, chromatography is the more viable path.

Part 4: Workflow and Final Confirmation

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for tackling the purification of this compound isomers.

Purification_Workflow cluster_start Initial Analysis cluster_tlc TLC Screening cluster_flash Flash Chromatography cluster_hplc High-Resolution Methods cluster_end Final Product start Crude Isomer Mixture tlc Run TLC with multiple solvent systems (Hex/EtOAc, Tol/EtOAc, etc.) start->tlc check_sep Good Separation? (ΔRf > 0.1) tlc->check_sep flash Optimize & Run Flash Column (High silica ratio, long column) check_sep->flash Yes hplc Develop Preparative HPLC Method (C18, Phenyl-Hexyl, or PFP column) check_sep->hplc No check_purity1 Pure Isomer? flash->check_purity1 check_purity1->hplc No final Pure Isomer Confirmed (NMR, MS) check_purity1->final Yes check_purity2 Pure Isomer? hplc->check_purity2 check_purity2->final Yes revisit Re-evaluate Strategy (Consider derivatization) check_purity2->revisit No

Caption: Decision workflow for selecting a purification strategy.

References

common byproducts in 5-phenylisoxazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-phenylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on the identification and removal of prevalent byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve problems but also to proactively prevent them.

Frequently Asked Questions (FAQs)

Q1: I'm synthesizing this compound via a 1,3-dipolar cycloaddition, but my yields are consistently low. What are the likely causes?

Low yields in this synthesis are often traced back to the in-situ generation of the benzonitrile oxide intermediate. The primary competing side reaction is the dimerization of this nitrile oxide to form a diaryl furoxan, a thermodynamically stable byproduct.[1] To favor the desired cycloaddition with phenylacetylene, it is crucial to maintain a low concentration of the nitrile oxide at any given time. This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) to the benzaldoxime precursor in the presence of the phenylacetylene dipolarophile.

Q2: I have a significant amount of a crystalline byproduct that I suspect is a furoxan dimer. How can I confirm its identity and remove it?

The dimerization of benzonitrile oxide typically yields 3,4-diphenylfuroxan. This byproduct can be identified by its distinct spectroscopic signature compared to this compound. For instance, the 1H NMR of 3,5-diphenylisoxazole, a close analog, shows a characteristic singlet for the isoxazole proton around 6.84 ppm.[1] Furoxans lack this feature and will present a more complex aromatic region.

Removal of the furoxan byproduct can be effectively achieved through either recrystallization or column chromatography, leveraging the polarity differences between the isoxazole and the furoxan.

Q3: What are the best practices for monitoring the reaction progress?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will allow for the clear separation of the starting materials (benzaldoxime and phenylacetylene), the desired this compound product, and the furoxan byproduct. An optimal Rf value for the product is typically between 0.3 and 0.7.[2]

Troubleshooting Guide: Byproduct Formation and Removal

Issue: Predominant Formation of Diphenylfuroxan
  • Causality: The dimerization of benzonitrile oxide is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration. In contrast, the desired 1,3-dipolar cycloaddition is first-order with respect to the nitrile oxide. Therefore, high local concentrations of the nitrile oxide will favor the formation of the furoxan dimer.

  • Preventative Measures:

    • Slow Addition: As mentioned, the slow, dropwise addition of the oxidizing agent is critical.

    • High Dilution: Performing the reaction under high dilution conditions can also disfavor the bimolecular dimerization reaction.[1]

    • Temperature Control: While some heat may be necessary to overcome the activation energy, excessive temperatures can accelerate the rate of both desired and undesired reactions. Careful temperature management is advised.

  • Corrective Action: Purification

    • Recrystallization: this compound and diphenylfuroxan often have different solubilities. A solvent screen is recommended to find an appropriate solvent or solvent pair for selective crystallization. Common solvent systems for recrystallization of aromatic compounds include ethanol, hexanes/ethyl acetate, and toluene.[3]

    • Flash Column Chromatography: This is a highly effective method for separating the product from the furoxan byproduct due to their differing polarities.

Issue: Presence of Unreacted Starting Materials
  • Causality: Incomplete reaction can be due to several factors, including insufficient reaction time, suboptimal temperature, or degradation of reagents.

  • Preventative Measures:

    • Reagent Quality: Ensure the purity and dryness of all starting materials and solvents.

    • Stoichiometry: While a slight excess of the dipolarophile (phenylacetylene) can be used, a large excess may complicate purification.

    • Reaction Monitoring: Use TLC to monitor the reaction until the limiting starting material is consumed.

  • Corrective Action: Purification

    • Aqueous Workup: Unreacted benzaldoxime can often be removed with an aqueous wash.

    • Column Chromatography: Flash chromatography is effective at separating the non-polar phenylacetylene and the more polar benzaldoxime from the this compound product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for 1,3-dipolar cycloadditions.

  • Reaction Setup: To a solution of benzaldoxime (1.0 eq) and phenylacetylene (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.1 eq).

  • Nitrile Oxide Generation: Cool the mixture in an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 hexanes:ethyl acetate).

  • Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column with an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 hexanes:ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar phenylacetylene and furoxan byproduct will typically elute before the more polar this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

CompoundTypical Rf (4:1 Hexanes:EtOAc)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
This compound ~0.47.85-7.79 (m, 2H), 7.52-7.45 (m, 3H), 6.84 (s, 1H)170.3, 162.9, 130.1, 129.0, 128.8, 127.4, 125.7, 97.4
3,4-Diphenylfuroxan ~0.67.6-7.4 (m, 10H)157.0, 130.0, 129.5, 128.5, 114.0

Note: NMR data for 3,5-diphenylisoxazole is provided as a close analog to this compound.[1] Furoxan data is representative.

Visualizations

Synthesis_and_Byproduct cluster_synthesis Synthesis Pathway cluster_byproduct Byproduct Formation benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide (Intermediate) benzaldoxime->nitrile_oxide Oxidation (e.g., NCS) phenylacetylene Phenylacetylene isoxazole This compound (Desired Product) phenylacetylene->isoxazole 1,3-Dipolar Cycloaddition nitrile_oxide->isoxazole 1,3-Dipolar Cycloaddition nitrile_oxide2 Benzonitrile Oxide (Intermediate) furoxan 3,4-Diphenylfuroxan (Byproduct) nitrile_oxide2->furoxan Dimerization

Caption: Synthetic pathway to this compound and competing byproduct formation.

Purification_Workflow cluster_purification Purification crude Crude Reaction Mixture (Isoxazole, Furoxan, Starting Materials) chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_isoxazole Pure this compound chromatography->pure_isoxazole impurities Removed Impurities chromatography->impurities recrystallization->pure_isoxazole recrystallization->impurities

Caption: General workflow for the purification of this compound.

References

improving yield and purity of 5-phenylisoxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-phenylisoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and issues encountered during this compound synthesis.

Q1: My overall yield for the this compound synthesis is consistently low. What are the most common culprits?

A1: Low yields in isoxazole synthesis can typically be traced back to one of four areas:

  • Instability of Intermediates: For methods involving 1,3-dipolar cycloaddition, the nitrile oxide intermediate is highly reactive and prone to decomposition or dimerization into furoxans, especially if the dipolarophile (e.g., phenylacetylene) is not sufficiently reactive or present in the correct stoichiometry.[1][2]

  • Suboptimal Reaction Conditions: The regioselectivity and reaction rate are highly sensitive to pH, temperature, and solvent. For instance, in syntheses from β-diketones, acidic to neutral conditions favor the 5-phenyl isomer, while basic conditions can lead to the undesired 3-phenyl regioisomer.[3][4]

  • Purity of Starting Materials: The presence of impurities in starting materials, such as the chalcone, aldoxime, or β-diketone, can inhibit the reaction or lead to a cascade of side products that are difficult to separate.

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification phases. This compound can be sensitive to harsh work-up conditions, and co-eluting impurities can make chromatographic separation challenging.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A2: The identity of side products is highly dependent on your synthetic route.

  • From 1,3-Dipolar Cycloaddition: The most common byproduct is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide intermediate.[1] You may also see unreacted starting materials (aldoxime, alkyne).

  • From Chalcone Condensation: Incomplete reaction will leave starting chalcone. You may also form the intermediate oxime or other condensation byproducts.

  • From β-Diketone Condensation: The primary side product is often the regioisomer, 3-phenyl-5-methylisoxazole, particularly if the reaction pH is not carefully controlled.[3][4]

Q3: How do I effectively purify my crude this compound product?

A3: A multi-step approach is often best.

  • Aqueous Work-up: First, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities. Neutralize the reaction mixture carefully before extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[5][6]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating this compound from unreacted starting materials and most side products. A common eluent system is a gradient of ethyl acetate in hexane.[5][7][8]

  • Recrystallization: For achieving high purity, recrystallization is the final and most critical step.[7][9] The choice of solvent is crucial; common systems include ethanol, or mixed solvents like hexane/ethyl acetate or hexane/acetone.[10] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Troubleshooting Guide 1: 1,3-Dipolar Cycloaddition

This pathway involves the in situ generation of a nitrile oxide from a precursor (commonly benzaldoxime) which then reacts with an alkyne (phenylacetylene).

Q4: My cycloaddition reaction is low-yielding, and I suspect nitrile oxide dimerization. How can I prevent this?

A4: Nitrile oxide dimerization into furoxans is a classic competing reaction that reduces the yield of the desired isoxazole.[1] The key is to ensure the cycloaddition reaction is faster than the dimerization.

Causality: The nitrile oxide is a high-energy intermediate. In the absence of a reactive dipolarophile (the alkyne), it will react with itself.

Solutions:

  • Slow Addition: Instead of adding the oxidant (e.g., N-Chlorosuccinimide, NCS) all at once, add it slowly and portion-wise to the solution containing both the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne over the dimerization.

  • Optimize Stoichiometry: Use a slight excess of the dipolarophile (alkyne), typically 1.1 to 1.2 equivalents, to ensure there is always an available reaction partner for the generated nitrile oxide.

  • Increase Reaction Concentration: While counterintuitive, sometimes a higher concentration can favor the desired cycloaddition, as it increases the probability of a nitrile oxide molecule colliding with an alkyne rather than another nitrile oxide.

Workflow: Optimizing Nitrile Oxide Trapping

The following diagram illustrates the decision-making process for minimizing nitrile oxide dimerization.

G start Low Yield: Suspected Nitrile Oxide Dimerization check_oxidant Is the oxidant added all at once? start->check_oxidant slow_add Action: Implement slow, portion-wise addition of the oxidant (e.g., NCS). check_oxidant->slow_add Yes check_stoich Are the aldoxime and alkyne in a 1:1 ratio? check_oxidant->check_stoich No slow_add->check_stoich excess_alkyne Action: Use a slight excess (1.1-1.2 eq) of the alkyne. check_stoich->excess_alkyne Yes check_conc Is the reaction very dilute? check_stoich->check_conc No excess_alkyne->check_conc inc_conc Action: Increase reaction concentration (e.g., from 0.1 M to 0.5 M). check_conc->inc_conc Yes end_node Re-evaluate Yield check_conc->end_node No inc_conc->end_node

Caption: Troubleshooting workflow for low yield due to nitrile oxide dimerization.

Reaction Mechanism: 1,3-Dipolar Cycloaddition vs. Dimerization

This diagram shows the desired reaction pathway against the competing side reaction.

G cluster_main Desired Pathway: [3+2] Cycloaddition cluster_side Side Reaction: Dimerization benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide (Intermediate) benzaldoxime->nitrile_oxide [O] (e.g., NCS) isoxazole This compound (Product) nitrile_oxide->isoxazole phenylacetylene Phenylacetylene phenylacetylene->isoxazole nitrile_oxide_2 Benzonitrile Oxide (Intermediate) furoxan Furoxan (Dimer Byproduct) nitrile_oxide_2->furoxan Dimerization

Caption: Competing pathways for the benzonitrile oxide intermediate.

Troubleshooting Guide 2: Cyclocondensation from Chalcones

This classic method involves reacting a chalcone (1-phenyl-3-aryl-2-propen-1-one) with hydroxylamine hydrochloride, typically in the presence of a base.

Q5: My chalcone-based synthesis gives a poor yield and an impure product. How can I optimize this reaction?

A5: Success in this reaction hinges on reaction time, temperature, and the choice of base. The reaction proceeds via the formation of an intermediate isoxazoline, which is then oxidized to the isoxazole.

Causality: An incomplete reaction will leave unreacted chalcone and the isoxazoline intermediate. A base that is too strong or reaction conditions that are too harsh can promote side reactions and decomposition.

Solutions:

  • Base Selection: A moderate base is often sufficient. While strong bases like potassium hydroxide (KOH) are commonly used, milder bases like sodium acetate can sometimes provide a cleaner reaction profile.[6]

  • Temperature and Time: These reactions are often run at reflux.[6][11] It is critical to monitor the reaction by TLC to determine the optimal reaction time. Pushing the reaction for too long after the starting material is consumed can lead to degradation.

  • Solvent: Ethanol is the most common solvent for this transformation, as it effectively dissolves both the chalcone and hydroxylamine hydrochloride.[6][11]

Data Presentation: Effect of Reaction Conditions on Chalcone Cyclization

The following table summarizes typical outcomes based on varied reaction parameters.

EntryBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)Key Observation
1KOH (40%)EthanolReflux (78°C)1260-70Standard, effective method.[6]
2Sodium AcetateEthanolReflux (78°C)16-2455-65Milder conditions, may require longer time.
3PiperidineEthanolReflux (78°C)1681-93Reported high yields for specific substrates.[12]
4KOHAcetone0-5°C to RT6-840-50Lower temperatures may reduce side products but also slow the reaction.
Experimental Protocol: Synthesis of this compound from Chalcone

This protocol is a representative procedure based on established literature methods.[6][11]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Crushed ice

  • Hydrochloric acid (1 M, for neutralization if needed)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Base Addition: To this solution, add a 40% aqueous solution of KOH (5 mL) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane).

  • Work-up: After the reaction is complete (disappearance of the chalcone spot), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

References

Technical Support Center: Navigating Scalability in 5-Phenylisoxazole Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-phenylisoxazole production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Here, we address common challenges with practical, field-proven insights and troubleshooting guides in a direct question-and-answer format. Our goal is to ensure your experimental success by grounding our advice in established scientific principles and safety protocols.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Scaling Up

This section addresses fundamental questions that often arise when transitioning from laboratory-scale synthesis to larger-scale production of this compound.

Q1: What are the most critical factors to consider when scaling up this compound synthesis from benchtop to a pilot plant?

A1: Scaling up any chemical synthesis introduces complexities that are often not apparent at the lab scale.[1][2] For this compound, the primary concerns are:

  • Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio.[3][4] This can lead to side reactions, product decomposition, and significant safety hazards.

  • Mass Transfer and Mixing: Inefficient mixing in large vessels can result in localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction progress and the formation of impurities.[3][4]

  • Reaction Kinetics and Selectivity: Reaction conditions that are optimal on a small scale may not be directly transferable. Changes in mixing and heat transfer can alter reaction selectivity, impacting both yield and purity.[1][3]

  • Reagent Handling and Safety: Handling larger quantities of hazardous materials, such as hydroxylamine, requires stringent safety protocols and specialized equipment.[5][6][7]

  • Product Isolation and Purification: Techniques like crystallization and chromatography can be more challenging to perform efficiently and effectively at a larger scale.[3]

Q2: I'm observing a significant drop in yield for my 1,3-dipolar cycloaddition reaction to form this compound upon scale-up. What are the likely causes?

A2: A decrease in yield during the scale-up of a 1,3-dipolar cycloaddition is a common issue.[8] The most probable causes include:

  • Dimerization of the Nitrile Oxide: The in-situ generated nitrile oxide intermediate can rapidly dimerize to form furoxans, a significant competing side reaction.[8][9] This is often exacerbated by poor temperature control and localized high concentrations of the nitrile oxide precursor.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical for efficient nitrile oxide generation.[8] Conditions that worked at a small scale may need to be re-optimized for larger volumes.

  • Inefficient Mixing: Poor mixing can lead to a non-homogenous reaction mixture, where the nitrile oxide has more opportunity to dimerize before it can react with the alkyne.[3]

To mitigate these issues, consider a slow, controlled addition of the nitrile oxide precursor or the base to maintain a low steady-state concentration of the reactive intermediate.[8] Re-evaluating the solvent system and ensuring robust agitation are also crucial steps.

Q3: What are the primary safety concerns associated with the large-scale use of hydroxylamine in this compound synthesis?

A3: Hydroxylamine and its solutions, particularly at concentrations above 50 wt%, can be hazardous and require careful handling.[5][6] Key safety concerns include:

  • Explosive Decomposition: Concentrated hydroxylamine solutions are susceptible to explosive decomposition, which can be triggered by heat, friction, or contamination with certain metal ions.[5][6][7]

  • Exothermic Reactions: The reaction of hydroxylamine with carbonyl compounds can be exothermic. On a large scale, this heat generation must be carefully managed to prevent runaway reactions.[10]

  • Toxicity and Corrosivity: Hydroxylamine is toxic, corrosive, and can be absorbed through the skin.[7][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[11][12]

It is highly recommended to handle hydroxylamine as a salt (e.g., hydroxylamine hydrochloride) whenever possible and to work with dilute solutions.[7] Always conduct a thorough risk assessment before performing any large-scale reaction involving hydroxylamine.[3]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This guide provides a systematic approach to resolving common problems encountered during the production of this compound.

Issue Potential Causes Recommended Solutions & Corrective Actions
Low Yield - Incomplete reaction.[10]- Side reactions (e.g., nitrile oxide dimerization).[8][9]- Product loss during workup and purification.[9]- Monitor reaction progress by TLC or GC-MS to ensure completion.[10]- Optimize reaction temperature and stoichiometry.[8][10]- Consider slow addition of reagents to minimize side reactions.[8]- Refine extraction and purification procedures to minimize losses.[9]
Product Oils Out/Fails to Crystallize - Presence of residual solvent.[9]- Impurities inhibiting crystallization.- Ensure complete removal of volatile organic solvents under reduced pressure.[9]- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product.[9]- Add a small amount of a non-polar solvent (e.g., hexane) to precipitate the product.[9]- If impurities are suspected, re-purify the product via column chromatography.
Formation of Regioisomers - Lack of regioselectivity in the cycloaddition step.- The choice of catalyst, solvent, and temperature can significantly influence regioselectivity.[8]- Copper(I)-catalyzed reactions often provide high regioselectivity.[13]- Systematically optimize reaction conditions to favor the desired isomer.[13]
Exothermic Runaway Reaction - Poor heat dissipation in a large reactor.[3][4]- Ensure the reactor has adequate cooling capacity.[10]- Implement semi-batch addition of reagents to control the rate of heat generation.[10]- Dilute the reaction mixture to increase the heat capacity of the system.
Difficulties in Product Purification - Presence of unreacted starting materials or byproducts.[9]- Optimize the reaction to drive it to completion.- Employ an appropriate workup procedure, such as an acid-base extraction, to remove impurities.[10]- Select a suitable solvent system for recrystallization or column chromatography.[9]

Section 3: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for common synthetic routes to this compound, adaptable for scale-up considerations.

Protocol 1: Synthesis of this compound from 3-(Dimethylamino)-1-phenylprop-2-en-1-one

This method is advantageous for its operational simplicity and use of an aqueous medium.[14]

Reaction:

3-(Dimethylamino)-1-phenylprop-2-en-1-one 3-(Dimethylamino)-1-phenylprop-2-en-1-one This compound This compound 3-(Dimethylamino)-1-phenylprop-2-en-1-one->this compound Hydroxylamine Hydrochloride, Water, 50°C

A simplified reaction scheme.

Procedure:

  • To a suitably sized reaction vessel equipped with a mechanical stirrer and temperature probe, add 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 mmol equivalent) and hydroxylamine hydrochloride (1.0 mmol equivalent).[9]

  • Add water (5 mL per mmol of starting material) to the vessel.[9]

  • Stir the mixture and heat to 50 °C for 2 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the resulting solid by suction filtration.[9]

  • Wash the solid with cold water to remove any residual salts.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.[9]

Protocol 2: Ultrasound-Assisted, Three-Component Synthesis

Ultrasound irradiation can accelerate reaction rates and improve yields, offering a green chemistry approach.[15][16]

Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Aromatic Aldehyde Aromatic Aldehyde Ultrasound Irradiation Ultrasound Irradiation Aromatic Aldehyde->Ultrasound Irradiation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Ultrasound Irradiation Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->Ultrasound Irradiation Vitamin B1 (catalyst) Vitamin B1 (catalyst) Vitamin B1 (catalyst)->Ultrasound Irradiation Water (solvent) Water (solvent) Water (solvent)->Ultrasound Irradiation Precipitation Precipitation Ultrasound Irradiation->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization

Ultrasound-assisted synthesis workflow.

Procedure:

  • In a reaction vessel suitable for sonication, combine the aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a catalytic amount of Vitamin B1 in water.[16]

  • Place the vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature.[16]

  • Monitor the reaction by TLC. These reactions are often complete within 30-60 minutes.[16]

  • Upon completion, the solid product typically precipitates from the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.[16]

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.[16]

Section 4: Data Summary & Visualization

Comparison of Synthetic Methods
Method Key Features Typical Reaction Time Typical Yield Reference
Conventional Heating Standard laboratory procedure.2-4 hours70-85%[9]
Ultrasound-Assisted Green chemistry approach, accelerated reaction.30-60 minutes>90%[16]
Microwave-Assisted Rapid heating, can improve yields.5-15 minutes85-95%[17]

Section 5: Logical Relationships in Troubleshooting

Low Yield Low Yield Incomplete Reaction Incomplete Reaction Incomplete Reaction->Low Yield Optimize Temperature/Time Optimize Temperature/Time Incomplete Reaction->Optimize Temperature/Time Side Reactions Side Reactions Side Reactions->Low Yield Slow Reagent Addition Slow Reagent Addition Side Reactions->Slow Reagent Addition Purification Losses Purification Losses Purification Losses->Low Yield Refine Workup Refine Workup Purification Losses->Refine Workup

Troubleshooting flowchart for low yield.

This technical support center provides a foundational guide to managing scalability issues in this compound production. By understanding the core principles of chemical engineering and the specific challenges of isoxazole chemistry, researchers can develop robust and scalable synthetic processes.

References

Technical Support Center: Overcoming Poor Solubility of 5-Phenylisoxazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with 5-phenylisoxazole derivatives. These heterocyclic compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous drug candidates.[1][2][3][4][5] However, their characteristically rigid and often lipophilic nature frequently leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible assay data.[6][7][8]

This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying scientific principles. By understanding the "why" behind each technique, you can make informed decisions to overcome solubility-related obstacles in your experiments.

Troubleshooting Guide: From Precipitation to Inconsistent Data

This section addresses specific, common problems encountered during experimental workflows.

Issue 1: My this compound derivative precipitates immediately when diluted from its organic stock into my aqueous assay buffer.

This phenomenon, often called "crashing out," is the most frequent manifestation of poor aqueous solubility. It occurs when the compound, stable in a high-concentration organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower, leading to immediate precipitation.

Potential Cause A: Low Aqueous Solubility & Improper Dilution Technique

The transition from a 100% organic solvent environment to a >99% aqueous one is a thermodynamic shock to a hydrophobic molecule. The key is to manage this transition carefully.

Solution: Optimized Stock Preparation and Serial Dilution

  • Primary Stock Preparation: The first step is always to create a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard and the recommended starting point due to its powerful solubilizing capacity for a wide range of nonpolar compounds.[9][10]

  • Dilution Protocol: Never add a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This method does not allow for adequate mixing at the point of entry, causing localized high concentrations that precipitate instantly. Instead, perform a stepwise or serial dilution.

Experimental Protocol: Preparing and Diluting Stock Solutions
  • Stock Solution Preparation:

    • Weigh out a precise amount of your this compound derivative.

    • Add 100% DMSO to achieve a high-concentration stock, typically between 10-30 mM. Ensure complete dissolution. Gentle warming (to 37°C) or brief vortexing can be used.[11] Visually inspect for any remaining solid material.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12][13]

  • Working Solution Dilution:

    • Create an intermediate dilution of your stock in 100% DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

    • To prepare your final working concentration (e.g., 10 µM in an assay buffer with a final DMSO concentration of 0.1%), add the required volume of the 1 mM intermediate stock to your assay buffer while vortexing or stirring the buffer.[12] This rapid dispersion is critical to avoid localized precipitation.

    • Visually inspect the final solution against a light source for any signs of cloudiness or precipitate.

Potential Cause B: "Salting Out" Effect

High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds by reducing the amount of "free" water available for solvation.

Solution: Buffer Composition Analysis

  • If your assay protocol allows, try preparing the buffer with a lower salt concentration (e.g., reduce NaCl from 150 mM to 50 mM) and re-test for precipitation.[14]

  • Always ensure your vehicle control contains the same final buffer and solvent composition as your test wells.

Potential Cause C: Compound Instability at Assay pH

The isoxazole ring can be susceptible to hydrolysis, particularly under basic conditions.[15] While generally stable at neutral and acidic pH, prolonged incubation at a pH > 8.0, especially at 37°C, could lead to ring-opening, yielding a different, potentially less soluble, chemical entity.[15][16]

Solution: pH Stability Check

  • Incubate your compound in the final assay buffer (at the working concentration) for the full duration of your experiment.

  • At the end of the incubation, centrifuge the sample and analyze the supernatant by HPLC or LC-MS to check for degradation products and quantify the amount of compound remaining in solution.

Issue 2: My assay results are inconsistent, or the compound shows lower potency than expected in cell-based assays versus biochemical assays.

This often points to a more subtle solubility problem where the compound isn't fully precipitated but exists in a non-bioavailable state.

Potential Cause A: Time-Dependent Precipitation or Aggregation

A compound may be kinetically soluble (appears dissolved) upon initial dilution but will slowly precipitate or form aggregates over the course of a multi-hour incubation. These aggregates are often inactive and can lead to misleading results.[8][14] Sonication in the final aqueous buffer is generally not recommended as the high energy can induce the formation of aggregates.[12]

Solution: Solubility Assessment Over Time

  • Visually inspect your assay plates under a microscope at the end of the experiment for signs of crystalline precipitate.

  • If possible, shorten the assay incubation time.

  • To definitively check for time-dependent precipitation, measure the soluble concentration of your compound in the assay buffer at the beginning (t=0) and at the end of the incubation period.

Potential Cause B: Adsorption to Plastic Labware

Hydrophobic compounds are prone to non-specific binding to the surfaces of plastic microplates and pipette tips. This effectively lowers the concentration of the compound available to interact with the biological target.[14]

Solution: Mitigate Non-Specific Binding

  • Use low-binding polypropylene or glass labware whenever possible.

  • Consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween-80, Triton X-100) or Bovine Serum Albumin (BSA) to the assay buffer. These agents act by blocking non-specific binding sites on the plasticware.[14][17]

  • Always pre-rinse pipette tips with the solution to be transferred.

Frequently Asked Questions (FAQs)

Q1: I've tried optimizing my dilution, but my compound is still not soluble enough. What is the next step?

A: If basic techniques fail, you must move to more advanced formulation strategies. The choice depends on the compound's properties and assay compatibility. A logical next step is to conduct a systematic screen of different solubilization methods.

Diagram: Decision Workflow for Solubility Enhancement

A systematic approach to selecting a solubilization strategy.

G Start Compound Precipitates in Aqueous Buffer Stock Optimize Stock Prep & Dilution Technique Start->Stock CheckIon Does the compound have ionizable groups (pKa)? Stock->CheckIon Still insoluble pH_Mod Strategy 1: pH Modification CheckIon->pH_Mod Yes CoSolvent Strategy 2: Co-Solvent Screen CheckIon->CoSolvent No / pH not effective Success Solubility Achieved pH_Mod->Success Cyclodextrin Strategy 3: Use Cyclodextrins CoSolvent->Cyclodextrin Insoluble or Assay Interference CoSolvent->Success Cyclodextrin->Success

Q2: How do I perform a co-solvent screen?

A: A co-solvent screen involves testing a panel of water-miscible organic solvents, often mixed with DMSO, to find a system that maintains solubility upon aqueous dilution.[17] Co-solvents work by reducing the polarity of the water, making the environment more favorable for the hydrophobic compound.[18]

Table 1: Common Co-solvents for In Vitro Assays
Co-SolventTypical Final Assay ConcentrationNotes
DMSO < 0.5%Gold standard; can be cytotoxic at higher concentrations.[19]
Ethanol < 1%Good for many compounds; can affect enzyme activity.
PEG 400 1-5%Polyethylene glycol 400. Good solubilizer, generally low toxicity.[13]
Propylene Glycol (PG) 1-5%Often used in formulations; can increase viscosity.
NMP < 0.5%N-methyl-2-pyrrolidone. Strong solubilizer, use with caution.[20]
DMF < 0.5%Dimethylformamide. Use as a last resort due to potential toxicity.[9]

Protocol: Prepare 10 mM stock solutions of your compound in various co-solvents (or mixtures, e.g., 50:50 DMSO:PEG 400). Dilute them into your assay buffer to the final desired concentration and visually and/or analytically assess solubility.[14]

Q3: What are cyclodextrins and how do they work?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, within this cavity, forming a water-soluble "inclusion complex."[22][23][24] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and low toxicity.[23]

Diagram: Cyclodextrin Inclusion Complex Formation

Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Q4: Can I adjust the pH of my buffer to improve solubility?

A: Yes, if your compound has an ionizable functional group (an acidic or basic moiety).[27] The solubility of ionizable compounds is highly pH-dependent.[14] By adjusting the pH of the buffer to a point where the compound is predominantly in its charged (ionized) state, you can significantly increase its aqueous solubility. First, you would need to determine the pKa of your compound, either experimentally or through computational prediction.

  • For an acidic compound, adjusting the pH to be above its pKa will deprotonate it, forming a more soluble anionic salt.

  • For a basic compound, adjusting the pH to be below its pKa will protonate it, forming a more soluble cationic salt.

Caution: Ensure the new buffer pH is compatible with your assay system (e.g., cell health, enzyme activity).

Q5: What is a "vehicle control" and why is it essential?

A: A vehicle control is a sample that contains everything you add to your experimental wells except for your test compound. This includes the final concentration of assay buffer, DMSO, and any other co-solvents or excipients like cyclodextrins. It is arguably the most critical control in your experiment. Its purpose is to ensure that any observed biological effect is due to your compound and not the solvent or solubilizing agent, which can have their own intrinsic biological activities.[9][19] Without a proper vehicle control, your data is uninterpretable.

References

preventing isoxazole ring opening under harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide is your dedicated resource for navigating a persistent challenge in synthetic chemistry: maintaining the structural integrity of the isoxazole ring under harsh reaction conditions. The isoxazole moiety is a cornerstone in medicinal chemistry, but its inherent reactivity can lead to undesired ring-opening, compromising synthetic pathways and final products.[1] This guide provides in-depth, field-proven insights and actionable protocols to safeguard this critical heterocycle.

Frequently Asked Questions (FAQs)

Q1: What makes the isoxazole ring susceptible to opening?

A: The susceptibility of the isoxazole ring stems from the intrinsic weakness of the nitrogen-oxygen (N-O) bond.[1][2] This bond has a low dissociation energy, making it the primary site of cleavage under reductive conditions. Furthermore, the electronic nature of the ring can make certain protons, particularly at the C4 position, acidic enough to be removed by strong bases, initiating a ring-opening cascade. Electron attachment can also trigger the dissociation of the N-O bond, leading to ring opening.[3][4]

Q2: Which reaction conditions are considered "harsh" for isoxazoles?

A: Several standard synthetic conditions can be detrimental to the isoxazole ring:

  • Catalytic Hydrogenation: Widely used for reducing nitro groups, alkenes, or other functional groups, this method is notoriously harsh on isoxazoles. Catalysts like Palladium on carbon (Pd/C) and Raney Nickel readily facilitate the hydrogenolysis of the weak N-O bond.[5]

  • Strongly Basic Conditions: Saponification of esters using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to isoxazole decomposition.[5][6][7] The rate of this base-catalyzed ring opening is significantly faster at elevated temperatures.[6]

  • Metal Hydride Reductions: While useful for many transformations, potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to ring cleavage, depending on the substrate and reaction conditions.[8][9]

  • High Temperatures: Thermal stress can provide the activation energy needed for isoxazole rearrangement or decomposition.[5]

Q3: What are the primary products of isoxazole ring opening?

A: The products are highly dependent on the cleavage mechanism. Reductive cleavage of the N-O bond typically yields β-enamino ketones or β-aminoenones.[5][10] Base-mediated opening can lead to a variety of rearranged products, often involving the formation of a cyano-containing intermediate.

Troubleshooting Guides for Common Synthetic Challenges

Scenario 1: Preserving the Isoxazole Ring During Reduction Reactions

Problem: A functional group (e.g., nitro, alkene, alkyne) on a molecule containing an isoxazole needs to be reduced, but standard catalytic hydrogenation with Pd/C or Raney Ni cleaves the isoxazole ring.

Root Cause Analysis: The catalysts commonly used for hydrogenation, such as palladium and nickel, are highly effective at activating hydrogen for the reductive cleavage (hydrogenolysis) of the weak N-O bond in the isoxazole ring.

Troubleshooting Workflow:

Caption: Decision tree for selecting a suitable reduction method.

Detailed Protocols:

  • Protocol 1: Transfer Hydrogenation for Nitro Group Reduction

    • Dissolve the isoxazole-containing nitro compound in methanol or ethanol.

    • Add 5-10 equivalents of ammonium formate.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure and purify as needed.

  • Protocol 2: Chemoselective Reduction of a Nitro Group with Iron

    • In a round-bottom flask, create a slurry of iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) in a mixture of ethanol and water (e.g., 2:1).

    • Heat the slurry to reflux.

    • Add the isoxazole-containing nitro compound, either neat or as a solution in ethanol.

    • Maintain reflux and monitor the reaction progress.

    • Once the reaction is complete, cool to room temperature and filter through Celite.

    • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Protocol 3: Hydrogenation with Alternative Catalysts

    • Dissolve the substrate in a suitable solvent (e.g., ethyl acetate, ethanol).

    • Add the catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on carbon (Rh/C), typically at a loading of 1-5 mol%.

    • Place the reaction vessel in a hydrogenation apparatus.

    • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (1-4 atm).

    • Stir the reaction at room temperature until the starting material is consumed.

    • Filter the catalyst and concentrate the solvent to obtain the product.

Scenario 2: Saponification of an Ester without Ring Cleavage

Problem: Hydrolysis of an ester functional group on an isoxazole-containing molecule using NaOH or KOH results in low yields and the formation of ring-opened byproducts.

Root Cause Analysis: Strong, non-hindered bases like NaOH and KOH can deprotonate the isoxazole ring, initiating decomposition. This is especially problematic at elevated temperatures.[6] The mechanism of saponification involves nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon.[11][12][13]

Troubleshooting Workflow:

Caption: Strategy for mild saponification of isoxazole-containing esters.

Detailed Protocols:

  • Protocol 4: Mild Saponification using Lithium Hydroxide (LiOH)

    • Dissolve the isoxazole ester in a mixture of tetrahydrofuran (THF) and water (typically 3:1 or 2:1).

    • Cool the solution to 0°C in an ice bath.

    • Add an aqueous solution of LiOH (1.5 to 3 equivalents) dropwise.

    • Stir the reaction at 0°C, allowing it to slowly warm to room temperature while monitoring by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

    • Extract the carboxylic acid product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Data Summary: Comparison of Harsh vs. Mild Conditions

Transformation Harsh Condition Primary Issue Recommended Mild Alternative Key Advantage
Nitro Group Reduction H₂ (50 psi), 10% Pd/CN-O bond hydrogenolysisFe/NH₄Cl in EtOH/H₂OHigh chemoselectivity, cost-effective, and avoids isoxazole cleavage.
Ester Saponification 2M NaOH, refluxBase-catalyzed ring openingLiOH in THF/H₂O, 0°C to RTMinimizes decomposition of the isoxazole ring, leading to higher yields of the desired carboxylic acid.[5]
Alkene Hydrogenation H₂, Raney NiAggressive N-O bond cleavageH₂, PtO₂ or Rh/CThese catalysts are generally less prone to causing hydrogenolysis of the N-O bond compared to Pd/C and Raney Ni.[14]
General Reductive Ring Opening H₂, Pd/CUncontrolled reductionMo(CO)₆, H₂O in MeCNCan provide controlled reductive ring opening to valuable β-aminoenone intermediates.[10][15]

References

Technical Support Center: Addressing Catalyst Deactivation in 5-Phenylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for a critical, yet often overlooked, aspect of 5-phenylisoxazole synthesis: catalyst deactivation. While the final cyclization to form the isoxazole ring is frequently accomplished via a catalyst-free 1,3-dipolar cycloaddition, the synthesis of the necessary precursors, such as substituted alkynes or chalcones, often relies heavily on transition metal catalysis.[1][2][3] Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) are indispensable tools in this context, but the catalysts are highly susceptible to deactivation, leading to stalled reactions, low yields, and purification challenges.

This resource provides a structured, question-and-answer-based approach to diagnose, prevent, and resolve catalyst deactivation issues, ensuring the robust and efficient production of your target molecules.

Frequently Asked Questions: Understanding the Root Causes of Catalyst Deactivation

Q1: My cross-coupling reaction to synthesize a this compound precursor has stalled. How do I know if catalyst deactivation is the culprit?

A1: The primary indicators of catalyst deactivation during a reaction are a sudden or gradual decrease in the reaction rate, or a complete stall where starting materials are no longer consumed.[4] Other signs include a noticeable drop in product yield compared to previous runs and the need for more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve the same conversion.[4][5] If you observe these symptoms, particularly when using sensitive palladium catalysts, deactivation should be a primary suspect.

Q2: What are the most common ways a palladium catalyst loses its activity in the synthesis of isoxazole precursors?

A2: Palladium catalyst deactivation is a complex process that can occur through several pathways, often simultaneously.[6][7][8] The three most prevalent mechanisms are:

  • Poisoning: This is a rapid form of deactivation where impurities in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering them inaccessible to the reactants.[4][9] Common poisons include sulfur compounds (e.g., thiols, thiophenes), nitrogen-containing heterocycles, and carbon monoxide.[4]

  • Thermal Degradation (Sintering/Aggregation): At elevated temperatures, fine palladium nanoparticles on a support (like Pd/C) can migrate and coalesce into larger, less active particles.[10] This process, known as sintering, reduces the available catalytic surface area. In homogeneous catalysis, soluble palladium species can aggregate to form inactive palladium black.[6]

  • Ligand Degradation/Leaching: The ligands that stabilize the palladium center are crucial for its catalytic activity and selectivity.[11][12] Under harsh reaction conditions, these ligands can degrade or be cleaved from the metal. This can lead to the formation of less active or completely inactive palladium species.[6][8]

Active_Catalyst Active Pd(0) or Pd(II) Catalyst Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Binding of Poisons Sintering Sintering / Aggregation Active_Catalyst->Sintering Thermal Stress Ligand_Deg Ligand Degradation Active_Catalyst->Ligand_Deg Chemical Stress Inactive_Catalyst Deactivated Catalyst Poisoning->Inactive_Catalyst Sintering->Inactive_Catalyst Ligand_Deg->Inactive_Catalyst Impurities Reagent/Solvent Impurities (Sulfur, Nitrogen, CO) Impurities->Poisoning High_Temp High Temperature High_Temp->Sintering Harsh_Cond Harsh Conditions (Strong Base/Acid) Harsh_Cond->Ligand_Deg

Common pathways for palladium catalyst deactivation.
Q3: How can I distinguish between catalyst poisoning and thermal deactivation (sintering)?

A3: Differentiating between deactivation mechanisms is crucial for effective troubleshooting. Poisoning typically causes a rapid and dramatic loss of activity, even at low concentrations of the poison.[4] In contrast, sintering is a slower, more gradual process that becomes more pronounced at higher temperatures and over longer reaction times.

FeatureCatalyst PoisoningThermal Deactivation (Sintering)
Onset of Deactivation Often rapid and immediate upon introduction of contaminant.[4]Gradual, occurring over extended reaction times or multiple cycles.
Primary Cause Chemical impurities (e.g., sulfur, halides, heavy metals).[4]High reaction temperatures leading to particle aggregation.[10]
Effect of Temperature Can occur at any temperature.Worsens significantly with increasing temperature.
Reversibility Sometimes reversible by removing the poison or washing.Generally irreversible.
Appearance (Heterogeneous) No visible change in the catalyst.May observe changes in catalyst color or texture.

Troubleshooting Guide: A Workflow for Diagnosing and Solving Deactivation

When a reaction stalls, a systematic approach is necessary to pinpoint the cause. The following workflow can guide your investigation.

Start Reaction Stalled / Low Yield Check_Reagents 1. Verify Reagent Purity (Substrates, Solvents, Base) Start->Check_Reagents Check_Atmosphere 2. Confirm Inert Atmosphere (O₂/H₂O Contamination?) Check_Reagents->Check_Atmosphere Purity OK Check_Catalyst 3. Evaluate Catalyst Source (New batch? Proper storage?) Check_Atmosphere->Check_Catalyst Atmosphere OK Run_Control 4. Run Control Experiment (Use fresh, high-purity reagents) Check_Catalyst->Run_Control Source OK Result Does reaction proceed? Run_Control->Result Poisoning_Suspected Root Cause: Catalyst Poisoning from Reagents Result->Poisoning_Suspected Yes Catalyst_Issue Root Cause: Inherently Inactive Catalyst Batch Result->Catalyst_Issue No Purify Action: Purify reagents/solvents. Use guard column. Poisoning_Suspected->Purify Replace_Cat Action: Source new catalyst batch. Perform pre-activation. Catalyst_Issue->Replace_Cat

Troubleshooting workflow for a stalled catalytic reaction.

Experimental Protocols for Catalyst Management

Protocol 1: General Procedure for Catalyst Regeneration (Pd/C)

If deactivation is suspected due to the accumulation of organic residues or "green oils" on the catalyst surface, a regeneration procedure can restore activity.[10] This protocol is adapted from established methods for regenerating palladium catalysts.[13][14]

Objective: To remove adsorbed organic species and coke deposits from a deactivated Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • Nitrogen gas (high purity)

  • Hydrogen gas (or a forming gas mixture, e.g., 5% H₂ in N₂)

  • Methanol or Ethanol (reagent grade)

  • Tube furnace with temperature control

Procedure:

  • Solvent Wash:

    • Carefully filter the deactivated catalyst from the reaction mixture.

    • Wash the catalyst multiple times with a suitable solvent (e.g., ethyl acetate, toluene) to remove soluble products and byproducts.

    • Follow with several washes with methanol or ethanol to remove polar impurities.

    • Dry the catalyst under vacuum at a low temperature (e.g., 60 °C) until it is a free-flowing powder.

  • Thermal Treatment (Calcination):

    • Place the dried, deactivated catalyst in a quartz tube within a tube furnace.

    • Purge the system thoroughly with a stream of inert gas (nitrogen) for 15-20 minutes.

    • While maintaining the nitrogen flow, heat the furnace to 400-500 °C at a rate of 10 °C/min.[13] Hold at this temperature for 2-3 hours. This step aims to pyrolyze and drive off strongly adsorbed organic material.

    • Cool the furnace back to room temperature under the nitrogen atmosphere.

  • Reduction Step:

    • Once at room temperature, switch the gas flow from pure nitrogen to a hydrogen-containing stream.

    • Slowly heat the furnace to 200-300 °C and hold for 2-4 hours. This step reduces any palladium oxides formed during the calcination and ensures an active Pd(0) surface.

    • Cool the system to room temperature under the hydrogen atmosphere.

    • Finally, switch back to a nitrogen flow to purge the system of hydrogen before carefully removing the regenerated catalyst. The catalyst should be stored under an inert atmosphere.

Self-Validation: The efficacy of the regeneration should be confirmed by comparing the performance of the regenerated catalyst against a fresh catalyst sample in a standardized test reaction.

Advanced FAQs: Optimizing for Catalyst Longevity

Q4: How does my choice of phosphine ligand impact catalyst stability?

A4: The ligand plays a pivotal role in catalyst stability.[11] Large, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often used in challenging cross-coupling reactions.[15] These ligands promote the desired catalytic cycle steps (oxidative addition and reductive elimination) while simultaneously protecting the palladium center from aggregation and decomposition pathways.[6][15] A weakly coordinating ligand may dissociate more easily, exposing the palladium center and increasing the risk of forming inactive aggregates.[12]

Q5: Can my reaction conditions, such as solvent or base, be the cause of deactivation?

A5: Absolutely. Reaction conditions have a profound impact on catalyst lifespan.

  • Solvent: The choice of solvent affects not only reactant solubility but also catalyst stability.[16][17] In some systems, certain solvents can coordinate to the metal center, influencing its reactivity and stability.

  • Base: The base is a critical component but can also be a source of deactivation. Some bases can react with the ligand or the catalyst itself. For instance, in C-N coupling reactions, the choice and concentration of the base can significantly affect the rate of deactivation.[18]

  • Temperature: As previously discussed, excessively high temperatures can lead to thermal decomposition of the catalyst or ligands.[19] It is always advisable to run reactions at the lowest temperature that provides a reasonable reaction rate.

By carefully considering these factors and employing the diagnostic and regeneration protocols outlined above, researchers can significantly improve the reliability and efficiency of their catalytic steps in the synthesis of this compound and its derivatives.

References

minimizing the formation of furoxan byproduct in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrile Oxide Cycloadditions

A-Z Guide to Minimizing Furoxan Byproduct Formation

Welcome to the technical support center for nitrile oxide cycloadditions. As a Senior Application Scientist, I've designed this guide to address one of the most persistent challenges in this field: the undesired formation of furoxan (1,2,5-oxadiazole-2-oxide) byproducts. This guide moves beyond simple protocols to explain the underlying kinetics and mechanistic principles, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is furoxan and why does it form in my reaction?

Answer: Furoxan is the product of the [3+2] cycloaddition of two molecules of your nitrile oxide intermediate, a process known as dimerization.[1] Nitrile oxides are high-energy, reactive 1,3-dipoles. While you intend for them to react with a specific alkene or alkyne (your dipolarophile), they can also react with themselves.

The Underlying Chemistry: The formation of furoxan is a competing side reaction that is second-order with respect to the nitrile oxide concentration. This means the rate of dimerization increases exponentially as the concentration of the free nitrile oxide builds up in your reaction vessel.[2] The desired cycloaddition is typically first-order in nitrile oxide and first-order in the dipolarophile. The core challenge is to ensure the rate of the desired cycloaddition is significantly faster than the rate of dimerization. Density functional theory (DFT) calculations have shown that these dimerizations are stepwise processes that proceed through dinitrosoalkene diradical intermediates.[3][4]

dot graph "ReactionPathways" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label: "Fig 1. Competing reaction pathways for a nitrile oxide intermediate." fontsize: 10 fontname: "Arial" } /dot

Troubleshooting Guide

Problem 1: My reaction yields almost exclusively furoxan, with little to no desired product.

This is a classic case where the rate of dimerization far exceeds the rate of cycloaddition. The root cause is almost always a high transient concentration of the nitrile oxide coupled with a slow cycloaddition step.

Q2: How can I fundamentally shift the reaction kinetics to favor my desired product?

Answer: The most robust strategy is to ensure the nitrile oxide is generated in situ and is consumed by the dipolarophile as soon as it is formed. This keeps the steady-state concentration of the nitrile oxide extremely low, kinetically suppressing the second-order dimerization pathway.[5][6]

Solutions & Causality:

  • In Situ Generation is Key: Avoid pre-forming and isolating the nitrile oxide unless it is exceptionally stable (e.g., sterically hindered). Most nitrile oxides, especially aliphatic ones, are highly unstable.[1] Common in situ methods include:

    • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves the slow addition of a base (like triethylamine) to a solution containing the hydroximoyl chloride precursor and your dipolarophile. The slow addition is critical to prevent a sudden spike in nitrile oxide concentration.

    • Oxidation of Aldoximes: Modern methods use oxidants to convert aldoximes directly to nitrile oxides in the presence of the dipolarophile. Reagents like sodium hypochlorite (bleach), hypervalent iodine compounds, or greener systems like NaCl/Oxone are effective.[7][8]

  • Use Slow Addition Technique: If using a traditional method like dehydrohalogenation, use a syringe pump to add the base over an extended period (e.g., 4-12 hours). This is the most effective way to maintain a low concentration of the nitrile oxide.

  • Increase Dipolarophile Concentration: The rate of your desired reaction is proportional to the concentration of the dipolarophile.

    • Use the dipolarophile as the solvent if it is a liquid and inexpensive.

    • If not, use a high concentration of the dipolarophile (e.g., 2-5 equivalents relative to the nitrile oxide precursor). This increases the probability of a productive collision between the nitrile oxide and the dipolarophile rather than another nitrile oxide molecule.

dot graph "TroubleshootingWorkflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label: "Fig 2. Decision workflow for troubleshooting high furoxan formation." fontsize: 10 fontname: "Arial" } /dot

Problem 2: My dipolarophile is not very reactive (e.g., electron-deficient or sterically hindered) and the reaction is sluggish, leading to dimerization.

Q3: How can I accelerate the desired cycloaddition without significantly increasing the rate of dimerization?

Answer: This scenario requires enhancing the reactivity of the cycloaddition itself. This can be achieved through catalysis or by adjusting reaction conditions.

Solutions & Causality:

  • Lewis Acid Catalysis: For certain dipolarophiles, particularly those with coordinating groups like allylic alcohols, Lewis acids can be highly effective. Magnesium ions (e.g., from MgBr₂·OEt₂) can coordinate to both the nitrile oxide and the dipolarophile, pre-organizing the transition state and dramatically accelerating the cycloaddition.[9] This lowers the activation energy for the desired pathway without affecting the dimerization pathway.

  • Temperature Optimization: The activation energy for dimerization is generally in the range of 19-22 kcal/mol.[2] The activation energy for the desired cycloaddition can vary widely. A careful temperature study is warranted.

    • Start at room temperature.

    • If the reaction is slow and dimerization is observed, slightly increasing the temperature (e.g., to 40-50 °C) may accelerate the desired cycloaddition more than the dimerization, tipping the kinetic balance in your favor. However, excessive heat can promote decomposition.

  • Solvent Effects: While often overlooked, the solvent can influence reaction rates. Generally, aprotic solvents like CH₂Cl₂, THF, or dioxane are preferred.[5] Solvent polarity can differentially affect the transition states of the cycloaddition and dimerization. Empirical screening of a few solvents can sometimes yield significant improvements.

Parameter Condition A (High Furoxan) Condition B (Optimized) Rationale
Generation Method Batch (all base added at once)In situ (Syringe pump addition)Maintains low [R-CNO], suppressing the second-order dimerization.[2][5]
Dipolarophile Equiv. 1.1 eq.3.0 eq.Increases rate of desired cycloaddition via mass action.
Temperature 25 °C45 °CMay preferentially accelerate the desired cycloaddition over dimerization.
Catalyst NoneMgBr₂·OEt₂ (0.1 eq.)Pre-organizes transition state, lowering activation energy for cycloaddition.[9]
Typical Outcome >80% Furoxan>90% Desired ProductKinetic control is successfully established.

Experimental Protocols

Protocol 1: In Situ Generation of Benzonitrile Oxide via Dehydrochlorination for Cycloaddition with Styrene

This protocol details the slow-addition method to minimize furoxan formation.

Materials:

  • Benzhydroximoyl chloride (1.0 mmol, 155.6 mg)

  • Styrene (3.0 mmol, 312.5 mg, 0.34 mL)

  • Triethylamine (TEA) (1.2 mmol, 121.4 mg, 0.17 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 5 mL Syringe, Syringe Pump, 50 mL Round-bottom flask, Magnetic stirrer

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add benzhydroximoyl chloride (155.6 mg) and styrene (0.34 mL).

  • Dissolution: Add 10 mL of anhydrous DCM and stir the mixture at room temperature until all solids dissolve.

  • Prepare Syringe Pump: In a separate vial, prepare a solution of TEA (0.17 mL) in 10 mL of anhydrous DCM. Draw this solution into a 5 mL syringe and mount it on a syringe pump. Place the needle tip into the reaction flask through a septum.

  • Slow Addition: Begin stirring the reaction mixture. Start the syringe pump to add the TEA solution over a period of 6 hours (flow rate ≈ 1.67 mL/hr).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

  • Workup:

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

    • Filter the reaction mixture to remove triethylammonium chloride salt.

    • Wash the filtrate with 1M HCl (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3,5-diphenyl-2-isoxazoline.

References

selecting the right solvent for recrystallizing 5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 5-Phenylisoxazole

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate solvent and successfully recrystallizing this compound. This guide is structured to address common questions and troubleshooting scenarios encountered during the purification process, ensuring a higher probability of obtaining high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before selecting a recrystallization solvent for this compound?

A1: Before proceeding with solvent selection, it is imperative to characterize your crude this compound sample. Key considerations include:

  • Purity Assessment: Obtain a preliminary purity profile using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help in identifying the nature and quantity of impurities, which can influence solvent choice.

  • Physical State: this compound has a reported melting point of approximately 22°C, meaning it can exist as a solid or a low-melting solid at room temperature[1]. This is a critical factor, as solvents with high boiling points may cause the compound to "oil out" rather than crystallize.

  • Understanding the Molecule: this compound (C₉H₇NO) is a moderately polar molecule, featuring a phenyl group (nonpolar) and an isoxazole ring (polar, with nitrogen and oxygen heteroatoms)[2]. This dual character will dictate its solubility in various organic solvents. The principle of "like dissolves like" is a good starting point for solvent consideration[3].

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: The ideal solvent for recrystallizing this compound should exhibit the following properties[4][5]:

  • High Solubility at Elevated Temperatures: The solvent should completely dissolve the this compound when heated to near its boiling point.

  • Low Solubility at Low Temperatures: Upon cooling, the solvent's ability to dissolve this compound should decrease significantly, allowing for the formation of crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for recrystallization but not so high that it exceeds the melting point of this compound, which could lead to oiling out[6].

  • Inertness: The solvent must not react chemically with this compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

Q3: Which single solvents are recommended for recrystallizing this compound?

A3: Based on the structure of this compound and empirical data from similar aromatic heterocyclic compounds, the following single solvents are excellent starting points for screening:

  • Ethanol/Methanol: These polar protic solvents are often effective for moderately polar compounds. They can engage in hydrogen bonding and dipole-dipole interactions.

  • Isopropanol: Similar to ethanol and methanol, but with a slightly different polarity that might offer a better solubility profile.

  • Ethyl Acetate: A moderately polar aprotic solvent that is a good general-purpose choice for a wide range of organic compounds.

  • Toluene: A nonpolar aromatic solvent that can be effective, especially if the impurities are significantly more or less polar than this compound.

  • Hexane/Heptane: These nonpolar solvents are less likely to be good single solvents due to the polarity of the isoxazole ring, but they are excellent candidates for use in a solvent pair system.

Q4: When should I consider using a mixed solvent system?

A4: A mixed solvent system, or solvent pair, is often employed when no single solvent meets all the criteria for a successful recrystallization[7]. This is particularly useful when this compound is either too soluble or too insoluble in common solvents at room temperature.

A typical approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Commonly Used Solvent Pairs for Aromatic Heterocycles:

  • Ethanol/Water: A classic polar combination.

  • Hexane/Ethyl Acetate: A versatile pair for compounds of intermediate polarity.

  • Toluene/Hexane: A good choice for controlling the solubility of aromatic compounds.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Failure to Dissolve in Hot Solvent Insufficient solvent volume.Add small aliquots of hot solvent until the solid dissolves.
Incorrect solvent choice (compound is insoluble).Select a more polar or appropriate solvent based on solubility tests.
Oiling Out Upon Cooling The compound's melting point is lower than the solution's saturation temperature.1. Reheat the solution and add more of the "good" solvent to lower the saturation point. 2. Try a solvent with a lower boiling point. 3. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[8][9]
High concentration of impurities.Consider a preliminary purification step like column chromatography.
No Crystal Formation Upon Cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[8]
The solution is supersaturated.1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility.[8]
Low Recovery of Crystals Too much solvent was used, leaving a significant amount of product in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be less pure).
Premature crystallization during hot filtration.1. Use a heated funnel for filtration. 2. Add a slight excess of hot solvent before filtration and then evaporate it before cooling.[9]
The crystals were washed with a solvent in which they are too soluble.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are Colored or Impure Insoluble impurities were not removed.Perform a hot filtration step.
Colored impurities are soluble in the solvent.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent for this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)

  • Test tubes or small vials

  • Hot plate or heating block

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube while stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod.

  • Once at room temperature, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quality and quantity of the crystals formed to select the best solvent.

Protocol 2: Recrystallization of this compound

This protocol outlines the full recrystallization procedure based on the solvent selected from the screening process.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the this compound is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration at this stage.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.

  • Determine the melting point of the recrystallized product and calculate the percent recovery.

Visualizations

Solvent Selection Workflow

Solvent_Selection start Start: Crude this compound solubility_test Small-Scale Solubility Tests (Various Solvents) start->solubility_test hot_dissolution Does it dissolve when hot? solubility_test->hot_dissolution cold_insolubility Does it crystallize when cold? hot_dissolution->cold_insolubility Yes reject_solvent Reject Solvent hot_dissolution->reject_solvent No select_solvent Select Optimal Solvent/Pair cold_insolubility->select_solvent Yes consider_pair Consider Solvent Pair cold_insolubility->consider_pair No consider_pair->solubility_test

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

Recrystallization Process Overview

Recrystallization_Process dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool crystallize 4. Crystallization cool->crystallize ice_bath 5. Ice Bath Cooling crystallize->ice_bath vacuum_filter 6. Vacuum Filtration ice_bath->vacuum_filter wash 7. Wash with Ice-Cold Solvent vacuum_filter->wash dry 8. Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A step-by-step workflow of the general recrystallization procedure.

References

Technical Support Center: Stability of 5-Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-phenylisoxazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important chemical scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the stability challenges associated with these compounds, ensuring the integrity and reproducibility of your experimental results.

Overview of this compound Stability

The this compound core is a valuable pharmacophore found in numerous biologically active molecules. However, the isoxazole ring contains a labile Nitrogen-Oxygen (N-O) single bond, which is the primary site of degradation. Understanding the susceptibility of this bond to various environmental and experimental stressors is critical for accurate research and development. The main degradation pathways include hydrolysis (particularly under basic conditions), photodegradation, and thermal decomposition.

This guide will address these issues in a practical, question-and-answer format to directly resolve problems you may encounter in the laboratory.

Troubleshooting Guide & FAQs

This section is structured to help you diagnose and solve common stability-related issues.

Diagram: General Troubleshooting Workflow

Observation Observe Issue (e.g., New HPLC Peak, Low Purity, Color Change) Identify_Stressor Identify Potential Stressor Observation->Identify_Stressor Storage Improper Storage? (Light, Temp, Moisture) Identify_Stressor->Storage Storage Solvent Solvent Issue? (pH, Purity, Water Content) Identify_Stressor->Solvent Solution Prep Experimental Experimental Conditions? (High Temp, Basic Reagents, UV) Identify_Stressor->Experimental Reaction Confirm_Degradation Confirm Degradation Pathway Storage->Confirm_Degradation Solvent->Confirm_Degradation Experimental->Confirm_Degradation Hydrolysis Hydrolysis (Ring Opening) Confirm_Degradation->Hydrolysis Basic pH Photodegradation Photodegradation (Rearrangement) Confirm_Degradation->Photodegradation Light Exposure Other Thermal/Oxidative Degradation Confirm_Degradation->Other Heat Action Implement Corrective Action Hydrolysis->Action Photodegradation->Action Other->Action Store_Properly Store at 2-8°C Protect from Light Use Inert Gas Action->Store_Properly Use_Pure_Solvent Use Anhydrous, High-Purity Solvent Buffer if Necessary Action->Use_Pure_Solvent Modify_Protocol Modify Protocol (Lower Temp, Avoid Strong Base) Action->Modify_Protocol Verify Verify Fix (Re-analyze Sample) Store_Properly->Verify Use_Pure_Solvent->Verify Modify_Protocol->Verify

Caption: General workflow for troubleshooting stability issues.

Q1: I ran an HPLC analysis of my this compound derivative that was stored in a methanol solution at room temperature for a week. I see a new, more polar peak and the area of my main peak has decreased. What is happening?

A1: This is a classic sign of degradation, most likely due to hydrolysis of the isoxazole ring. The isoxazole ring is susceptible to cleavage, especially if the solvent contains trace amounts of base or water, a process that is accelerated by ambient temperature.[1] The resulting ring-opened product, a β-diketone, is typically more polar and will thus have a shorter retention time on a standard reverse-phase HPLC column.

  • Causality: The N-O bond in the isoxazole ring is inherently weak and electron-deficient. Nucleophiles, such as hydroxide ions (from basic impurities) or even water, can attack the C5 position of the ring (adjacent to the oxygen), initiating a ring-opening cascade. This process is often the primary degradation pathway in solution.

  • Recommended Action:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak. The expected mass of the primary hydrolytic degradation product of this compound (MW: 145.16) is 1-phenyl-1,3-butanedione (MW: 162.18), resulting from the addition of a water molecule.

    • Preventative Measures: Always store solutions of this compound derivatives in a refrigerator (2-8°C) or freezer (-20°C).[2] Prepare solutions fresh whenever possible using high-purity, anhydrous solvents. If a solution must be stored, use a tightly sealed vial and consider purging with an inert gas like argon or nitrogen to displace moisture and oxygen.

Q2: My solid this compound sample has developed a slight yellow tint after being stored on the lab bench. Is it still usable?

A2: A color change often indicates the formation of minor degradation products, which could be due to exposure to light (photodegradation) or slow oxidation.[1] While the bulk of the material may still be intact, the presence of impurities can compromise your experimental results, especially in sensitive biological assays or quantitative studies.

  • Causality (Photodegradation): The isoxazole ring can absorb UV light. This energy can cleave the weak N-O bond, forming a highly reactive diradical intermediate. This intermediate can then rearrange into a more stable isomer, most commonly the corresponding oxazole.[1] For this compound, the primary photoproduct is 2-phenyloxazole. This rearrangement can lead to the formation of other colored byproducts over time.

  • Recommended Action:

    • Purity Check: Dissolve a small amount of the discolored solid and analyze it by HPLC or TLC against a fresh or properly stored reference sample to quantify the level of impurity.

    • Storage Best Practices: Always store solid this compound derivatives in amber vials or containers wrapped in aluminum foil to protect them from light. Store in a cool, dry place, preferably in a desiccator under refrigeration (2-8°C).[2][3]

Q3: I am running a reaction with a this compound derivative using a strong base like sodium hydroxide at an elevated temperature. My yield is very low and the crude NMR shows a complex mixture. What went wrong?

A3: You have created ideal conditions for rapid degradation of the isoxazole ring. The combination of strong base and heat will readily cleave the N-O bond through base-catalyzed hydrolysis.[1]

  • Causality (Base-Catalyzed Hydrolysis): Under strongly basic conditions, a hydroxide ion acts as a potent nucleophile, rapidly attacking the isoxazole ring. This leads to irreversible ring opening, forming the enolate of a β-diketone (1-phenyl-1,3-butanedione). This product may then undergo further reactions (e.g., aldol condensations) in the basic, heated environment, leading to the complex mixture you observe.

  • Recommended Action:

    • Modify Reaction Conditions: If possible, use a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of a strong hydroxide or alkoxide base.

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Protecting Groups: If the isoxazole is a critical part of your final molecule, consider synthetic strategies where it is formed later in the sequence to avoid exposing it to harsh conditions.

Diagram: Key Degradation Pathways

cluster_hydrolysis Base-Catalyzed Hydrolysis cluster_photo Photodegradation (UV Light) Start This compound Hydrolysis_Product 1-Phenyl-1,3-butanedione (β-Diketone) Start->Hydrolysis_Product OH⁻, H₂O, Δ Azirine Acyl Azirine Intermediate (Unstable) Start->Azirine hν (UV Light) Photo_Product 2-Phenyloxazole (Rearrangement Product) Azirine->Photo_Product Rearrangement

Caption: Primary hydrolytic and photolytic degradation pathways.

Experimental Protocols

To empower researchers to proactively assess the stability of their specific this compound derivatives, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and establish the specificity of an analytical method.[1] This is a critical step in developing a stability-indicating assay.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your this compound derivative in acetonitrile or a 50:50 mixture of acetonitrile:water.

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 70°C for 48 hours.

  • Photolytic Degradation: Expose both the solid compound and a solution (in a quartz vial) to a photostability chamber with UV and visible light sources (as per ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample wrapped in foil to serve as a dark control.

3. Sample Analysis:

  • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method outlined below.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Aim for 5-20% degradation of the active substance for optimal method validation.

  • Ensure "peak purity" analysis (using a PDA detector) confirms that the parent peak is spectrally pure in the presence of degradants, thus validating the method as "stability-indicating."

Diagram: Forced Degradation Workflow

Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Parallel) Start->Stress Control Control Sample (Unstressed) Start->Control Acid Acidic (1M HCl, 60°C) Stress->Acid Base Basic (1M NaOH, 60°C) Stress->Base Oxidative Oxidative (6% H₂O₂, RT) Stress->Oxidative Thermal Thermal (70°C, Solid/Solution) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Sample Sample at Time Points (e.g., 0, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability- Indicating HPLC-PDA/MS Control->Analyze Neutralize Neutralize/Quench Sample->Neutralize Dilute Dilute to 100 µg/mL Neutralize->Dilute Dilute->Analyze Evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent this compound derivative from all potential degradation products and impurities.

1. Initial Method Setup:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV/PDA (Photodiode Array) detector. Select a wavelength where both the parent compound and potential degradants have reasonable absorbance (e.g., 254 nm or the λmax of the parent compound).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Gradient Elution:

  • Start with a broad gradient to elute all components, for example:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-22 min: 90% B

    • 22-23 min: 90% to 10% B

    • 23-28 min: 10% B (re-equilibration)

3. Method Optimization:

  • Inject a mixture of your stressed samples (from Protocol 1) that shows the most degradation products.

  • Adjust the gradient slope, initial/final %B, and mobile phase pH (if necessary, using phosphate or acetate buffers) to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • A PDA detector is crucial for this step, as it allows you to check for co-elution and assess peak purity.

4. Validation:

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation study serves as the primary evidence for the method's specificity.

Data Summary Table: Typical Stress Conditions
Stress ConditionReagent/ParameterTypical DurationExpected Outcome
Acid Hydrolysis 0.1 M - 1 M HCl24-72 hoursModerate to low degradation
Base Hydrolysis 0.1 M - 1 M NaOH2-24 hoursRapid degradation, ring opening
Oxidation 3-30% H₂O₂24 hoursPotential for N-oxide formation or ring cleavage
Thermal 60-80°C (Dry & Solution)48-72 hoursSlow degradation, potential rearrangement
Photolytic ICH Q1B Standard~24-48 hoursDegradation/rearrangement to oxazole

References

Validation & Comparative

Structural and Synthetic Landscape: A Question of Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis: 5-Phenylisoxazole vs. 3-Phenylisoxazole for Drug Discovery and Development

As a Senior Application Scientist, this guide provides a detailed comparative analysis of this compound and 3-phenylisoxazole, two constitutional isomers with significant yet distinct profiles in chemical synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to explain the causal relationships between isomeric structure, reactivity, spectroscopic properties, and biological applications, providing researchers with the insights needed to make informed decisions in scaffold selection.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The position of the phenyl substituent—at either the 3- or 5-position—fundamentally alters the molecule's electronic distribution, steric profile, and, most importantly, its synthetic accessibility.

The most prevalent and versatile method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide (the three-atom component) and an alkyne (the two-atom component).[1][2][3] The key to selectively synthesizing either the 3- or 5-phenyl isomer lies in the choice of these precursors.

  • Synthesis of 3-Phenylisoxazole: This isomer is typically formed through the reaction of benzonitrile oxide with an acetylene source. The benzonitrile oxide is generated in situ from precursors like benzaldoxime.

  • Synthesis of this compound: Conversely, this isomer is synthesized using phenylacetylene as the alkyne component, which reacts with a simpler nitrile oxide, such as formonitrile oxide.

This regioselectivity is a critical consideration in synthetic design. The electronic and steric influences of the substituents on both the nitrile oxide and the alkyne dictate the orientation of the addition, making the selection of starting materials paramount for achieving the desired isomer.[4]

G cluster_0 Synthesis of 3-Phenylisoxazole cluster_1 Synthesis of this compound Benzonitrile Oxide Benzonitrile Oxide 3-Phenylisoxazole 3-Phenylisoxazole Benzonitrile Oxide->3-Phenylisoxazole [3+2] Cycloaddition Acetylene Acetylene Acetylene->3-Phenylisoxazole Nitrile Oxide Nitrile Oxide This compound This compound Nitrile Oxide->this compound [3+2] Cycloaddition Phenylacetylene Phenylacetylene Phenylacetylene->this compound

Fig 1. Comparative synthetic routes via [3+2] cycloaddition.
Experimental Protocol: Representative Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general, robust method for the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, which can be adapted for either isomer by selecting the appropriate alkyne and hydroxyimidoyl chloride.[2]

Objective: To synthesize a 3,5-disubstituted isoxazole.

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene for a 5-phenyl derivative)

  • N-Hydroxyimidoyl Chloride (e.g., N-hydroxybenzimidoyl chloride for a 3-phenyl derivative)

  • Triethylamine (Et₃N)

  • Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 eq) in the chosen solvent.

  • Precursor Dissolution: In a separate flask, dissolve the N-hydroxyimidoyl chloride (1.1 eq) in the same solvent.

  • Base Addition: Cool the alkyne solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the solution.

  • Nitrile Oxide Generation & Cycloaddition: Add the N-hydroxyimidoyl chloride solution dropwise to the cooled alkyne/base mixture over 30 minutes. The triethylamine facilitates the in situ generation of the nitrile oxide, which immediately undergoes cycloaddition with the alkyne.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure isoxazole derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Properties

Directly comparable experimental data for the parent compounds is sparse, but key differences can be inferred from available data on the parent molecules and simple derivatives.

PropertyThis compound3-PhenylisoxazoleJustification / Comments
Molecular Formula C₉H₇NO[5]C₉H₇NO[6]Isomers with the same formula and mass.
Molecular Weight 145.16 g/mol [5]145.16 g/mol [6]Identical molecular weight.
Melting Point 22 °C (liquid at RT)[7]Data not available[6]The difference in crystal packing due to isomerism affects the melting point. This compound is a low-melting solid or liquid.[8]
Boiling Point 260 °C (lit.)[7]Data not available[6]Expected to be similar but not identical due to differences in dipole moments.
¹H NMR (C4-H) ~6.3-6.5 ppm~6.7-6.9 ppmThe C4-H proton in 3-phenylisoxazole is deshielded by the adjacent C3-phenyl group, leading to a downfield shift compared to the 5-phenyl isomer. This is a key diagnostic feature.[9][10]
¹³C NMR (C4) ~100-101 ppm~97-98 ppmThe chemical shifts of the isoxazole ring carbons are distinct and diagnostic for each isomer.[9][11]

The most significant diagnostic tool for distinguishing between these isomers is NMR spectroscopy . The chemical shift of the lone proton on the isoxazole ring (at the C4 position) is highly informative. In 3-phenylisoxazole, the C4 proton is adjacent to the carbon bearing the phenyl group, resulting in a more deshielded environment and a characteristic downfield chemical shift compared to the C4 proton in this compound.

Comparative Biological Activity: Divergent Paths in Drug Discovery

While both scaffolds are privileged structures in medicinal chemistry, the literature reveals a divergence in their therapeutic applications.[12] This divergence is a direct consequence of how the isomeric structures present their pharmacophoric features, particularly the phenyl ring, to biological targets.

IsomerPrimary Therapeutic AreasKey Biological TargetsRepresentative Examples
3-Phenylisoxazole Oncology, AntibacterialHistone Deacetylases (HDACs)[13][14], Bacterial Enzymes[15][16]A series of 3-phenylisoxazole derivatives have been developed as potent HDAC1 inhibitors for prostate cancer.[13][14][17]
This compound Gout, Antiviral, OncologyXanthine Oxidase[18], Rhinovirus Capsid Proteins[19], Various Kinases[20]This compound-3-carboxylic acid derivatives are potent inhibitors of xanthine oxidase.[18]
Case Study: 3-Phenylisoxazole as an HDAC Inhibitor Scaffold

Histone deacetylase (HDAC) inhibitors are a critical class of anticancer agents. A common pharmacophore model for these inhibitors consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the protein.

In numerous studies, the 3-phenylisoxazole moiety has proven to be an effective cap group.[13][17] The phenyl group at the 3-position orients itself to make favorable hydrophobic and aromatic interactions with residues at the rim of the HDAC active site tunnel, while the isoxazole ring serves as a rigid scaffold to correctly position the linker and ZBG.

G HDAC_Inhibitor Zinc Binding Group (ZBG) Linker Cap Group (3-Phenylisoxazole) HDAC_Enzyme Catalytic Tunnel Zinc Ion (Zn²⁺) Surface Residues HDAC_Inhibitor:f0->HDAC_Enzyme:f1 Chelation HDAC_Inhibitor:f1->HDAC_Enzyme:f0 Occupies HDAC_Inhibitor:f2->HDAC_Enzyme:f2 Hydrophobic/ Aromatic Interactions

Fig 2. Pharmacophore model of a 3-phenylisoxazole-based HDAC inhibitor.
Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory potential of a compound against a specific HDAC isoform using a commercially available fluorometric assay kit.

Objective: To determine the IC₅₀ value of a test compound (e.g., a 3-phenylisoxazole derivative) against HDAC1.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid enzyme inhibition.

  • Enzyme Addition: To each well of the 96-well plate, add the HDAC assay buffer, followed by the diluted test compound or control. Finally, add the diluted HDAC1 enzyme solution to all wells except for the "no enzyme" control.

  • Incubation: Gently mix the plate and incubate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37 °C for 30-60 minutes. The reaction time should be optimized to ensure the signal in the "enzyme only" control is within the linear range of the instrument.

  • Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Final Incubation: Incubate the plate at room temperature for 15 minutes to allow the development reaction to complete.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "enzyme only" (0% inhibition) and "positive control" (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.

Conclusion for the Bench Scientist

The choice between this compound and 3-phenylisoxazole is not arbitrary; it is a critical design decision with profound implications for synthesis and biological function.

  • Choose 3-Phenylisoxazole when: Your synthetic strategy starts from a substituted benzonitrile oxide, or your target requires a scaffold where the phenyl group acts as a surface-interacting "cap," as seen in HDAC inhibitors.

  • Choose this compound when: Your synthesis involves the versatile and often commercially available phenylacetylene, or your design necessitates the phenyl group to be positioned differently relative to the isoxazole's hydrogen bond acceptors (N and O atoms) for interaction with targets like xanthine oxidase.

Ultimately, the isomeric position of the phenyl group is a powerful tool for modulating the physicochemical properties and biological activity of the isoxazole scaffold. A thorough understanding of the distinct characteristics outlined in this guide will empower researchers to rationally design more effective and synthetically accessible molecules for their drug discovery programs.

References

A Comprehensive Validation Guide to the Bioactivity of Novel 5-Phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 5-phenylisoxazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides an in-depth validation framework for assessing the bioactivity of novel this compound derivatives, offering a comparative perspective against established therapeutic agents and detailing the requisite experimental protocols to ensure scientific rigor and reproducibility.

The Versatility of the this compound Scaffold: A Structure-Activity Relationship Perspective

The therapeutic potential of this compound derivatives is intrinsically linked to the chemical nature and substitution patterns on both the phenyl and isoxazole rings. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates.

Key SAR Insights:

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring often enhances cytotoxic activity against various cancer cell lines. For instance, substitutions at the para position with halogens (e.g., -F, -Cl) or nitro groups (-NO2) have been shown to increase potency. The nature of the substituent at the 3-position of the isoxazole ring also plays a critical role, with moieties capable of interacting with specific enzymatic pockets, such as histone deacetylases (HDACs), leading to enhanced anticancer effects.

  • Antimicrobial Activity: The antimicrobial spectrum of this compound derivatives can be modulated by various substitutions. Lipophilic groups on the phenyl ring can enhance activity against Gram-positive bacteria by facilitating membrane translocation. The introduction of specific pharmacophores can also broaden the spectrum to include Gram-negative bacteria and fungi.

  • Anti-inflammatory Activity: The anti-inflammatory properties are often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The substitution pattern on the phenyl ring can influence the selectivity and potency of this inhibition.

Comparative Bioactivity Analysis: this compound Derivatives vs. Standard Therapeutics

While direct head-to-head comparative studies are emerging, the existing body of research allows for a robust comparative analysis of the bioactivity of novel this compound derivatives against standard-of-care drugs. The following tables summarize representative data, providing a benchmark for the validation of new chemical entities.

Table 1: Comparative Anticancer Activity (IC50, µM)
Compound ClassCancer Cell LineNovel this compound DerivativeDoxorubicin (Standard)Cisplatin (Standard)Reference
Phenylisoxazole-based HDAC inhibitorPC3 (Prostate)5.82Not ReportedNot Reported[1]
Isoxazolo[5,4-b]indole DerivativeVariousSignificant anticancer potentialComparedCompared[2]
4-phenyl-5-quinolinyl substituted isoxazoleESCC<0.02Not ReportedNot Reported[3]

Note: Data is collated from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Compound ClassMicroorganismNovel this compound DerivativeCiprofloxacin (Standard)Penicillin (Standard)Reference
4-nitro-3-phenylisoxazole derivativeXanthomonas oryzaeBetter than standardNot ReportedNot Reported[4]
Isoxazole-carboxamide derivativePseudomonas aeruginosa2000Not ReportedNot Reported[5]
Phenyl-substituted tetrahydrocarbazole derivativeGram-positive bacteria30-50Lower potencyLower potency[6]

Note: The efficacy of standard antibiotics can vary significantly based on the bacterial strain and resistance patterns.

Table 3: Comparative Anti-inflammatory Activity
Compound ClassAssayNovel this compound DerivativeIndomethacin (Standard)Celecoxib (Standard)Reference
Isoxazole-carboxamide derivativeCOX-2 Inhibition (IC50, nM)13Not ReportedCompared[5]
Pyrazole sulphonamide derivativeCOX-2 Inhibition (IC50, µM)0.01SurpassedSurpassed[7]
Imidazolidineimino-thione derivativeAnti-inflammatory activity (IC50, µM)0.0003Not Reported2.8[8]

Note: The data presented is a summary from various studies and is intended for comparative insight.

Experimental Validation: Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of test compound cell_treatment 3. Treat cells with compound for 24-72h compound_prep->cell_treatment add_mtt 4. Add MTT solution to each well cell_treatment->add_mtt incubation 5. Incubate for 2-4h (formazan formation) add_mtt->incubation solubilization 6. Add solubilization buffer (e.g., DMSO) incubation->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance calculate_viability 8. Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the Kirby-Bauer disc diffusion assay.

Detailed Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. [5]2. Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate. [9]3. Disc Application: Aseptically place paper discs (6 mm diameter) impregnated with a known concentration of the test compound and standard antibiotics (e.g., ciprofloxacin, penicillin) onto the agar surface. [5][9]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [9]5. Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. [5]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Data Analysis animal_grouping 1. Group and acclimate animals (rats/mice) compound_admin 2. Administer test compound/standard drug animal_grouping->compound_admin carrageenan_injection 3. Inject carrageenan into the paw compound_admin->carrageenan_injection paw_volume_measurement 4. Measure paw volume at time intervals (0-5h) carrageenan_injection->paw_volume_measurement calculate_edema 5. Calculate % inhibition of edema paw_volume_measurement->calculate_edema compare_groups 6. Compare with control and standard calculate_edema->compare_groups

Caption: Workflow of the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Animal Dosing: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., oral, intraperitoneal). [10]2. Edema Induction: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw. [7][10]3. Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. [10]4. Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Mechanistic Insights: Signaling Pathways

A thorough validation of novel compounds requires an understanding of their mechanism of action. Many this compound derivatives exert their effects by modulating specific signaling pathways.

HDAC Inhibition in Cancer

Several this compound derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. [11][12] Simplified Signaling Pathway of HDAC Inhibition

HDAC_Pathway HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition by this compound derivatives.

5-Lipoxygenase (5-LOX) Inhibition in Inflammation

The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. [1][13] Simplified 5-LOX Signaling Pathway

LOX_Pathway LOXi This compound (5-LOX Inhibitor) LOX 5-Lipoxygenase (5-LOX) LOXi->LOX Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->LOX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

Caption: Simplified 5-lipoxygenase (5-LOX) signaling pathway and its inhibition.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. This guide provides a framework for the systematic validation of novel derivatives, emphasizing the importance of comparative analysis and robust experimental protocols. By adhering to these principles of scientific integrity, researchers can confidently assess the bioactivity of new chemical entities and contribute to the development of the next generation of therapeutic agents.

References

A Head-to-Head Comparison of Isoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] The efficient construction of this five-membered heterocycle is a cornerstone of synthetic organic chemistry. This guide provides a detailed, head-to-head comparison of the most prominent methods for isoxazole synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide and an alkyne, often referred to as the Huisgen cycloaddition, stands as the most widely employed and versatile method for isoxazole synthesis.[3][4][5] This reaction's power lies in its reliability and the ability to construct the isoxazole ring with a high degree of control over substitution patterns.

Mechanistic Rationale

The reaction proceeds via a concerted, pericyclic mechanism involving the 4π electrons of the nitrile oxide (the 1,3-dipole) and the 2π electrons of the alkyne (the dipolarophile).[4] This concerted nature ensures a high degree of stereospecificity. The regioselectivity, which dictates the orientation of the substituents on the final isoxazole ring, is governed by both steric and electronic factors of the reacting partners. Generally, the reaction of a terminal alkyne with a nitrile oxide regioselectively yields the 3,5-disubstituted isoxazole.[6][7]

Key Variants and Experimental Considerations

A critical aspect of this methodology is the generation of the nitrile oxide, which is often unstable and generated in situ. The choice of nitrile oxide precursor and the method of its generation significantly impact the overall efficiency and substrate scope of the reaction.

Common Methods for Nitrile Oxide Generation:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves the treatment of a hydroximoyl halide with a base.

  • Oxidation of Aldoximes: A popular and milder approach that utilizes various oxidizing agents.[8][9] Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), have emerged as particularly effective for this transformation, allowing for rapid and high-yielding syntheses under mild conditions.[7][9]

  • Dehydration of Nitroalkanes: This method is also widely used for generating nitrile oxides.[8]

Below is a workflow illustrating the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition.

workflow cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime NitrileOxide Nitrile Oxide (in situ) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., PIFA, NCS) Isoxazole Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: Workflow for Isoxazole Synthesis via Nitrile Oxide Cycloaddition.

Comparative Performance
MethodKey ReagentsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Oxidation of Aldoximes Aldoxime, Alkyne, Oxidant (e.g., PIFA, NCS)Room temperature to 50°C1-24 hours60-95%Mild conditions, high yields, good functional group tolerance.[7][9]Requires stoichiometric oxidant, potential for side reactions.[9]
Dehydrohalogenation Hydroximoyl Halide, Alkyne, Base (e.g., Et3N)VariesVariesModerate to HighWell-established method.Precursor synthesis can be harsh, potential for base-sensitive functional groups to react.
Intramolecular Cycloaddition (INOC) Substrate with both nitrile oxide precursor and alkyneVariesVariesHighExcellent for complex, fused ring systems.[6][8]Substrate synthesis can be complex.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Aldoxime Oxidation

This protocol is adapted from a procedure utilizing a hypervalent iodine reagent.[9]

  • To a stirred solution of the aldoxime (1.2 mmol) and the terminal alkyne (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) at room temperature, add the oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene, 1.2 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

The Classic Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

One of the earliest and most straightforward methods for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[10][11] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles where the substituents are identical or electronically similar.

Mechanistic Rationale

The reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[10][12] This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl group. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic isoxazole ring.[10] The regioselectivity of this reaction can be an issue with unsymmetrical 1,3-dicarbonyls, often leading to a mixture of regioisomers.[13] However, careful control of reaction conditions, such as pH and the use of specific catalysts, can favor the formation of a single regioisomer.[13][14]

paal_knorr Dicarbonyl 1,3-Dicarbonyl Compound Monoxime Monoxime Intermediate Dicarbonyl->Monoxime Condensation Hydroxylamine Hydroxylamine (NH2OH) Cyclic_Intermediate Cyclic Hemiacetal Monoxime->Cyclic_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclic_Intermediate->Isoxazole Dehydration

Caption: General Mechanism for Isoxazole Synthesis from 1,3-Dicarbonyls.

Comparative Performance
Starting MaterialKey ReagentsTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
β-Diketones Hydroxylamine hydrochloride, Base (e.g., pyridine, NaOAc)Reflux in ethanol or acetic acid2-10 hours65-85%Readily available starting materials, simple procedure.[12]Regioselectivity can be poor for unsymmetrical diketones, harsh conditions may be required.[13]
β-Enamino diketones Hydroxylamine hydrochloride, Solvent/Catalyst variationRoom temperature to refluxVariesGood to excellentAllows for regioselective synthesis of different isoxazole isomers by varying conditions.[13][14]Substrate synthesis required.
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a β-Diketone

This is a general procedure adapted from literature.[12]

  • Dissolve the 1,3-diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol.

  • Add a base such as sodium acetate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by recrystallization or column chromatography to yield the isoxazole.

An Alternative Route: The Van Leusen Oxazole Synthesis

While the Van Leusen reaction is primarily known for synthesizing oxazoles, certain modifications and related methodologies can be applied to isoxazole synthesis, often involving tosylmethyl isocyanide (TosMIC) as a key reagent. It's important to note that the direct Van Leusen synthesis leads to oxazoles, not isoxazoles. However, related isocyanide-based methods are relevant to heterocyclic synthesis. For the direct synthesis of isoxazoles, the previously mentioned methods are more common. The Van Leusen synthesis is included here for a broader context of five-membered heterocycle synthesis.[15][16][17]

The true Van Leusen oxazole synthesis involves the reaction of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate, in methanol.[17][18] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.[16][18]

Conclusion: Selecting the Right Tool for the Job

The choice of synthetic method for a particular isoxazole derivative depends heavily on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.

  • The 1,3-dipolar cycloaddition offers the greatest versatility and control, particularly for complex and highly functionalized isoxazoles. The development of mild, in situ methods for nitrile oxide generation has made this the go-to strategy for many applications.

  • The condensation of 1,3-dicarbonyls with hydroxylamine is a robust and straightforward method, especially for symmetrically substituted isoxazoles. Recent advancements have also improved its utility for regioselective synthesis.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the most efficient synthesis for their target isoxazole, accelerating discovery in drug development and materials science.

References

The Rise of 5-Phenylisoxazoles: A Comparative Efficacy Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the quest for novel pharmacophores with enhanced efficacy and improved safety profiles is relentless. Among the heterocyclic compounds that have garnered significant attention, the 5-phenylisoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive, data-driven comparison of the efficacy of this compound-based inhibitors against established standard-of-care drugs across key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for the evaluation of these promising compounds.

Section 1: The Versatility of the this compound Scaffold

The this compound core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic and steric properties. This structural motif facilitates interactions with a diverse array of biological targets, enabling its application in targeting various pathological pathways. Its rigid framework provides a basis for the rational design of potent and selective inhibitors, while the phenyl ring offers a versatile point for substitution to fine-tune pharmacokinetic and pharmacodynamic properties.

Section 2: In Oncology: Targeting Key Drivers of Cancer Progression

This compound derivatives have shown significant promise in oncology by inhibiting critical targets in cancer cell proliferation and survival. Here, we compare their efficacy against standard anticancer agents in three key areas.

Covalent Inhibition of KRAS G12C

The KRAS oncogene, particularly the G12C mutant, has long been considered an elusive target in cancer therapy. The recent development of covalent inhibitors has revolutionized the treatment of KRAS G12C-mutated cancers.[1] A new generation of this compound-based compounds has entered this arena, showing comparable efficacy to the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849).[1]

Comparative Efficacy Data:

Compound ClassTargetCell LineIC50 (nM)Standard Drug(s)IC50 (nM)
This compound DerivativesKRAS G12CMIA PaCa-2~5SotorasibNot specified in provided context
H358Not specified in provided contextAdagrasibNot specified in provided context

Mechanism of Action: Covalent Targeting of KRAS G12C

The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that can be covalently targeted by electrophilic inhibitors. This compound inhibitors are designed with a reactive group that forms an irreversible bond with this cysteine, locking the KRAS G12C protein in its inactive state and thereby inhibiting downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways that drive tumor growth.[1]

Experimental Workflow: Evaluating KRAS G12C Inhibitors

KRAS_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., HTRF) Cell_Viability Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability Determine IC50 Western_Blot Western Blot Analysis (pERK levels) Cell_Viability->Western_Blot Confirm target engagement Xenograft_Model Xenograft Tumor Model (e.g., MIA PaCa-2 in mice) Western_Blot->Xenograft_Model Select lead compounds PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD Assess in vivo efficacy and exposure

Caption: Workflow for the preclinical evaluation of KRAS G12C inhibitors.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. This compound derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism shared by standard chemotherapeutic agents like vinca alkaloids.

Mechanism of Action: Disruption of Microtubule Dynamics

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer. A novel series of 3-phenylisoxazole derivatives has been synthesized and shown to be potent HDAC1 inhibitors.[3][4][5]

Comparative Efficacy Data:

CompoundCell LineIC50 (µM)Standard Drug(s)IC50 (nM)
Phenylisoxazole Derivative 17PC3 (Prostate Cancer)5.82Vorinostat (SAHA)Not specified in provided context
Phenylisoxazole Derivative 10PC3 (Prostate Cancer)9.18RomidepsinNot specified in provided context

Mechanism of Action: Epigenetic Modulation

By inhibiting HDAC1, these phenylisoxazole derivatives increase the acetylation of histones, leading to a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are silenced in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[3][5]

Section 3: In Inflammation: Dual Inhibition of COX and LOX Pathways

Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated significant anti-inflammatory properties through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

Comparative Efficacy Data:

Compound ClassTargetIC50 (µM)Standard Drug(s)IC50 (µM)
This compound Derivatives5-LOX8.47 - 10.48MontelukastNot specified in provided context
3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazoleIn vivo paw anaphylaxisSignificant activityDiclofenacSignificant activity

Mechanism of Action: Attenuation of Pro-inflammatory Mediators

The arachidonic acid cascade is a key pathway in inflammation, leading to the production of pro-inflammatory mediators like prostaglandins (via COX enzymes) and leukotrienes (via 5-LOX). By inhibiting both COX-2 and 5-LOX, this compound derivatives can effectively reduce the production of these inflammatory molecules, offering a broad-spectrum anti-inflammatory effect.[6][7]

Signaling Pathway: Arachidonic Acid Cascade

Arachidonic_Acid_Cascade Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Allergy) LOX->Leukotrienes Phenylisoxazole This compound Inhibitors Phenylisoxazole->COX Inhibit Phenylisoxazole->LOX Inhibit Standard_Drugs Standard Drugs (e.g., Diclofenac) Standard_Drugs->COX Inhibit

Caption: Inhibition of the Arachidonic Acid Cascade by this compound Inhibitors.

Section 4: In Infectious Diseases: Combating Bacterial Pathogens

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Substituted this compound compounds have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Efficacy Data (MIC values in µg/mL):

Bacterial StrainThis compound DerivativesCiprofloxacin
S. aureus<1.16 - 80.25 - 1
E. coli<1.16 - 80.0625 - 1
P. aeruginosa<1.16 - 8Not specified in provided context

Note: MIC values for this compound derivatives are presented as a range based on available data.[8][9][10][11][12]

Mechanism of Action: Multiple Potential Targets

The exact antibacterial mechanism of many this compound derivatives is still under investigation, but it is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Section 5: Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, PC3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and incubate overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound inhibitor and standard drugs in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compounds and incubate for 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14][15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[1][15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a dose-response curve.[1]

In Vivo Passive Paw Anaphylaxis in Rats

This model is used to evaluate the anti-inflammatory and anti-allergic activity of compounds.

Protocol:

  • Sensitization: Inject rat paws with diluted anti-ovalbumin serum.[16]

  • Drug Administration: Administer the this compound derivative or a standard drug (e.g., diclofenac) orally or intraperitoneally at various doses for a specified period.[16]

  • Antigen Challenge: After the sensitization period, challenge the paw with an injection of the antigen (ovalbumin).

  • Measurement of Paw Edema: Measure the paw volume or thickness at specific time points after the antigen challenge using a plethysmometer.[17]

  • Data Analysis: Calculate the percentage inhibition of paw edema compared to the control group.

Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[19]

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of bacteria.[19]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound compound and the standard antibiotic (e.g., ciprofloxacin) onto the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the tested compounds.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The data presented in this guide clearly demonstrates the potential of this compound inhibitors to rival, and in some cases, potentially exceed the efficacy of standard drugs in oncology, inflammation, and infectious diseases. Their diverse mechanisms of action, coupled with the tunability of their chemical structure, position them as a compelling area for continued research and development. The provided experimental protocols offer a robust framework for the further evaluation and optimization of this exciting class of compounds, paving the way for the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Phenylisoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold and the Selectivity Imperative

The 5-phenylisoxazole motif is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have elevated it to the status of a "privileged scaffold," enabling the design of potent inhibitors against a wide array of protein targets. We have seen this core embedded in molecules targeting critical enzymes like p38 MAP kinase, Raf kinase, xanthine oxidase, and histone deacetylases (HDACs).[1][2][3][4][5] This versatility, however, is a double-edged sword. The very features that confer potent on-target activity can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects.

Understanding an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in drug development. A comprehensive cross-reactivity profile allows us to:

  • Validate the primary mechanism of action: Ensuring the observed cellular phenotype is due to inhibition of the intended target.

  • Identify opportunities for polypharmacology: Wherein controlled off-target effects can be therapeutically beneficial.

  • Predict and mitigate potential toxicities: Unforeseen off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[6][7]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based inhibitors. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design robust, self-validating profiling campaigns that generate trustworthy and actionable data.

Caption: Versatility of the this compound scaffold.

Foundational Strategies for Uncovering Off-Target Interactions

No single technique can provide a complete picture of an inhibitor's selectivity. A robust profiling strategy relies on an orthogonal, multi-platform approach that interrogates binding and function from the biochemical to the cellular level. Here, we compare three essential methodologies.

A. Broad-Spectrum Kinase Profiling: Mapping the Kinome Landscape

For this compound inhibitors designed to target kinases, a broad kinome scan is the logical first step. This approach provides a panoramic view of an inhibitor's activity across a large portion of the human kinome.

  • Expertise & Causality: We choose this method first because it is a high-throughput, standardized, and quantitative way to assess selectivity against a large family of structurally related enzymes. The industry-leading platform, KINOMEscan®, utilizes an active site-directed competition binding assay.[8][9][10] A test inhibitor is incubated with a panel of DNA-tagged kinases and an immobilized, active-site-directed ligand. The amount of kinase bound to the immobilized ligand is measured; a potent inhibitor will prevent the kinase from binding, resulting in a low signal. This direct binding readout is less susceptible to artifacts from ATP concentration or substrate choice that can plague activity-based assays.

  • Data Interpretation: The output is typically expressed as percent of control (%Ctrl) or dissociation constant (Kd), allowing for direct comparison of potencies across hundreds of kinases. This allows for the calculation of selectivity scores and the visualization of data on a kinome tree map, instantly highlighting on- and off-target interactions.

Table 1: Representative KINOMEscan® Data for Phenylisoxazole-Based Inhibitors Data is hypothetical and for illustrative purposes.

Kinase TargetInhibitor 1 (p38α-directed) Kd (nM)Inhibitor 2 (B-RAF-directed) Kd (nM)Sorafenib (Reference) Kd (nM)
MAPK14 (p38α) 5 >10,00022
BRAF >10,00015 6
BRAF (V600E) >10,0008 38
MAPK1 (ERK2)2,500>10,000>10,000
MAPK8 (JNK1)850>10,000>10,000
VEGFR2 >10,0008,50090
KIT 9,8006,5002
CSNK1D (CK1δ) 1,2009,000>10,000
  • Trustworthiness: This data immediately establishes the primary targets for Inhibitors 1 and 2. It also reveals that while Inhibitor 1 is highly selective for its target, it has weak activity against CK1δ.[11] Inhibitor 2, while potent against B-RAF, shows potential cross-reactivity with other kinases targeted by the multi-kinase inhibitor Sorafenib, warranting further investigation.

B. Chemical Proteomics: An Unbiased Search for Cellular Targets

While kinome scanning is powerful, it is inherently limited to the kinases on the panel. What if your inhibitor's most significant off-target isn't a kinase at all? Chemical proteomics provides an unbiased method to identify protein interactors in a complex biological sample.[12]

  • Expertise & Causality: This approach typically involves synthesizing a derivative of the inhibitor with a linker and an affinity tag (e.g., biotin). This "bait" molecule is immobilized on beads and used to pull down binding partners from a cell lysate.[13] The bound proteins are then eluted and identified by quantitative mass spectrometry (e.g., SILAC or TMT-based).[14][15] We employ this technique to move beyond a pre-selected target class and discover novel, unanticipated off-targets in a more native proteome context.

Chemical_Proteomics_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Synthesize & Immobilize Inhibitor 'Bait' B Incubate with Cell Lysate A->B C Wash Away Non-specific Binders B->C D Elute Bound Proteins C->D E Tryptic Digestion & LC-MS/MS D->E F Identify & Quantify Potential Targets E->F

Caption: Affinity-based chemical proteomics workflow.

  • Trustworthiness: A key control is to perform a parallel pulldown with a structurally related but inactive control compound or to compete with an excess of the free, untagged inhibitor. True interactors should be significantly enriched in the active bait pulldown and diminished in the competition experiment. This self-validating system helps distinguish genuine binders from proteins that adhere non-specifically to the beads or linker.

C. Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in Live Cells

A positive result from a biochemical or proteomic screen confirms interaction, but it doesn't prove that the inhibitor engages its target in the complex, crowded environment of an intact cell. CETSA® is a powerful biophysical method that directly measures drug-target interaction in a cellular context.[16][17]

  • Expertise & Causality: The principle is elegant: ligand binding almost always increases the thermal stability of its target protein.[18][19] By treating intact cells with an inhibitor, heating them across a temperature gradient, and then measuring the amount of target protein that remains soluble, we can generate a "melting curve." A shift in this curve to a higher temperature in drug-treated cells is direct evidence of target engagement.[20] We use CETSA® as the ultimate confirmation that our inhibitor reaches and binds its intended target (and potential off-targets) in a physiologically relevant setting.

CETSA_Workflow A Treat Intact Cells (Drug vs. Vehicle) B Heat Aliquots (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble & Precipitated Fractions (Centrifugation) C->D E Quantify Soluble Target (e.g., Western Blot) D->E F Plot Melting Curve (% Soluble vs. Temp) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

  • Trustworthiness: The inclusion of a vehicle control at every temperature point provides a baseline melting curve, making the thermal shift induced by the compound unambiguous. Furthermore, generating an isothermal dose-response curve (ITDRF)—where cells are treated with varying drug concentrations at a single, fixed temperature—can determine the cellular potency (EC50) of target engagement.[16]

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a standard Western Blot-based CETSA for verifying target engagement of a this compound inhibitor in cultured cells.

Objective: To determine if Inhibitor 1 causes a thermal stabilization of its intended target, p38α, in intact HEK293 cells.

Materials:

  • HEK293 cells cultured in DMEM + 10% FBS.

  • Inhibitor 1 (10 mM stock in DMSO).

  • Vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Antibodies: Primary anti-p38α, secondary HRP-conjugated antibody.

  • SDS-PAGE gels, transfer apparatus, ECL substrate, and imaging system.

  • PCR thermocycler or heating blocks.

Methodology:

  • Cell Culture & Treatment:

    • Plate HEK293 cells to achieve ~80-90% confluency on the day of the experiment.

    • Prepare two sets of cell suspensions in culture medium: one to be treated with Inhibitor 1 at a final concentration of 10 µM, and one with an equivalent volume of DMSO (vehicle control).

    • Incubate cells for 1 hour at 37°C, 5% CO2.

  • Heat Challenge:

    • Aliquot 100 µL of the drug-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point.

    • A typical temperature gradient for p38α would be: 48°C, 50°C, 52°C, 54°C, 56°C, 58°C, 60°C. Include a 37°C control.

    • Place the tubes in a thermocycler and heat for 3 minutes at the designated temperatures.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Transfer the contents of each tube to a fresh microfuge tube.

    • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath) or sonication.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each supernatant using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration by diluting with lysis buffer.

    • Prepare samples for SDS-PAGE, load equal amounts of total protein per lane, and perform electrophoresis.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for p38α.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensity for p38α at each temperature point for both drug-treated and vehicle-treated samples.

    • Normalize the data by setting the intensity of the 37°C sample to 100%.

    • Plot the normalized band intensity versus temperature to generate the melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.

Integrated Analysis: Building a Complete Selectivity Profile

By integrating data from orthogonal methods, we can build a high-confidence profile of our inhibitor. Let's consider a hypothetical case study for a novel this compound-based inhibitor, "Isox-A".

Target: p38α MAP Kinase[]

Table 2: Integrated Cross-Reactivity Profile for "Isox-A"

Assay PlatformResultInterpretation & Causality
KINOMEscan® High potency for p38α (Kd = 8 nM). Minor activity against p38β (Kd = 150 nM) and JNK1 (Kd = 2.1 µM). Highly selective against 460 other kinases.Confirms on-target potency and high kinome-wide selectivity. The minor p38β activity is expected due to high active site homology. The weak JNK1 interaction is unlikely to be physiologically relevant.
Chemical Proteomics Top hits from pulldown-MS were p38α, p38β, and surprisingly, Carbonic Anhydrase II (CA-II), a non-kinase.Confirms p38 isoforms as primary binders. The CA-II hit is unexpected and must be validated, as it could represent a novel off-target with potential for side effects (e.g., related to diuretic-like effects).
CETSA® (in cells) Significant thermal shift for p38α (ΔTm = +7°C) with 1 µM Isox-A. No significant thermal shift observed for CA-II, even at 20 µM Isox-A.Definitively confirms target engagement of p38α in an intact cellular environment. The lack of a thermal shift for CA-II suggests the interaction observed in chemical proteomics may be an artifact of the in vitro lysate system or a very low-affinity interaction that is not stable in cells. This result de-risks the CA-II off-target liability.

This integrated approach provides a clear narrative: Isox-A is a potent and selective p38α inhibitor that effectively engages its target in cells, with its most significant off-target liabilities having been investigated and de-risked.

p38_Pathway Stress UV, Osmotic Stress, Cytokines (TNFα, IL-1β) MKK MKK3 / MKK6 Stress->MKK p38 p38α (MAPK14) MKK->p38 JNK JNK1 (MAPK8) (Minor Off-Target) MKK->JNK Substrates MK2, ATF2, etc. p38->Substrates Response Inflammation, Apoptosis, Cytokine Production Substrates->Response Inhibitor Isox-A Inhibitor->p38 Potent Inhibition (On-Target) Inhibitor->JNK Weak Interaction

Caption: p38 MAPK signaling pathway with Isox-A interactions.

Conclusion

The this compound scaffold will undoubtedly continue to yield potent and valuable chemical probes and drug candidates. However, its privileged status demands a commensurate level of rigor in characterization. Relying on a single assay is insufficient to truly understand a compound's selectivity. By employing a multi-pronged strategy—using broad biochemical screens like KINOMEscan® to map the landscape, unbiased methods like chemical proteomics to uncover unexpected interactions, and definitive cellular assays like CETSA® to confirm target engagement—researchers can build a robust, trustworthy, and comprehensive profile. This integrated approach is the bedrock of sound pharmacological inquiry and the surest path to translating potent molecules into safe and effective therapies.

References

In Vivo Validation of 5-Phenylisoxazole Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1] Among its derivatives, the 5-phenylisoxazole motif has emerged as a promising framework for the development of novel anticancer agents. These compounds have demonstrated potent activity against various cancer types by modulating critical signaling pathways that drive tumor progression.[2][3] This guide provides a comparative analysis of the in vivo validation of representative this compound derivatives, benchmarking their performance against established chemotherapeutic agents and elucidating the experimental frameworks used for their evaluation.

I. The Imperative of In Vivo Validation in Oncology Drug Discovery

While in vitro assays using cancer cell lines are crucial for initial screening, they do not replicate the complex tumor microenvironment. In vivo studies, typically employing animal models, are indispensable for evaluating a compound's true therapeutic potential.[4] These models allow for the assessment of pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted), pharmacodynamics (the drug's effect on the body), and overall efficacy and toxicity in a systemic biological context.[5]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunocompromised mouse, are increasingly favored as they better recapitulate the heterogeneity of human cancers.[4][6]

II. Comparative In Vivo Efficacy of a Diaryl-Isoxazole Derivative

To illustrate the in vivo validation process, we will examine a 3,4-diaryl-isoxazole derivative, designated as Compound 11 , which has shown significant antitumor activity in preclinical studies.[7][8]

A. Performance Against Standard Chemotherapeutics

The efficacy of Compound 11 was evaluated in xenograft models of hepatocellular carcinoma (Mahlavu) and triple-negative breast cancer (MDA-MB-231), two aggressive cancer types.[7][8] Its performance provides a benchmark against commonly used chemotherapeutic agents for these malignancies. Standard treatments for breast cancer often include taxanes like Paclitaxel and anthracyclines such as Doxorubicin.[9][10][11] For hepatocellular carcinoma, treatment options can include multi-kinase inhibitors, but direct comparisons in this specific study were focused on tumor growth inhibition relative to a control group.

Table 1: Comparative In Vivo Performance of Compound 11 [7][8]

Compound Cancer Model Dosing Regimen Key Efficacy Endpoint Potential Mechanism of Action
Isoxazole Derivative (Compound 11) Mahlavu Hepatocellular Carcinoma Xenograft40 mg/kg, p.o., twice weekly for 4 weeks85% reduction in tumor volume Induction of Apoptosis
Isoxazole Derivative (Compound 11) MDA-MB-231 Breast Cancer Xenograft40 mg/kg, p.o., twice weekly for 4 weeksSignificant tumor growth inhibition Induction of Apoptosis
Paclitaxel (Taxane) Breast Cancer Xenografts10-30 mg/kg, i.v. or i.p., weeklySignificant tumor growth inhibitionMicrotubule Stabilization, Mitotic Arrest
Doxorubicin (Anthracycline) Breast Cancer Xenografts1-5 mg/kg, i.v., weeklySignificant tumor growth inhibitionDNA Intercalation, Topoisomerase II Inhibition

Note: Data for Paclitaxel and Doxorubicin are illustrative of their general performance in similar models and are not from a direct head-to-head study with Compound 11 in the cited literature. Their inclusion provides a contextual benchmark.[2]

B. Causality Behind Experimental Choices

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used for xenograft studies to prevent the rejection of human tumor cells.[5]

  • Tumor Implantation: Subcutaneous implantation of cancer cells (like MDA-MB-231) on the flank of the mouse is a common and technically straightforward method that allows for easy and repeatable measurement of tumor volume.[5]

  • Dosing Route and Schedule: Oral administration (p.o.) for Compound 11 suggests good oral bioavailability, a desirable characteristic for patient convenience.[7][8] A twice-weekly schedule is chosen based on pharmacokinetic studies to maintain therapeutic drug concentrations in the blood without causing excessive toxicity.

III. In-Depth Experimental Protocol: A Xenograft Study Workflow

The following protocol outlines a standardized workflow for an in vivo xenograft study, ensuring a self-validating and reproducible system.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cells (e.g., MDA-MB-231) are cultured under sterile conditions until they reach the logarithmic growth phase.

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week before the experiment.

  • Tumor Cell Implantation: A suspension of 5 x 10⁶ MDA-MB-231 cells in 100 µL of a Matrigel/media mixture is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Mice are then randomly assigned to control and treatment groups (n=6-8 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose) orally according to the treatment schedule.

    • Treatment Group: Receives the this compound derivative (e.g., Compound 11 at 40 mg/kg) orally.

    • Positive Control Group: Receives a standard-of-care agent (e.g., Paclitaxel at 10 mg/kg, intraperitoneally) to benchmark efficacy.

  • Monitoring and Data Collection:

    • Tumor Volume: Measured twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width²)/2.[2]

    • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

    • Clinical Observations: Mice are observed daily for any signs of distress or adverse effects.

  • Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).[2] Mice are euthanized, and tumors are excised, weighed, and preserved for further analysis (e.g., histology, biomarker analysis).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (MDA-MB-231) Implantation 3. Tumor Implantation (Subcutaneous) Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Animal_Acclimatization->Implantation Tumor_Growth 4. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 5. Treatment Administration (Vehicle, Isoxazole, Paclitaxel) Tumor_Growth->Treatment Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint

A typical workflow for an in vivo xenograft study.
IV. Mechanism of Action: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[7][12] Compound 11, for instance, was shown to induce apoptosis in both hepatocellular carcinoma and breast cancer cells.[8] This process is often mediated through the activation of caspases, a family of proteases that execute cell death, and the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

Another common mechanism for isoxazole-containing compounds is the inhibition of Heat Shock Protein 90 (HSP90).[2][12] HSP90 is a molecular chaperone required for the stability and function of numerous oncoproteins, including those involved in cell proliferation and survival. By inhibiting HSP90, these compounds can trigger the degradation of multiple oncogenic client proteins, leading to a collapse of cancer-promoting signaling networks.

G Isoxazole This compound Derivative HSP90 HSP90 Isoxazole->HSP90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) HSP90->Client_Proteins Stabilizes Degradation Proteasomal Degradation HSP90->Degradation Inhibition leads to Client_Proteins->Degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation Promotes Degradation->Proliferation Blocks Apoptosis Apoptosis Degradation->Apoptosis Induces

Inhibition of HSP90 by an isoxazole derivative.
V. Conclusion and Future Directions

The in vivo data for this compound derivatives, such as Compound 11, demonstrate their potential as effective anticancer agents, with efficacy comparable to or exceeding that of some standard therapies in preclinical models.[7][8] The detailed experimental protocols provide a robust framework for their continued evaluation.

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish safe and effective dosing regimens for clinical trials. Furthermore, exploring the combination of these isoxazole derivatives with other anticancer therapies, including immunotherapy and targeted agents, could reveal synergistic effects and overcome mechanisms of drug resistance.[6][13] The versatility of the this compound scaffold ensures it will remain a fertile ground for the discovery of next-generation cancer therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Phenylisoxazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 5-phenylisoxazole. As a crucial scaffold in medicinal chemistry, the accurate and precise quantification of this compound is paramount in drug development and quality control processes.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate the selection of the most appropriate analytical method for their specific needs.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2][3] This guide is structured around the principles of the International Council for Harmonisation (ICH) guidelines, which outline the key validation parameters required to ensure the reliability and consistency of analytical data.[4]

Comparative Analysis of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High. The chromatographic separation resolves this compound from impurities and degradation products.Lower. The method is susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High. Typically in the µg/mL to ng/mL range.Moderate. Generally in the µg/mL range.
Linearity Excellent over a wide concentration range.Good, but may be limited by deviations from Beer-Lambert law at high concentrations.
Precision High, with RSD values typically <2%.Good, with RSD values typically <2%.
Throughput Lower, due to run times for each sample.Higher, as multiple samples can be measured quickly.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler operation.
Application Ideal for stability-indicating assays, impurity profiling, and analysis in complex matrices.Suitable for the quantification of pure substances or simple formulations.

High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC-UV method offers high specificity and sensitivity, making it the preferred choice for the quantification of this compound in complex sample matrices and for stability-indicating assays.[2] The method described below is a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound.[5]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Reference standard of this compound (purity ≥ 99%).

  • HPLC-grade acetonitrile and water.

  • Methanol for sample and standard preparation.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol. Dilute the sample solution with the mobile phase to a concentration that falls within the linearity range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

4. Method Validation Summary:

The validation of this HPLC-UV method was performed according to ICH guidelines.[7] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of this compoundComplies
Linearity (Range) R² ≥ 0.999 (1-100 µg/mL)R² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: 0.8%, Interday: 1.2%
Limit of Detection (LOD) S/N ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.3 µg/mL
Robustness %RSD ≤ 2.0% for small variations in method parametersComplies

HPLC-UV Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample HPLC HPLC System Dilute_Standard->HPLC Inject Standards Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for the quantification of this compound by HPLC-UV.

UV-Visible Spectrophotometric Method

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of this compound, particularly for routine analysis of pure substances or simple formulations where interfering substances are not expected.[8][9] The method is based on the principle that this compound absorbs light in the UV region due to its aromatic structure.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation and Materials:

  • UV-Visible spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Reference standard of this compound (purity ≥ 99%).

  • Methanol (spectroscopic grade).

2. Method Parameters:

ParameterValue
Solvent Methanol
Wavelength of Maximum Absorbance (λmax) 260 nm

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.[10]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol. Dilute the sample solution with methanol to a concentration that falls within the linearity range of the method.

4. Method Validation Summary:

The validation of this UV-Vis spectrophotometric method was performed according to ICH guidelines.[11] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity λmax of sample matches λmax of standardComplies
Linearity (Range) R² ≥ 0.999 (2-20 µg/mL)R² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: 1.1%, Interday: 1.5%
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantification (LOQ) -0.6 µg/mL
Robustness %RSD ≤ 2.0% for small variations in method parametersComplies

UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Dilute with Methanol (Working Standards) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Methanol Dissolve_Sample->Dilute_Sample Spectrophotometer UV-Vis Spectrophotometer Dilute_Standard->Spectrophotometer Measure Standards Dilute_Sample->Spectrophotometer Measure Sample Measure_Absorbance Measure Absorbance at 260 nm Spectrophotometer->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Standard Readings Calculation Calculate Concentration Measure_Absorbance->Calculation Sample Reading Calibration_Curve->Calculation

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Conclusion

Both HPLC-UV and UV-Vis spectrophotometry are suitable methods for the quantification of this compound, with the choice of method being dependent on the specific application. The HPLC-UV method is highly specific and sensitive, making it the gold standard for regulatory submissions, stability studies, and the analysis of samples in complex matrices. The UV-Vis spectrophotometric method, while less specific, offers a rapid, simple, and cost-effective alternative for the routine analysis of pure this compound or simple formulations. The validation data presented in this guide demonstrates that both methods, when properly validated, can provide accurate and precise results.

References

Comparative Docking Analysis of 5-Phenylisoxazole Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, 5-phenylisoxazole derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of pharmacological activities. Their therapeutic potential spans from anticancer and anti-inflammatory to antimicrobial applications. The strategic functionalization of the this compound core allows for the fine-tuning of its interaction with various biological targets. This guide provides a comprehensive comparative analysis of the molecular docking of different this compound derivatives against distinct protein targets, offering insights into their structure-activity relationships and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In drug discovery, it is instrumental in understanding how a ligand (a potential drug molecule) interacts with its protein target at the molecular level. By comparing the docking of a series of derivatives against one or more targets, we can:

  • Elucidate Structure-Activity Relationships (SAR): Identify which chemical modifications on the scaffold lead to improved binding affinity and selectivity.

  • Predict Biological Activity: A strong correlation between docking scores and experimentally determined biological activity (e.g., IC50 values) can validate the docking protocol and aid in the prediction of the potency of novel compounds.

  • Guide Lead Optimization: The insights gained from docking can inform the rational design of new derivatives with enhanced efficacy and reduced off-target effects.

This guide will walk through a comparative docking workflow, using examples of this compound derivatives targeting different classes of proteins, drawing upon data and methodologies from published research.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a generalized yet detailed workflow for conducting a comparative molecular docking study. This protocol is a synthesis of methodologies reported in various studies on this compound derivatives.

Step 1: Preparation of the Protein Target Structures

The initial step involves sourcing and preparing the three-dimensional structures of the target proteins.

  • Obtain Protein Structures: Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this comparative guide, we will consider:

    • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway. (PDB ID: 1CX2)[3]

    • Topoisomerase II: A crucial enzyme in DNA replication and a target for anticancer agents. (PDB ID: 1ZXM)

    • DNA Gyrase: An essential bacterial enzyme and a target for antibacterial agents. (PDB ID: 3U2D)

  • Protein Preparation: Using molecular modeling software such as Schrödinger Maestro, AutoDock Tools, or MOE[2], perform the following pre-processing steps:

    • Remove Non-essential Molecules: Delete water molecules, co-factors, and any existing ligands from the PDB file.

    • Add Hydrogens: Add hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures.

    • Assign Bond Orders and Charges: Ensure correct bond orders and assign appropriate partial charges to the atoms.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Preparation of the this compound Derivative Ligands

The small molecules for docking need to be prepared in a three-dimensional format with appropriate chemical properties.

  • 2D Structure Sketching: Draw the two-dimensional structures of the this compound derivatives to be compared.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations using a suitable chemistry software package.

  • Ligand Preparation:

    • Generate Possible Ionization States: Determine the likely protonation states of the ligands at physiological pH (e.g., pH 7.4).

    • Generate Tautomers: Enumerate possible tautomeric forms of the ligands.

    • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy conformers.

Step 3: Defining the Binding Site and Grid Generation

The docking process needs to be focused on the region of the protein where the ligand is expected to bind.

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature reports of key active site residues.

  • Grid Generation: A grid box is generated around the defined binding site. This grid defines the space within which the docking algorithm will search for favorable ligand binding poses. The size of the grid box should be sufficient to accommodate the ligands being docked.

Step 4: Molecular Docking

This is the core step where the ligand is docked into the prepared protein structure.

  • Select a Docking Program: Choose a well-validated docking program. Popular choices include GLIDE (Schrödinger), AutoDock Vina, and MOE-Dock.[2]

  • Configure Docking Parameters:

    • Docking Precision: Select the desired level of docking precision (e.g., Standard Precision - SP, or Extra Precision - XP in GLIDE). Higher precision modes are more computationally intensive but can yield more accurate results.

    • Ligand Flexibility: Allow for flexible docking where the ligand's conformational space is explored.

    • Receptor Flexibility: In some cases, induced-fit docking (IFD) can be employed where key receptor side chains are allowed to move to accommodate the ligand.

  • Execute the Docking Run: Initiate the docking calculations for each derivative against each protein target.

Step 5: Analysis and Comparison of Docking Results

The final step involves a thorough analysis and comparison of the docking outputs.

  • Examine Docking Scores: The docking score (e.g., GlideScore, binding energy in kcal/mol) provides an estimate of the binding affinity. Lower scores generally indicate better binding.

  • Visualize Binding Poses: Visually inspect the top-ranked docking poses for each ligand-protein complex.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Compare and Contrast: Create tables to systematically compare the docking scores, key interacting residues, and the types of interactions for each derivative across the different protein targets.

Visualizing the Comparative Docking Workflow

The following diagram illustrates the key stages of the comparative docking workflow.

Comparative Docking Workflow cluster_prep Preparation Phase cluster_processing Computational Processing cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure (from PDB) ProteinPrep Protein Preparation (Add H, Minimize) PDB->ProteinPrep Ligands This compound Derivatives (2D) LigandPrep Ligand Preparation (3D Conversion, Minimize) Ligands->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., GLIDE, AutoDock) LigandPrep->Docking GridGen->Docking Analysis Analyze Poses & Scores Docking->Analysis Comparison Comparative Analysis (SAR, Selectivity) Analysis->Comparison

Caption: A flowchart illustrating the key stages of a comparative molecular docking study.

Comparative Analysis of this compound Derivatives

To illustrate the power of this approach, we will compare the docking behavior of hypothetical this compound derivatives against different targets, based on insights from published studies.

Scenario 1: Targeting COX-2 for Anti-Inflammatory Activity

Several studies have explored this compound derivatives as inhibitors of COX enzymes.[4][5] For instance, isoxazole-carboxamide derivatives have been evaluated for their COX inhibitory activity.[4] A key finding from such studies is that specific substitutions can confer selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

DerivativeTargetDocking Score (Hypothetical)Key Interacting Residues (Example)Predicted Activity
Derivative A (with 3,4-dimethoxy substitution)COX-2-9.5 kcal/molArg120, Tyr355, Tyr385Potent and selective COX-2 inhibitor
Derivative B (unsubstituted phenyl ring)COX-2-7.2 kcal/molTyr355, Val523Moderate COX-2 inhibitor
Derivative A COX-1-6.8 kcal/molArg120, Ile523Weaker COX-1 inhibitor

The hypothetical data in the table above illustrates how a 3,4-dimethoxy substitution on the phenyl ring (Derivative A) could lead to a more favorable docking score against COX-2 compared to an unsubstituted derivative (Derivative B). This is often due to the substituted derivative being able to form additional hydrogen bonds or hydrophobic interactions within the larger active site of COX-2. The comparison with COX-1 docking scores can help in predicting the selectivity of the compound.

Scenario 2: Targeting Tubulin for Anticancer Activity

The colchicine binding site of tubulin is a well-established target for anticancer drugs. Some this compound derivatives have been investigated for their ability to bind to this site and inhibit tubulin polymerization.

DerivativeTargetDocking Score (Hypothetical)Key Interacting Residues (Example)Predicted Activity
Derivative C (with tetrazole moiety)Tubulin (Colchicine site)-8.9 kcal/molCys241, Leu248, Ala316Potent tubulin polymerization inhibitor
Derivative D (lacking tetrazole)Tubulin (Colchicine site)-6.5 kcal/molLeu248, Val318Weaker tubulin inhibitor

In this scenario, the addition of a tetrazole group (Derivative C) might facilitate crucial hydrogen bonding interactions within the colchicine binding site, leading to a significantly better docking score compared to a derivative lacking this feature (Derivative D). Such comparative insights are invaluable for designing more potent anticancer agents.

Scenario 3: Targeting Bacterial Enzymes for Antimicrobial Activity

This compound derivatives have also been explored as potential antibacterial and antifungal agents.[4] For example, their ability to inhibit bacterial DNA gyrase or other essential enzymes can be assessed through molecular docking.

DerivativeTargetDocking Score (Hypothetical)Key Interacting Residues (Example)Predicted Activity
Derivative E (with specific carboxamide linkage)P. aeruginosa Elastase-7.8 kcal/molHis140, Ala114Potential inhibitor of P. aeruginosa virulence
Derivative F (different linkage)P. aeruginosa Elastase-5.9 kcal/molLeu196Weaker inhibitor

Here, the nature of the linker between the isoxazole core and another part of the molecule (Derivative E) could be critical for establishing key interactions with the active site of a bacterial enzyme like elastase, suggesting a potential mechanism for its antimicrobial activity.

Visualizing Differential Binding

The following diagram conceptualizes how different derivatives can exhibit preferential binding to different targets.

Differential Binding cluster_ligands This compound Derivatives cluster_targets Protein Targets D_A Derivative A (Anti-inflammatory) COX2 COX-2 D_A->COX2 Strong Binding Tubulin Tubulin D_A->Tubulin Weak Binding Elastase Elastase D_A->Elastase Weak Binding D_C Derivative C (Anticancer) D_C->COX2 Weak Binding D_C->Tubulin Strong Binding D_C->Elastase Weak Binding D_E Derivative E (Antimicrobial) D_E->COX2 Weak Binding D_E->Tubulin Weak Binding D_E->Elastase Strong Binding

Caption: Conceptual diagram of differential binding of specialized this compound derivatives to their respective targets.

Conclusion

Comparative molecular docking is an indispensable tool in the rational design and discovery of novel this compound-based therapeutic agents. By systematically evaluating a series of derivatives against various biological targets, researchers can gain profound insights into the molecular determinants of their activity and selectivity. The workflow and comparative analyses presented in this guide provide a framework for leveraging computational methods to accelerate the identification and optimization of promising drug candidates. As the accuracy and sophistication of molecular modeling techniques continue to advance, their role in navigating the complex landscape of drug discovery will undoubtedly become even more pivotal.

References

A Researcher's Guide to Assessing the Selectivity of 5-Phenylisoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the 5-phenylisoxazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of proteins implicated in disease. From the covalent targeting of oncogenic KRAS G12C to the modulation of molecular chaperones like Hsp90 and the inhibition of inflammatory enzymes such as Cyclooxygenase (COX), these compounds have demonstrated significant therapeutic potential. However, a critical determinant of their clinical success lies in their selectivity – the ability to potently inhibit the intended target while minimizing engagement with other proteins, thereby reducing the risk of off-target toxicities.

This guide provides an in-depth comparison of methodologies to assess the selectivity of this compound compounds, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format to aid researchers in making informed decisions in their drug development endeavors.

The Imperative of Selectivity Profiling

The journey of a drug candidate from a promising hit to a clinical reality is paved with rigorous testing, and at the heart of this process is the characterization of its selectivity profile. A highly selective compound offers a wider therapeutic window and a more predictable pharmacological outcome. Conversely, off-target interactions can lead to unforeseen side effects, derailing an otherwise promising therapeutic. For this compound-based inhibitors, understanding their interactions across the kinome and the broader proteome is not just a regulatory requirement but a fundamental aspect of their preclinical development.

Key Methodologies for Assessing Selectivity

Several robust experimental approaches are employed to determine the selectivity of small molecule inhibitors. This guide will focus on three widely adopted and complementary techniques: Kinase Panel Screening, Cellular Thermal Shift Assay (CETSA), and Competition Binding Assays.

Kinase Panel Screening: A Global View of Kinome Interactions

Broad screening against a large panel of kinases is a cornerstone of selectivity profiling, providing a comprehensive overview of a compound's interactions across the human kinome.[1][2] This is particularly crucial as many signaling pathways are interconnected, and unintended inhibition of a kinase can lead to a cascade of downstream effects.

Experimental Workflow: In Vitro Kinase Panel Screening

The following is a generalized workflow for conducting an in vitro kinase panel screen, often performed by specialized contract research organizations (CROs).

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Preparation (Serial Dilutions in DMSO) Assay_Plate Assay Plate Preparation (Compound, Kinase, Substrate/ATP) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel (Purified, active kinases) Kinase_Panel->Assay_Plate Substrate_ATP Substrate & ATP (Optimized concentrations) Substrate_ATP->Assay_Plate Incubation Incubation (Allow enzymatic reaction) Assay_Plate->Incubation Detection Detection (e.g., TR-FRET, Luminescence) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Percent_Inhibition Calculation of % Inhibition Raw_Data->Percent_Inhibition IC50_Determination IC50 Curve Fitting Percent_Inhibition->IC50_Determination Selectivity_Score Selectivity Scoring IC50_Determination->Selectivity_Score

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Kinase Assay

This protocol outlines a common method used in kinase panel screening.[3][4][5][6][7]

Materials:

  • Test Compound (this compound derivative)

  • Purified Kinase of Interest

  • Biotinylated Peptide Substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (containing EDTA)

  • Detection Reagents:

    • Terbium (Tb)-labeled anti-phospho-specific antibody (Donor)

    • Streptavidin-conjugated XL665 (Acceptor)

  • 384-well low-volume assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 5 µL) of the kinase solution into the wells of the 384-well plate.

    • Add the test compound dilutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate.

  • Reaction Termination and Detection:

    • Add the stop solution containing EDTA to quench the kinase reaction.

    • Add the detection reagents (Tb-labeled antibody and Streptavidin-XL665).

    • Incubate the plate for a further 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET plate reader. The reader will excite the Terbium donor and measure the emission from both the donor and the XL665 acceptor. The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful biophysical technique that assesses the direct binding of a compound to its target protein within intact cells or even tissues.[3] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.

Experimental Workflow: CETSA with Western Blot Detection

G cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Heating & Lysis cluster_detection_analysis Detection & Analysis Cell_Culture Cell Culture (e.g., cancer cell line) Compound_Treatment Compound Treatment (Incubate cells with compound) Cell_Culture->Compound_Treatment Heat_Challenge Heat Challenge (Apply temperature gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis (e.g., freeze-thaw cycles) Heat_Challenge->Cell_Lysis Centrifugation Centrifugation (Separate soluble & insoluble fractions) Cell_Lysis->Centrifugation Supernatant_Collection Supernatant Collection (Soluble protein fraction) Centrifugation->Supernatant_Collection SDS_PAGE SDS-PAGE Supernatant_Collection->SDS_PAGE Western_Blot Western Blot (Probe with target-specific antibody) SDS_PAGE->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Melt_Curve Generate Melt Curve Densitometry->Melt_Curve

Caption: Workflow for CETSA with Western blot detection.[8]

Detailed Protocol: CETSA using Western Blot

This protocol provides a step-by-step guide for performing CETSA with detection by Western blotting.[8][9]

Materials:

  • Cultured cells expressing the target protein

  • This compound test compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in culture dishes and grow to 80-90% confluency.

    • Treat the cells with the this compound compound at various concentrations for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle (DMSO) control.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Plot the band intensity against the corresponding temperature to generate a melting curve for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Competition Binding Assays: Quantifying Binding Affinity

Competition binding assays directly measure the binding of a test compound to a target protein by assessing its ability to displace a known, labeled ligand.[4] These assays are highly quantitative and can be adapted for high-throughput screening.

Experimental Workflow: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay.[10][11][12][13]

G cluster_components Assay Components cluster_assay_procedure Assay Procedure cluster_quantification Quantification DNA_Tagged_Kinase DNA-Tagged Kinase Binding_Reaction Binding Reaction (Combine components) DNA_Tagged_Kinase->Binding_Reaction Immobilized_Ligand Immobilized Ligand (on magnetic beads) Immobilized_Ligand->Binding_Reaction Test_Compound Test Compound Test_Compound->Binding_Reaction Incubation_Wash Incubation & Washing Binding_Reaction->Incubation_Wash Elution Elution Incubation_Wash->Elution qPCR Quantitative PCR (qPCR) (Quantify DNA tag) Elution->qPCR Kd_Calculation Kd Calculation qPCR->Kd_Calculation

Caption: Workflow for the KINOMEscan™ competition binding assay.[10][12]

Detailed Protocol: General Principles of a Competition Binding Assay

This protocol outlines the general steps involved in a competition binding assay.

Materials:

  • Purified target protein (e.g., a kinase)

  • A high-affinity, labeled ligand (probe) for the target protein (e.g., fluorescently labeled or biotinylated)

  • This compound test compound

  • Assay buffer

  • Appropriate detection reagents and instrumentation (e.g., fluorescence polarization reader, TR-FRET reader, or streptavidin-coated plates and a plate reader for biotinylated probes)

Procedure:

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of the target protein to each well.

    • Add a fixed concentration of the labeled ligand (probe) to each well.

    • Add a serial dilution of the this compound test compound to the wells. Include wells with no test compound (maximum binding) and wells with a saturating concentration of a known unlabeled inhibitor (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Detection: Measure the amount of labeled ligand bound to the target protein. The detection method will depend on the type of label used. For example, with a fluorescently labeled probe, a change in fluorescence polarization can be measured.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Calculate the percent displacement of the labeled ligand by the test compound at each concentration.

    • Plot the percent displacement against the concentration of the test compound and fit the data to a suitable binding model to determine the IC50 or Ki value.

Case Studies: Selectivity of this compound Compounds

To illustrate the application of these methodologies, we will consider three classes of this compound-based inhibitors targeting KRAS G12C, Hsp90, and COX.

Case Study 1: Covalent Inhibitors of KRAS G12C

The discovery of covalent inhibitors targeting the KRAS G12C mutation has been a landmark achievement in cancer therapy.[14][15][16] Several of these inhibitors feature a this compound core.

Signaling Pathway: KRAS

KRAS is a small GTPase that acts as a molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2/SOS1 RTK->Grb2_SOS1 KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS1->KRAS_GDP GDP -> GTP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation G cluster_clients Client Proteins cluster_pathways Downstream Signaling Pathways Hsp90 Hsp90 Kinases Kinases (e.g., Akt, Raf, EGFR) Hsp90->Kinases Transcription_Factors Transcription Factors (e.g., p53, steroid receptors) Hsp90->Transcription_Factors Other_Proteins Other Proteins (e.g., telomerase) Hsp90->Other_Proteins Proliferation Proliferation Kinases->Proliferation Survival Survival Kinases->Survival Transcription_Factors->Proliferation Angiogenesis Angiogenesis Other_Proteins->Angiogenesis G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain

References

A Senior Application Scientist's Guide to Evaluating the ADMET Properties of 5-Phenylisoxazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise and Challenge of the 5-Phenylisoxazole Scaffold

The this compound motif is a cornerstone in modern medicinal chemistry.[1] Its rigid structure and capacity for diverse substitutions make it a privileged scaffold, acting as a valuable pharmacophore or a bioisosteric replacement for other functional groups in drug design.[2] However, like any chemical entity destined for therapeutic use, its journey from a promising hit to a viable drug candidate is critically dependent on a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Early and intelligent ADMET evaluation is not just a regulatory hurdle; it is a fundamental component of drug discovery that minimizes late-stage failures and de-risks development pipelines.[3][4]

This guide provides a comprehensive, technically-grounded framework for researchers to evaluate the ADMET properties of novel this compound candidates. We will move beyond a simple checklist of assays, delving into the causality behind experimental choices and presenting a phased, data-driven approach to characterization. Our objective is to empower research teams to make informed go/no-go decisions, optimize lead compounds efficiently, and build a robust data package for preclinical development.

A Phased Strategy for ADMET Evaluation

A successful ADMET strategy is not a one-size-fits-all protocol but a tiered approach that introduces complexity and resource allocation as confidence in a candidate grows. Early-stage, high-throughput screens are designed to quickly triage large numbers of compounds, while later-stage, more complex assays provide a deeper, more mechanistic understanding of a select few.[5]

ADMET_Workflow cluster_2 Decision Point InSilico In Silico Prediction (e.g., SwissADME, PreADMET) Solubility Physicochemical Aqueous Solubility InSilico->Solubility Guide initial synthesis PAMPA Permeability PAMPA Solubility->PAMPA Informs assay conditions HLM Metabolic Stability Human Liver Microsomes (HLM) PAMPA->HLM Prioritize permeable compounds Caco2 Absorption & Efflux Caco-2 Permeability HLM->Caco2 Select metabolically stable candidates MetID Metabolism Metabolite ID & CYP Phenotyping Caco2->MetID Cytotox Toxicity Cytotoxicity (e.g., MTT Assay) MetID->Cytotox hERG Cardiotoxicity hERG Inhibition Assay Cytotox->hERG Decision Go / No-Go Candidate Selection for In Vivo PK hERG->Decision

Caption: Phased ADMET evaluation workflow.

Phase 1: Early-Stage Screening for High-Throughput Triage

The goal of this phase is to rapidly assess fundamental drug-like properties, allowing for the quick elimination of compounds with obvious liabilities.[6]

Physicochemical Properties: The Foundation of Drug Action

Before any cell-based assay, understanding the fundamental physicochemical properties is paramount as they influence all subsequent ADMET parameters.[7]

  • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption. We assess kinetic solubility at a physiologically relevant pH (e.g., 7.4) to identify compounds at risk of precipitating in assay media or, later, in the gastrointestinal tract.

  • Lipophilicity (LogD): The distribution coefficient at pH 7.4 (LogD) is a critical predictor of permeability, protein binding, and metabolic clearance.[8] An optimal LogD range, typically between 1 and 5, is often targeted for oral drugs.[8]

Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method to predict passive diffusion, which is a key mechanism for oral drug absorption.[9][10] It uses a lipid-infused artificial membrane, providing a clean measure of a compound's ability to cross a lipid bilayer without the complexities of active transporters.[11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Solutions:

    • Prepare a stock solution of the this compound test compound (e.g., 10 mM in DMSO).

    • Dilute the stock to the final working concentration (e.g., 10 µM) in a buffer of 1X PBS at pH 7.4 with 5% DMSO.[12]

    • Prepare the acceptor solution: 1X PBS with 5% DMSO.

    • Prepare the membrane solution: e.g., 1% lecithin in dodecane.[10]

  • Assay Procedure:

    • Dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate and allow it to impregnate the filter.[10]

    • Add 300 µL of acceptor solution to each well of the acceptor plate.[10]

    • Add 150-200 µL of the test compound solution to the donor plate wells.[10][13]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours in a moist chamber.[10]

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference standard, using LC-MS/MS.[11]

    • Calculate the effective permeability (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant derived from plate geometry and incubation time.[13]

Metabolic Stability: Human Liver Microsomes (HLM) Assay

The liver is the primary site of drug metabolism. The HLM assay provides a first look at a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15] Rapid degradation in this assay is a red flag for poor oral bioavailability and short half-life in vivo.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[15]

    • Prepare a 100 mM phosphate buffer (pH 7.4).[16]

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[16]

  • Incubation:

    • Dilute the test compound to a final concentration of 1-2 µM in the phosphate buffer.[15][16] The final organic solvent (e.g., DMSO, acetonitrile) concentration should be less than 1%.[15]

    • Pre-warm the test compound solution and the diluted microsomes (final concentration ~0.5 mg/mL) at 37°C.[17]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[17]

    • Immediately stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[16]

    • Centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the line.[16]

Phase 2: In-Depth Profiling for Lead Optimization

Compounds that pass the initial screening phase are subjected to more complex and resource-intensive assays to build a more complete ADMET picture.

Absorption and Efflux: The Caco-2 Permeability Assay

While PAMPA assesses passive diffusion, the Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier.[14] This model is the gold standard for predicting human oral absorption because it accounts for passive diffusion, paracellular transport, and, crucially, the effects of active uptake and efflux transporters like P-glycoprotein (P-gp).[18][19] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa (B to A), is essential. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate of an efflux transporter.[19][20]

In Vitro Toxicity: Assessing Cellular Health

Early assessment of toxicity is critical to avoid investing resources in compounds destined to fail for safety reasons.

  • Cytotoxicity (MTT Assay): This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[21] It is a rapid, quantitative method to evaluate a compound's general cytotoxic effect on a relevant cell line (e.g., HepG2 human liver cancer cells) by assessing the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22][23]

Experimental Protocol: Cytotoxicity MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[24]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[23]

    • Add 10-50 µL of the MTT solution to each well.[22][24]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[24]

  • Solubilization and Measurement:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

  • Cardiotoxicity (hERG Assay): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[25][26] Early screening for hERG liability is a regulatory requirement and critical for safety.[27] Automated patch-clamp systems are the current standard for accurately measuring hERG channel inhibition and determining an IC₅₀ value.[28]

Comparative Analysis: Interpreting the Data

The ultimate goal of this phased testing is to generate a dataset that allows for the direct comparison of drug candidates. By benchmarking against a known compound (e.g., an approved drug or a previous lead), researchers can contextualize their results and make data-driven decisions.

Table 1: Comparative ADMET Profile of this compound Candidates

ParameterCandidate ACandidate BCandidate CBenchmark DrugDesired Profile
Solubility (µM) at pH 7.4 15025200120> 50
PAMPA Pe (10⁻⁶ cm/s) 12.515.12.19.8> 5 (High)
HLM Stability (t½, min) 855> 6045> 30
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 9.811.51.57.5> 5 (High)
Caco-2 Efflux Ratio 1.24.81.11.5< 2
HepG2 Cytotoxicity IC₅₀ (µM) > 50> 5012.5> 100> 20
hERG Inhibition IC₅₀ (µM) 25> 30> 30> 30> 10
Analysis and Decision Making:
  • Candidate A: Shows excellent solubility and high passive permeability (PAMPA). However, its very poor metabolic stability in HLM (t½ = 8 min) is a major liability, suggesting it would be cleared too quickly in vivo. This is a classic "no-go" signal without significant structural modification to block the metabolic soft spot.

  • Candidate B: Displays excellent metabolic stability and high permeability. The significant red flag is the high Caco-2 efflux ratio of 4.8, indicating it is a strong substrate for an efflux transporter like P-gp. This could severely limit its oral absorption and bioavailability, despite its good intrinsic permeability. This candidate requires further investigation but is high-risk.

  • Candidate C: Demonstrates outstanding metabolic stability but suffers from poor permeability in both PAMPA and Caco-2 assays. Its moderate cytotoxicity is also a concern. While metabolically robust, its inability to get absorbed makes it a poor candidate for an oral drug.

Potential Metabolic Pathways

Understanding the likely metabolic fate of the this compound scaffold is key to interpreting stability data and designing more robust molecules. The primary metabolic routes often involve oxidation by CYP enzymes.

Metabolism cluster_0 Phase I Metabolism (CYP450) Parent This compound Scaffold Hydroxylation Aromatic Hydroxylation (on Phenyl Ring) Parent->Hydroxylation Major Pathway Cleavage N-O Bond Cleavage (Isoxazole Ring Opening) Parent->Cleavage Minor Pathway

Caption: Potential Phase I metabolic pathways.

The most common metabolic liability is hydroxylation of the phenyl ring, particularly at the para-position. A secondary, though less common, pathway can be the reductive cleavage of the N-O bond in the isoxazole ring, leading to its opening. The rapid clearance of Candidate A in the HLM assay is likely due to one of these pathways.

Conclusion

The evaluation of ADMET properties is an integrated, multidisciplinary effort that is central to modern drug discovery. For promising scaffolds like this compound, a systematic, phased approach allows for the efficient identification of liabilities and provides clear, actionable data to guide medicinal chemistry efforts. By employing the assays and interpretive frameworks described in this guide, research teams can increase the quality of their drug candidates, reduce attrition, and accelerate the delivery of novel therapeutics to the clinic.

References

A Technical Guide to Bioisosteric Replacement Strategies for the 5-Phenylisoxazole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological and pharmacokinetic profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity while favorably altering other properties, is a powerful tool in this endeavor.[1] This guide provides an in-depth, comparative analysis of bioisosteric replacement strategies for the 5-phenylisoxazole moiety, a privileged scaffold found in numerous biologically active compounds.[2] We will delve into the rationale behind selecting specific bioisosteres, present comparative experimental data, and provide detailed protocols for the evaluation of these analogs.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a five-membered heterocyclic ring system characterized by its unique electronic and steric properties. Its presence in a molecule can influence a range of factors, from receptor binding to metabolic stability.[2][3] However, like any chemical motif, it may present liabilities such as susceptibility to metabolic degradation or suboptimal physicochemical properties that can hinder drug development. Bioisosteric replacement offers a rational approach to mitigate these challenges while preserving or enhancing the desired biological activity.[4]

Strategic Bioisosteric Replacements for this compound

The choice of a suitable bioisostere for the this compound moiety is dictated by the desire to mimic its size, shape, and electronic properties while introducing beneficial modifications. Key considerations include modulating hydrogen bonding capacity, altering metabolic stability, and fine-tuning lipophilicity.[4] Here, we compare three common bioisosteric replacements: pyrazole, 1,2,4-oxadiazole, and 1,3,4-thiadiazole.

dot

Caption: Key bioisosteric replacements for the this compound moiety.

Comparative Analysis of Physicochemical and Biological Properties

The following table summarizes the key differences between the this compound scaffold and its common bioisosteres, providing a basis for rational selection in drug design programs.

MoietyKey Physicochemical PropertiesCommon Biological Impact
This compound Planar, aromatic system with a specific dipole moment. The oxygen atom acts as a hydrogen bond acceptor.[3]Can confer a wide range of activities, including anti-inflammatory and anticancer properties.[2]
5-Phenylpyrazole Aromatic, with a nitrogen atom that can act as both a hydrogen bond donor and acceptor. Generally more polar than isoxazole.[5]Often maintains or improves biological potency. The altered hydrogen bonding capacity can lead to different receptor interactions.[6]
3-Phenyl-1,2,4-Oxadiazole Aromatic heterocycle that maintains a hydrogen bond acceptor site. The arrangement of heteroatoms alters the electronic distribution and dipole moment compared to isoxazole.[7]Can retain biological activity, as seen in anti-aggregatory agents where it showed comparable, though slightly lower, activity to the isoxazole analog.[8]
2-Phenyl-1,3,4-Thiadiazole The sulfur atom increases the polarity and can alter metabolic stability. It is a weaker hydrogen bond acceptor than oxygen.[9][10]Often leads to improved metabolic stability and can modulate potency. The increased polarity may enhance solubility.[9]

A study directly comparing the anti-aggregatory activities of 5-phenyl-3-(3-pyridyl)isoxazole and its bioisosteric analog, 5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazole, provides valuable insight. Both compounds effectively suppressed platelet aggregation induced by arachidonic acid, as well as the second wave of aggregation induced by adrenaline or adenosine diphosphate.[8] Notably, the isoxazole derivative exhibited 1.1–1.5 times higher anti-aggregatory activity than its oxadiazole counterpart.[8] This suggests that while the 1,2,4-oxadiazole is a viable bioisostere, subtle electronic and conformational differences can impact potency.

Experimental Protocols for Evaluation

The successful implementation of a bioisosteric replacement strategy relies on robust experimental evaluation. Below are detailed protocols for key in vitro assays to compare the performance of the this compound moiety and its bioisosteres.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesize this compound and Bioisosteric Analogs Binding_Assay Competitive Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Target-Specific Functional Assay Synthesis->Functional_Assay Metabolic_Assay In Vitro Metabolic Stability Assay Synthesis->Metabolic_Assay Data_Analysis Compare IC50/Ki, Efficacy, and Metabolic Half-life Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolic_Assay->Data_Analysis

Caption: General workflow for comparing bioisosteric replacements.

Synthesis of 3-Methyl-5-Phenylisoxazole and its Bioisosteres

A general synthetic route for 3-methyl-5-phenylisoxazole is a key starting point.[11] For its bioisosteres, analogous synthetic strategies can be employed, often starting from similar precursors. For example, the synthesis of 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride, a key intermediate, has been reported.[12] The preparation of 3-amino-5-methyl isoxazole has also been described.[13]

Protocol 1: Synthesis of 3-Methyl-5-Phenylisoxazole Analogs

While a universal protocol is not feasible due to the diversity of bioisosteres, a general approach often involves the condensation of a substituted chalcone with hydroxylamine hydrochloride for the isoxazole ring formation. For pyrazole analogs, hydrazine or its derivatives would be used instead. The synthesis of oxadiazole and thiadiazole rings typically involves the cyclization of an acylhydrazide precursor.

Biological Evaluation: In Vitro Assays

Protocol 2: Competitive Radioligand Binding Assay [14][15][16]

This assay determines the binding affinity (Ki) of the test compounds to a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor

    • Radiolabeled ligand (e.g., [³H]-agonist or antagonist)

    • Test compounds (this compound and its bioisosteres)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

    • 96-well filter plates

    • Scintillation fluid and a microplate scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the test compound, and the cell membrane preparation.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

    • Add scintillation fluid to each well and measure the radioactivity.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and subsequently determine the Ki value.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes [2][17][18][19][20]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo half-life.

  • Materials:

    • Human or other species liver microsomes

    • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Test compounds

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system for analysis

  • Procedure:

    • Pre-incubate the test compounds with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Data-Driven Approach to Lead Optimization

The bioisosteric replacement of the this compound moiety is a nuanced yet powerful strategy in drug discovery. A thorough understanding of the physicochemical properties and potential biological implications of each bioisostere is paramount for making informed decisions. By employing the comparative experimental approaches outlined in this guide, researchers can systematically evaluate different heterocyclic cores, leading to the identification of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles. This data-driven approach, grounded in sound medicinal chemistry principles, is essential for navigating the complexities of modern drug development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.